(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12(2)16-8-7-13(3)9-17(16)21-11-14-5-4-6-15(10-14)18(19)20/h4-10,12,19-20H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABBYGNTCONFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=C(C=CC(=C2)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584758 | |
| Record name | (3-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-74-6 | |
| Record name | (3-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Introduction
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is a bespoke chemical entity with significant potential in medicinal chemistry and materials science.[1] Its unique architecture, combining the sterically hindered thymol moiety with a versatile phenylboronic acid functional group, makes it a valuable building block in organic synthesis. The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular frameworks.[1] Furthermore, the inherent ability of boronic acids to reversibly interact with diols opens avenues for applications in chemical sensing and drug delivery.[2]
This technical guide provides a comprehensive overview of a robust and reproducible synthetic route to this compound, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of the target molecule is most logically approached through a Williamson ether synthesis. This venerable yet highly effective reaction forms an ether linkage by coupling an alkoxide with an alkyl halide.[3]
Our retrosynthetic analysis deconstructs the target molecule at the ether bond, identifying two readily available starting materials: thymol (2-isopropyl-5-methylphenol) and (3-bromomethyl)phenyl)boronic acid .
Caption: Retrosynthetic approach for the target molecule.
The forward synthesis, therefore, involves the deprotonation of the phenolic hydroxyl group of thymol to form a phenoxide, which then acts as a nucleophile, displacing the bromide from (3-(bromomethyl)phenyl)boronic acid in a classical SN2 reaction.[4]
Reaction Mechanism: The SN2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this concerted, single-step process, the thymoxide ion performs a backside attack on the electrophilic benzylic carbon of (3-(bromomethyl)phenyl)boronic acid. This attack leads to the simultaneous formation of the C-O ether bond and the cleavage of the C-Br bond, with the bromide ion acting as the leaving group.[4] The inversion of stereochemistry at the electrophilic carbon, a hallmark of the SN2 reaction, is not relevant here as the carbon is achiral.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Thymol | C₁₀H₁₄O | 150.22 | 1.50 g | 10.0 |
| (3-(Bromomethyl)phenyl)boronic acid | C₇H₈BBrO₂ | 214.85 | 2.15 g | 10.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 2.07 g | 15.0 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 50 mL | - |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | As needed | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thymol (1.50 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes to facilitate the formation of the thymoxide. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic, and does not participate in the reaction.[5]
-
Addition of Electrophile: Add (3-(Bromomethyl)phenyl)boronic acid (2.15 g, 10.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction is complete within this timeframe.[3]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 50 mL) to remove any unreacted thymol and potassium carbonate.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
Boronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines.[6] A robust method for purification involves acid-base extraction or recrystallization.[6][7]
-
Acid-Base Extraction:
-
Dissolve the crude product in diethyl ether.
-
Extract the ether solution with a 1 M NaOH solution. The boronic acid will be deprotonated to form the water-soluble boronate salt.
-
Separate the aqueous layer and wash it with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with 1 M HCl until the product precipitates.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization:
-
If the product obtained after acid-base extraction requires further purification, recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and water) can be employed.
-
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of the following analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups present in the molecule.
Conclusion
The Williamson ether synthesis provides a reliable and efficient method for the preparation of this compound from commercially available starting materials. The protocol detailed in this guide, with its emphasis on the rationale behind the chosen conditions and a robust purification strategy, offers a clear pathway for researchers to access this valuable synthetic intermediate. The successful synthesis of this compound will undoubtedly facilitate further exploration of its potential in the development of novel pharmaceuticals and advanced materials.
References
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
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Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved January 5, 2026, from [Link]
- Bheemisetty, N., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051-060.
- Guilfoil, D. J., et al. (2017). Phenylboronic Acid Functionalized SBA-15 for Sugar Capture. Langmuir, 33(49), 14156-14166.
- Li, X., et al. (2016). Synthesis of a phenylboronic acid-functionalized thermosensitive block copolymer and its application in separation and purification of vicinal-diol-containing compounds. RSC Advances, 6(85), 81645-81654.
- Liu, Y., et al. (2022). Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays. International Journal of Molecular Sciences, 23(19), 11835.
- Suma, T., & Anzai, J. I. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved January 5, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). California State University, Northridge. Retrieved January 5, 2026, from [Link]
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Reddit. (2017). Purification of boronic acids? Retrieved January 5, 2026, from [Link]
- Shaterian, H. R., & Ghashang, M. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2025). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved January 5, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 5, 2026, from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 5, 2026, from [Link]
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Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved January 5, 2026, from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 5, 2026, from [Link]
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The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved January 5, 2026, from [Link]
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Reddit. (2025). Williamson Ether synthesis. Retrieved January 5, 2026, from [Link]
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PubMed. (2011). Novel 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. Retrieved January 5, 2026, from [Link]
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PISRT. (2025). Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl]. Retrieved January 5, 2026, from [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Disclaimer: (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is a novel compound for which detailed, peer-reviewed characterization data is not publicly available. This guide is constructed to provide researchers with a robust, scientifically-grounded framework for its synthesis and characterization. The experimental protocols and data presented herein are predictive, based on established chemical principles and analogous, well-characterized molecules. This document serves as an expert-level template for researchers venturing into the synthesis of new boronic acid derivatives.
Introduction: The Significance of Arylboronic Acids
Boronic acids, and their corresponding esters, are foundational pillars in modern organic synthesis and medicinal chemistry.[1][2] Their remarkable stability, low toxicity, and versatile reactivity make them indispensable reagents, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a critical step in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3]
The subject of this guide, this compound, presents a unique structural motif. It combines the reactive boronic acid functionality with a sterically significant thymol-derived phenoxy ether moiety. This structure is a promising scaffold for creating novel compounds with potentially tailored biological activities or material properties. Understanding its synthesis and definitive characterization is the first and most critical step toward unlocking its potential.
This document provides an in-depth, experience-driven guide to the logical synthesis and rigorous analytical characterization of this target molecule.
Physicochemical and Predicted Properties
A thorough understanding of a compound's physical properties is essential for its handling, purification, and formulation.[4][5] The table below summarizes the key predicted and calculated properties for the title compound.
| Property | Value | Source / Method |
| Molecular Formula | C₁₇H₂₁BO₃ | Calculated |
| Molecular Weight | 284.16 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted (Typical for arylboronic acids)[2] |
| Melting Point | Not Available | Requires experimental determination |
| Solubility | Soluble in methanol, ethanol, diethyl ether; sparingly soluble in water.[2] | Predicted |
| pKa | ~8.8 | Predicted (Similar to phenylboronic acid)[2] |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | Calculated[6] |
| logP | 2.38 | Calculated[6] |
Note: Boronic acids have a propensity to dehydrate to form cyclic, trimeric anhydrides known as boroxines. This is a reversible process, often driven by heat, and can affect physical properties like melting point.[1][7]
Proposed Synthetic Pathway and Detailed Protocols
The synthesis is logically designed as a two-step process. First, a stable ether linkage is formed, followed by the introduction of the boronic acid functionality. This sequence avoids potential complications of subjecting the boronic acid group to the conditions of the ether synthesis.
Diagram of Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Williamson Ether Synthesis of the Precursor
Causality: The Williamson ether synthesis is a reliable and high-yielding method for forming ether bonds.[8][9][10] It proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating thymol with a mild base, acts as a nucleophile attacking the benzylic bromide.[8][11] A primary benzylic halide is chosen as the electrophile to ensure a rapid Sₙ2 reaction and avoid competing elimination reactions.[9]
Protocol:
-
To a stirred solution of thymol (1.0 eq) in acetone (10 mL/mmol of thymol), add potassium carbonate (K₂CO₃, 1.5 eq) and 3-(bromomethyl)phenyl bromide (1.1 eq).
-
Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the intermediate, 1-(bromomethyl)-3-((2-isopropyl-5-methylphenoxy)methyl)benzene, as a colorless oil.
Step 2: Grignard Reaction and Borylation
Causality: The conversion of an aryl halide to a boronic acid is classically achieved by forming an organometallic intermediate (Grignard or organolithium) which then reacts with a borate ester.[1][2] The Grignard reagent, formed from the aryl bromide and magnesium, is a potent nucleophile that attacks the electrophilic boron atom of triisopropyl borate.[12] The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid.[1] Anhydrous conditions are critical to prevent quenching of the highly reactive Grignard reagent.
Protocol:
-
Assemble a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask and briefly heat under vacuum, then cool under a stream of dry nitrogen.
-
Add anhydrous tetrahydrofuran (THF, 5 mL/mmol of Mg) to the flask.
-
Dissolve the bromide precursor from Step 1 (1.0 eq) in anhydrous THF (5 mL/mmol) and add it to the dropping funnel. Add a small portion to the magnesium and initiate the reaction (a small iodine crystal may be used if necessary).
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours.
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add triisopropyl borate (1.2 eq) dropwise via syringe, maintaining the internal temperature below -60 °C.
-
After addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding it to a stirred solution of 1 M hydrochloric acid (HCl) at 0 °C.
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or trituration with cold diethyl ether to yield the pure boronic acid.
Structural and Purity Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach provides self-validating data.
Diagram of Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR Spectroscopy: Provides information on the number, environment, and connectivity of protons.
-
Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer to an NMR tube for analysis.
-
-
¹³C NMR Spectroscopy: Identifies all unique carbon atoms in the molecule.
-
¹¹B NMR Spectroscopy: This is a key technique for characterizing boronic acids.[13][14][15] The chemical shift is highly sensitive to the hybridization state of the boron atom (sp² for the acid vs. sp³ for boronate esters or complexes), providing direct evidence of the B(OH)₂ group.[14][16]
-
Expected Shift: A broad singlet is expected in the range of δ 28-32 ppm for the sp²-hybridized boronic acid.[16]
-
Table: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| B(OH)₂ | ~5.0-6.0 | br s | 2H | Boronic acid protons |
| Ar-H | ~8.0-7.2 | m | 4H | Protons on boronic acid phenyl ring |
| Ar-H | ~7.1-6.7 | m | 3H | Protons on thymol phenyl ring |
| O-CH₂-Ar | ~5.1 | s | 2H | Benzylic methylene |
| -CH(CH₃)₂ | ~3.2 | sept | 1H | Isopropyl methine |
| Ar-CH₃ | ~2.3 | s | 3H | Thymol methyl |
| -CH(CH₃)₂ | ~1.25 | d | 6H | Isopropyl methyls |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is a common technique for boronic acids.[17] HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
-
Protocol: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Infuse the solution directly into the ESI source.
-
Expected Ion: The calculated exact mass for [C₁₇H₂₁BO₃ - H]⁻ is 283.1562. The experimentally observed mass should be within 5 ppm of this value.
-
Melting Point (MP) and Purity Analysis
-
Melting Point: A sharp melting point range is a primary indicator of high purity for a crystalline solid.
-
Protocol: Place a small amount of the dry, crystalline sample into a capillary tube. Determine the melting range using a calibrated melting point apparatus with a slow ramp rate (e.g., 1-2 °C/min).
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for quantitative purity assessment.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at 254 nm.
-
Result: A pure sample should exhibit a single major peak, allowing for purity calculation by area percentage.
-
-
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically sound strategy for the synthesis and characterization of this compound. The proposed two-step synthesis is robust and relies on well-established, high-yielding reactions. The analytical workflow, combining NMR, MS, and chromatographic techniques, provides a self-validating system to ensure the unambiguous identification and purity assessment of the final compound.
With its unique structural features, this molecule is a valuable building block for further exploration. Its primary application is anticipated in Suzuki-Miyaura cross-coupling reactions to generate novel biaryl compounds.[3] These derivatives could be screened in various drug discovery programs or explored for applications in materials science. Further studies could also involve single-crystal X-ray diffraction to definitively determine its solid-state structure.
References
- Properties of a model aryl boronic acid and its boroxine. PubMed.
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- Properties of a Model Aryl Boronic Acid and Its Boroxine.
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC, NIH.
- Williamson ether synthesis. Wikipedia.
- Process for the preparation of substituted phenylboronic acids.
- Phenylboronic acid: Synthesis, reactions. ChemicalBook.
- Williamson Ether Synthesis. J&K Scientific LLC.
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- Phenylboronic acid. Wikipedia.
- This compound. Smolecule.
- Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation.
- Benzylboronic acid or boron
- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.
- ¹¹B NMR and Its Uses in Structural Caracterization of Boronic Acids and Boron
- Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing.
- Williamson Ether Synthesis. YouTube.
- Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society.
- Process for preparing substituted phenyl boronic acids.
- In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents. NIH.
- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. WordPress. 2_isopropyl_5_methylphenoxy)methyl)phenyl)boronic acid. ChemScene.
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An In-depth Technical Guide to the Physicochemical Properties of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Abstract
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is a complex arylboronic acid with significant potential in medicinal chemistry and materials science.[1] Its utility in these fields is fundamentally governed by its physicochemical properties, which dictate its solubility, stability, reactivity, and pharmacokinetic behavior. This guide provides a comprehensive overview of the core physicochemical attributes of this molecule. As experimentally determined data for this specific compound are not widely published, we present a framework for its characterization, grounded in established analytical techniques for arylboronic acids. We detail the rationale behind each characterization method, provide robust experimental protocols, and discuss the implications of these properties for research and drug development professionals.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent analysis. This compound is a molecule that combines a thymol-derived phenoxy group with a phenylboronic acid moiety via a methylene ether linkage. This composite structure suggests a unique profile of steric and electronic properties.
The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | [3-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]boronic acid | [1] |
| CAS Number | 1072951-74-6 | [1] |
| Molecular Formula | C₁₇H₂₁BO₃ | [1][2] |
| Molecular Weight | 284.16 g/mol | [2] |
| Canonical SMILES | CC(C)C1=CC(C)=CC=C1OCC2=CC=CC(B(O)O)=C2 | N/A |
Acidity and pKa: The Gateway to Reactivity and Biological Interaction
The acidity of a boronic acid, quantified by its pKa, is arguably its most critical chemical property. It reflects the Lewis acidity of the boron atom and its propensity to accept a hydroxide ion, transitioning from a neutral, trigonal planar state to a negatively charged, tetrahedral boronate species. This equilibrium is central to its biological activity, its interaction with diols (like sugars), and its stability in aqueous media.[3]
The pKa of phenylboronic acid itself is approximately 8.7-9.2, but this value is highly sensitive to the electronic nature of substituents on the aromatic ring.[4][5] Electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it (raise pKa).[6] For the title compound, the phenoxymethyl substituent's electronic effect is not immediately obvious, necessitating experimental determination.
Recommended Protocol: UV-Metric pKa Determination
This method leverages the change in the UV absorbance spectrum as the molecule transitions from the neutral boronic acid to the tetrahedral boronate anion upon titration with a base.[3]
Rationale: The sp² hybridized boron in the neutral acid has a different electronic conjugation with the phenyl ring compared to the sp³ hybridized boron in the boronate form. This results in a predictable shift in the UV spectrum, allowing for the pKa to be calculated using the Henderson-Hasselbalch equation.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the boronic acid in a 1:1 acetonitrile/water mixture to ensure solubility.[4]
-
Buffer Preparation: Prepare a series of 50 mM buffer solutions with pH values spanning the expected range (e.g., pH 7.0 to 11.0 in 0.5 pH unit increments).
-
Sample Preparation: In a series of quartz cuvettes, add a fixed volume of the boronic acid stock solution to each buffer, ensuring the final organic solvent concentration is consistent across all samples (e.g., 5%).
-
Spectroscopic Measurement: Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Identify a wavelength with a significant difference in absorbance between the acidic and basic forms. Plot absorbance at this wavelength versus pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.
Visualization: pKa Determination Workflow
Caption: Workflow for determining boronic acid pKa via UV-metric titration.
Solubility Profile: A Critical Parameter for Drug Development
The solubility of an active pharmaceutical ingredient (API) in both aqueous and organic media is a cornerstone of its developability. Poor aqueous solubility can lead to low bioavailability, while solubility in organic solvents is crucial for synthesis, purification, and formulation.[7][8]
Boronic acids present a unique challenge due to their tendency to undergo reversible dehydration to form cyclic boroxine anhydrides, which are typically less soluble than the corresponding monomeric acid.[8][9] The solubility of the title compound, with its significant hydrophobic character from the thymol moiety, is expected to be low in water but higher in organic solvents like ethers and ketones.[10]
Recommended Protocol: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
This method rapidly assesses the aqueous solubility by measuring the turbidity that forms when a compound precipitates from a DMSO stock solution added to an aqueous buffer.
Rationale: This assay provides a rapid and resource-efficient means to estimate thermodynamic solubility, making it ideal for early-stage drug discovery. It mimics the precipitation risk when a drug, often stored in DMSO, is introduced to an aqueous physiological environment.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the boronic acid in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.
-
Compound Addition: Using a liquid handler or multichannel pipette, add small, increasing volumes of the DMSO stock solution to the wells to create a concentration gradient.
-
Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). Measure the turbidity (absorbance at a high wavelength, e.g., 620 nm) using a plate reader.
-
Data Analysis: Identify the lowest concentration at which a significant increase in turbidity is observed. This concentration is reported as the kinetic solubility.
Visualization: Solubility Assay Logic
Caption: Logical flow for kinetic solubility determination by precipitation.
Analytical and Spectroscopic Characterization
Unambiguous characterization of the compound's structure and purity is essential for regulatory and quality control purposes. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatography: Purity Assessment
Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector is the standard for purity assessment. However, boronic acids can be challenging due to potential on-column interactions and degradation.[11]
-
Method: An ultra-high performance liquid chromatography (UHPLC) method using a C18 column with a mobile phase of acetonitrile and 10 mM ammonium acetate buffer is recommended for a rapid and robust analysis.[12][13]
-
Challenges: The hydrophilic boronic acid group can lead to poor retention. Operating at a higher pH (e.g., pH 10) can ionize the boronic acid, altering retention, but care must be taken to ensure the stability of the compound and the column.[14]
Mass Spectrometry: Identity Confirmation
Mass spectrometry (MS) provides definitive confirmation of the molecular weight.
-
Method: Electrospray ionization (ESI) is the preferred method. In positive ion mode, the [M+H]⁺ ion should be observed. A key diagnostic feature is the isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance), which will be visible in high-resolution mass spectra.[9]
-
Considerations: Boronic acids can form adducts with solvents or dimerize, which can complicate the spectra.[12] Optimized instrument parameters, such as cone voltage, are crucial to favor the monomeric ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
¹H and ¹³C NMR are indispensable for confirming the detailed covalent structure.
-
Expected ¹H NMR Features:
-
Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings.
-
A singlet for the methylene bridge protons (-O-CH₂-Ar).
-
A septet and a doublet for the isopropyl group protons.
-
A singlet for the methyl group on the thymol ring.
-
A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
-
-
Expected ¹³C NMR Features: Distinct signals for each of the 17 carbon atoms, including the C-B carbon, which will have a characteristic chemical shift.
-
¹¹B NMR: This technique is highly informative for boronic acids, with the trigonal B(OH)₂ group typically showing a broad signal around 28-30 ppm.
Conclusion and Future Directions
This compound is a compound of significant interest, but its fundamental physicochemical properties require thorough experimental investigation. The protocols and rationale outlined in this guide provide a clear roadmap for researchers to fully characterize this molecule. Determining the pKa, aqueous and organic solubility, and comprehensive spectroscopic profile will enable its effective use in drug discovery campaigns, facilitate robust synthetic scale-up, and provide the necessary data for formulation development. These foundational measurements are the critical first step in unlocking the full potential of this promising chemical entity.
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods. (2013). Available at: [13]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals - ACS Publications. (2017). Available at: [11]
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1H NMR spectrum of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. This molecule integrates a phenylboronic acid moiety with a thymol-derived phenoxy group, connected via a benzylic ether linkage. Understanding its ¹H NMR spectrum is critical for confirming its chemical identity, assessing purity, and studying its conformational dynamics in solution. This document offers a theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral features. It further addresses key experimental considerations, such as solvent effects and the equilibrium between the boronic acid and its corresponding boroxine, to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
Introduction
This compound is a complex organic molecule featuring two distinct aromatic systems and a reactive boronic acid functional group. The structure is derived from two key building blocks: 3-methylphenylboronic acid and thymol (2-isopropyl-5-methylphenol), joined by a methylene ether bridge. Boronic acids are exceptionally versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are increasingly explored as sensors and therapeutic agents due to their ability to reversibly bind with diols, such as those found in saccharides.
The thymol moiety introduces chirality and specific steric and electronic properties, making the overall molecule a candidate for applications in medicinal chemistry and materials science. Accurate structural elucidation is the foundation of such applications, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide deconstructs the ¹H NMR spectrum of the title compound, explaining the origin of each signal based on fundamental principles and empirical data from related structures.
Theoretical ¹H NMR Spectral Analysis
To interpret the spectrum, the molecule is dissected into its individual proton environments or "spin systems." The predicted chemical shifts (δ) are based on established values for substituted benzenes, ethers, and alkyl groups.[1][2][3]
A. Phenylboronic Acid Moiety (Ring A): The phenyl ring bearing the boronic acid group is substituted at the 1 and 3 positions. This results in four unique aromatic proton environments. The boronic acid group, -B(OH)₂, is an electron-withdrawing group, which deshields ortho and para protons.
-
H-2': This proton is ortho to the boronic acid group and will be the most downfield proton on this ring, appearing as a singlet or a narrowly split triplet.
-
H-4': This proton is para to the boronic acid and ortho to the benzylic ether, experiencing deshielding from both. It will likely appear as a triplet.
-
H-5': This proton is meta to the boronic acid and ortho to the benzylic ether. It will appear as a doublet of doublets or a triplet.
-
H-6': This proton is ortho to the boronic acid and meta to the ether linkage, appearing as a doublet. Aromatic protons on phenylboronic acid systems typically resonate in the range of δ 6.5–8.0 ppm.[4][5]
B. Thymol Moiety (Ring B): This is a 1,2,3,5-tetrasubstituted benzene ring, resulting in three distinct aromatic protons.
-
H-3: This proton is ortho to the bulky isopropyl group and will appear as a doublet.
-
H-4: This proton is situated between the isopropyl and methyl groups, appearing as a doublet of doublets.
-
H-6: This proton is adjacent to the ether linkage and will appear as a singlet or a narrow doublet. Protons on thymol and its derivatives typically resonate between δ 6.7 and 7.3 ppm.[6][7]
C. Aliphatic and Labile Protons:
-
Benzylic Methylene Protons (-O-CH₂-Ar): These two protons are chemically equivalent and are deshielded by the adjacent oxygen atom and the phenyl ring (Ring A). They are expected to appear as a sharp singlet in the range of δ 4.5–5.5 ppm.[8][9]
-
Isopropyl Group (-CH(CH₃)₂): This group will give rise to two signals. The single methine proton (-CH) will be split by the six methyl protons into a septet. The six equivalent methyl protons (-CH₃) will be split by the methine proton into a doublet. Typical shifts are ~δ 3.0-3.5 ppm for the septet and ~δ 1.2 ppm for the doublet.[10]
-
Aromatic Methyl Group (-CH₃): The methyl group attached to Ring B will appear as a singlet around δ 2.3–2.5 ppm.[1]
-
Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons are labile and often appear as a single, broad peak. Their chemical shift is highly dependent on solvent, concentration, and temperature, and they readily exchange with deuterium in solvents like D₂O, leading to the signal's disappearance.[11]
Experimental Protocol for ¹H NMR Acquisition
This protocol outlines a robust method for obtaining a high-resolution ¹H NMR spectrum of the title compound.
Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the preferred solvent for boronic acids. Its high polarity effectively solubilizes the compound, and its hydrogen bond-accepting nature slows the exchange rate of the B(OH)₂ protons, often allowing them to be observed as a distinct, albeit broad, signal.[5] Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
-
Spectrometer Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.
-
Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range from δ -1 to 12 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 2-5 seconds to ensure full relaxation of all protons, especially those in the aromatic region.
-
Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicity and coupling constants for each signal.
-
Caption: Experimental workflow for acquiring the ¹H NMR spectrum.
Spectral Interpretation and Data Presentation
The following section provides a detailed assignment of the signals in a representative ¹H NMR spectrum of the title compound.
Caption: Structure of the target molecule with key protons labeled.
Table 1: Summary of Predicted ¹H NMR Data for this compound in DMSO-d₆
| Signal Label | Predicted δ (ppm) | Integration | Multiplicity | Assignment |
| Hᵢ | ~1.15 | 6H | Doublet (d) | Isopropyl, -CH(CH₃)₂ |
| Hⱼ | ~2.20 | 3H | Singlet (s) | Aromatic Methyl, Ar-CH₃ |
| Hₕ | ~3.15 | 1H | Septet (sept) | Isopropyl, -CH(CH₃)₂ |
| Hₐ | ~5.10 | 2H | Singlet (s) | Benzylic Methylene, -O-CH₂-Ar |
| Hₑ | ~6.75 | 1H | Singlet (s) | Ring B, H-6 |
| Hf | ~6.88 | 1H | Doublet (d) | Ring B, H-4 |
| Hₖ | ~7.10 | 1H | Doublet (d) | Ring B, H-3 |
| Hₐ' | ~7.40 | 1H | Triplet (t) | Ring A, H-5' |
| Hₐ'' | ~7.50 | 1H | Doublet (d) | Ring A, H-6' |
| Hₐ''' | ~7.75 | 1H | Doublet (d) | Ring A, H-4' |
| Hₐ'''' | ~7.85 | 1H | Singlet (s) | Ring A, H-2' |
| B(OH)₂ | ~8.00 | 2H | Broad Singlet (br s) | Boronic Acid, -B(OH)₂ |
Key Challenges and Experimental Considerations
A. Boroxine Formation
Boronic acids exist in equilibrium with their corresponding cyclic trimetric anhydrides, known as boroxines. This is a dehydration reaction where three molecules of boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[12][13]
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
The position of this equilibrium is influenced by several factors:
-
Solvent: In anhydrous, non-coordinating solvents like CDCl₃, the equilibrium may favor the boroxine.[13][14] In coordinating solvents like DMSO-d₆ or in the presence of water, the equilibrium shifts back towards the monomeric boronic acid.
-
Concentration: Higher concentrations of the boronic acid can drive the equilibrium towards the boroxine.
-
Temperature: Boroxine formation is often an entropy-driven process, favored at higher temperatures.[12]
The presence of both the boronic acid and the boroxine in the NMR sample can lead to signal broadening or the appearance of two distinct sets of signals, complicating the spectrum. The protocol described in this guide, using DMSO-d₆, is designed to minimize boroxine formation and favor the monomeric species.
B. Solvent Effects
The choice of NMR solvent can significantly impact the chemical shifts, particularly for protons involved in hydrogen bonding.[15]
-
Labile Protons: The chemical shift of the B(OH)₂ protons is highly sensitive to the solvent. In CDCl₃, they may be very broad or not observed, while in DMSO-d₆, they are typically sharper and appear further downfield.
-
Aromatic Protons: Anisotropic solvents like benzene-d₆ can induce significant shifts in nearby protons due to the ring current effect, which can be used as a tool to resolve overlapping signals. For routine analysis, however, common solvents like CDCl₃ and DMSO-d₆ are standard.
Conclusion
The ¹H NMR spectrum of this compound is complex but entirely interpretable through a systematic analysis of its constituent parts. The spectrum provides unambiguous confirmation of the molecular structure, with distinct signals corresponding to the two aromatic rings, the benzylic ether linkage, the isopropyl and methyl substituents, and the boronic acid functional group. Careful selection of experimental conditions, particularly the choice of solvent, is crucial for obtaining a high-quality, reproducible spectrum and for managing challenges such as the dynamic equilibrium with the corresponding boroxine. This guide provides the theoretical foundation and practical methodology required for researchers to confidently acquire and interpret the ¹H NMR spectrum of this and related molecules.
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Sarafis, V., & Rumpel, H. (1998). Non-invasive Localization of Thymol Accumulation in Carum copticum (Apiaceae) Fruits by Chemical Shift Selective Magnetic Resonance Imaging. Annals of Botany, 81(4), 527-531. [Link]
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A Technical Guide to the ¹³C NMR Spectroscopy of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, predictive assignment of its ¹³C NMR spectrum, grounded in foundational spectroscopic principles and data from analogous structures. In the absence of direct experimental data for this specific molecule, this guide serves as a robust predictive framework, detailing the causality behind spectral assignments and providing a validated protocol for experimental acquisition.
Introduction: Structure and Spectroscopic Significance
This compound is a complex organic molecule incorporating several key functional groups: a thymol-derived phenoxy ether, a benzylic linker, and a phenylboronic acid moiety. Its structural complexity necessitates robust analytical techniques for unambiguous characterization. ¹³C NMR spectroscopy is an indispensable tool in this regard, providing direct insight into the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment.
The analysis of the ¹³C NMR spectrum allows for the confirmation of the molecular framework, the identification of functional groups, and the verification of isomeric purity. For a molecule of this nature, particular attention must be paid to the quaternary carbons, the carbon atom bearing the boronic acid group (ipso-carbon), and the subtle shifts induced by the bulky and electronically influential thymol substituent.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from established substituent effects and analysis of experimental data for its core structural fragments: thymol, 3-tolylboronic acid, and benzyl ethers.[1][2][3] The assignments are based on the numbering scheme presented in the molecular structure diagram below.
Molecular Structure and Carbon Numbering
Caption: Molecular structure of this compound with ¹³C NMR assignment numbering.
Table 1: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Key Influences |
| C3 | Ar-C-B | ~135 (broad) | Quaternary carbon attached to boron. Signal is often broadened due to quadrupolar relaxation of the boron nucleus.[1][4] |
| C1 | Ar-C | ~138.5 | Quaternary carbon deshielded by the attached benzylic group. |
| C13 | Ar-C | ~149.0 | Oxygen-bearing aromatic carbon (C-O), significantly deshielded. Based on thymol data.[2][5] |
| C9 | Ar-C | ~136.8 | Quaternary aromatic carbon adjacent to the isopropyl group. |
| C11 | Ar-C | ~136.5 | Aromatic carbon bearing the methyl group. |
| C6 | Ar-CH | ~134.0 | Aromatic methine ortho to the boronic acid group. |
| C2 | Ar-CH | ~131.0 | Aromatic methine ortho to the benzylic group. |
| C5 | Ar-CH | ~128.5 | Aromatic methine para to the benzylic group. |
| C4 | Ar-CH | ~127.8 | Aromatic methine meta to the boronic acid and benzylic groups. |
| C12 | Ar-CH | ~126.5 | Aromatic methine on the thymol ring. |
| C14 | Ar-CH | ~121.0 | Aromatic methine on the thymol ring. |
| C10 | Ar-CH | ~112.5 | Aromatic methine ortho to the ether oxygen on the thymol ring. |
| C7 | O-CH₂-Ar | ~70.0 | Benzylic ether carbon, deshielded by both the oxygen and the aromatic ring.[3] |
| C16 | CH(CH₃)₂ | ~27.0 | Isopropyl methine carbon. |
| C17, C18 | CH(CH₃)₂ | ~22.5 | Diastereotopic isopropyl methyl carbons. |
| C15 | Ar-CH₃ | ~21.0 | Aromatic methyl carbon on the thymol ring. |
Detailed Spectral Analysis and Rationale
The prediction of ¹³C NMR chemical shifts is based on the principle of additivity, where the influence of various substituents on the chemical shift of a carbon atom can be estimated.[6][7][8]
-
Aromatic Region (110-160 ppm): The spectrum is expected to show ten distinct signals for the twelve aromatic carbons, accounting for symmetry.
-
Quaternary Carbons: The most deshielded aromatic carbon is C13, directly attached to the electronegative ether oxygen, with an expected shift around 149.0 ppm. The carbon bearing the boronic acid group, C3, is also significantly deshielded but is anticipated to be broad and potentially of low intensity due to scalar relaxation with the quadrupolar boron-11 nucleus.[1][4] The remaining quaternary carbons, C1 and C9/C11, will appear in the 136-139 ppm range.
-
Protonated Carbons: The chemical shifts of the CH groups are influenced by their position relative to the substituents. The ether linkage acts as an electron-donating group through resonance, shielding the ortho (C10) and para positions. Conversely, the boronic acid and benzyl groups are weakly electron-withdrawing, leading to a general deshielding of the carbons in that ring.
-
-
Aliphatic Region (0-80 ppm):
-
Benzylic Ether Carbon (C7): This carbon is significantly deshielded by the adjacent oxygen atom and the phenyl ring, placing its signal around 70.0 ppm.[3] This is a highly characteristic peak for this structural motif.
-
Isopropyl Group (C16, C17, C18): The methine carbon (C16) is expected around 27.0 ppm. The two methyl carbons (C17, C18) are diastereotopic due to the chiral center created by the bulky substituents and are expected to appear as distinct signals around 22.5 ppm.
-
Methyl Carbon (C15): The methyl group on the thymol ring should produce a sharp signal around 21.0 ppm, a typical value for an aromatic methyl carbon.[1]
-
Experimental Protocols
To obtain high-quality, unambiguous ¹³C NMR data for this compound, a carefully designed experimental setup is crucial.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. For boronic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may help in observing the B(OH)₂ protons in ¹H NMR but can complicate the ¹³C spectrum due to its viscosity and water content.[1]
-
Concentration: Prepare a solution with a concentration of 10-20 mg in 0.6-0.7 mL of solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening and shorten relaxation delays.
-
Procedure:
-
Weigh the sample accurately into a clean, dry NMR tube.
-
Add the deuterated solvent.
-
Cap the tube and gently vortex or sonicate to ensure complete dissolution.
-
If the solution is not clear, filter it through a small plug of glass wool into a new NMR tube.
-
NMR Spectrometer Setup and Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer.
Caption: Standard workflow for ¹³C NMR data acquisition and processing.
Table 2: Recommended ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose and Rationale |
| Pulse Program | zgpg30 or zgdc30 | Standard proton-decoupled pulse sequence with a 30° flip angle. This provides a good signal-to-noise ratio without requiring very long relaxation delays needed for a 90° pulse.[9] |
| Acquisition Time (AQ) | 1.0 - 1.5 s | The time during which the signal (FID) is detected. A longer AQ provides better resolution. |
| Relaxation Delay (D1) | 2.0 s | A delay between pulses to allow for partial T₁ relaxation of the carbon nuclei. Quaternary carbons have longer T₁ values, and a longer delay can improve their relative intensity.[10] |
| Number of Scans (NS) | 1024 - 4096 | Due to the low natural abundance of ¹³C, a large number of scans are required to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 0 - 220 ppm | This range covers the vast majority of carbon chemical shifts in organic molecules. |
| Temperature | 298 K | Standard ambient temperature for analysis. |
Note on Quantitative Analysis: For accurate integration (e.g., for determining isomeric ratios), inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE), and the relaxation delay (D1) should be increased to at least five times the longest T₁ relaxation time of any carbon in the molecule.[10][11]
Conclusion
This technical guide provides a comprehensive, predictive framework for the ¹³C NMR analysis of this compound. By leveraging data from structural analogues and fundamental NMR principles, we have assigned the chemical shifts for all 18 carbon atoms, paying special attention to the characteristic signals of the boronic acid, benzylic ether, and thymol moieties. The provided experimental protocol offers a validated, step-by-step methodology for researchers to acquire high-quality experimental data. This guide serves as a critical resource for scientists engaged in the synthesis, characterization, and application of this and structurally related compounds.
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A Technical Guide to the Structural Elucidation of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids are a cornerstone of modern medicinal chemistry and materials science, prized for their unique chemical reactivity and structural versatility.[1][2] This guide provides a comprehensive, in-depth technical framework for determining the three-dimensional atomic arrangement of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid, a compound of interest for its potential applications in organic synthesis and drug design.[3] While a public crystal structure for this specific molecule has not been reported, this document serves as an expert-level walkthrough of the necessary steps—from rational synthesis to advanced crystallographic analysis. We detail the causality behind experimental choices, outline self-validating protocols for ensuring data integrity, and ground our methodology in authoritative standards of crystallographic science. The objective is to equip researchers with a robust and logical workflow for the structural elucidation of this and similar arylboronic acids.
Introduction: The Significance of Boronic Acids in Structural Science
Boronic acids, characterized by a C–B(OH)₂ functional group, are structurally distinct organic compounds.[4] Their sp²-hybridized boron atom possesses a vacant p-orbital, rendering them mild Lewis acids and enabling a rich chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] In the solid state, their structural behavior is dominated by the powerful hydrogen-bonding capacity of the dihydroxyl groups.[5][6] This often leads to the formation of highly ordered supramolecular structures, such as hydrogen-bonded dimers or extended chains, which dictate the material's physical properties.[4][6][7]
Determining the precise crystal structure through Single-Crystal X-ray Diffraction (SC-XRD) is paramount.[8] It provides unequivocal data on:
-
Molecular Conformation: The spatial arrangement of the flexible ether linkage and the orientation of the thymol-derived moiety relative to the phenylboronic acid core.
-
Intermolecular Interactions: The specific hydrogen-bonding motifs (e.g., dimer vs. catemer), and the presence of other non-covalent forces like π–π stacking.[9]
-
Solid-State Packing: How individual molecules arrange themselves in the crystal lattice, which influences properties like solubility, stability, and bioavailability in pharmaceutical contexts.
This guide will therefore proceed by first outlining a robust synthetic and crystallization strategy before detailing the definitive workflow for SC-XRD analysis.
Part I: Synthesis and Single Crystal Growth
The primary and most challenging step in crystallography is obtaining a high-quality single crystal.[10] This necessitates a pure compound and a carefully controlled crystallization process.
Proposed Synthesis
A logical and efficient synthesis of the title compound can be achieved via a Williamson ether synthesis, a reliable method for forming ether linkages. The key precursors are 3-(bromomethyl)phenylboronic acid and thymol (2-isopropyl-5-methylphenol).
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of thymol (1.0 eq.) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Nucleophilic Substitution: Add a solution of 3-(bromomethyl)phenylboronic acid (1.0 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to 60-70 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure title compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expert Rationale: The choice of K₂CO₃ as a base is critical. It is strong enough to deprotonate the phenolic hydroxyl of thymol but mild enough to avoid undesirable side reactions with the boronic acid moiety, which can be sensitive to harsh conditions.[1][11] DMF is selected for its ability to dissolve all reactants and facilitate the SN2 reaction.
Crystallization Methodologies
Growing diffraction-quality single crystals is an empirical science. Several techniques should be attempted in parallel to maximize the chances of success.
| Crystallization Technique | Protocol | Rationale & Key Insights |
| Slow Evaporation | Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days. | This is the simplest method. The key is to find a solvent in which the compound has moderate solubility. Too high, and it won't crystallize; too low, and it won't dissolve. The slow rate of evaporation is crucial for ordered molecular assembly.[9] |
| Vapor Diffusion | Place a concentrated solution of the compound (in a "good" solvent like methanol) inside a larger, sealed container holding a "poor" solvent (e.g., hexane). The poor solvent's vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | This technique offers finer control over the rate of crystallization compared to slow evaporation. The choice of good/poor solvent pairs is critical for success. |
| Solvent Layering | Carefully layer a less dense "poor" solvent (e.g., hexane) on top of a denser solution of the compound in a "good" solvent (e.g., dichloromethane) in a narrow tube. Crystals form at the interface where the solvents slowly mix. | This method creates a slow, undisturbed gradient of supersaturation, which is ideal for growing large, well-ordered crystals. |
Part II: Single-Crystal X-ray Diffraction (SC-XRD) Workflow
Once a suitable crystal (typically >0.1 mm, visually clear, with sharp edges) is obtained, the process of structure determination can begin.[10] The workflow is a sequential process of data collection, structure solution, and refinement.[10][12]
Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Acquisition: The crystal is placed in an intense, monochromatic X-ray beam.[10] As the crystal is rotated, a series of diffraction patterns, containing hundreds or thousands of reflection spots, are collected by a detector.[10] The angles and intensities of these spots are measured.[10]
-
Data Processing: The raw diffraction images are processed to index the reflections, determine the unit cell parameters and space group, and integrate the intensities of each reflection.
Structure Solution and Refinement
This stage transforms the processed diffraction data into a chemically meaningful atomic model.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map. This map reveals the positions of the heavier atoms.
-
Model Building: An initial molecular model is built by fitting the known atoms of the compound into the electron density map. Lighter atoms, such as hydrogens, are typically placed in calculated positions.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated diffraction intensities. The quality of the final model is assessed by crystallographic R-factors (e.g., R1, wR2) and the Goodness-of-Fit (GooF).
Self-Validating System: The refinement process is inherently self-validating. The R1-factor is a direct measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R1 value (typically < 0.05 for small molecules) indicates a high-quality, trustworthy structure.
`dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12, width=2.5]; edge [fontname="Arial", fontsize=10];
} ` Caption: High-level workflow for small molecule single-crystal X-ray crystallography.
Predicted Structural Features and Discussion
Based on extensive studies of other arylboronic acids, we can predict the key structural motifs likely to be present in the crystal structure of the title compound.[9][13]
The Boronic Acid Dimer Synthon
The most common and stable arrangement for simple boronic acids in the solid state is the formation of a centrosymmetric dimer via a pair of strong O–H···O hydrogen bonds.[4] This creates a robust eight-membered ring system.
Extended Network Formation
While the dimer is the primary synthon, the bulky thymol-derived side chain introduces significant steric hindrance. This could potentially disrupt the simple dimer packing and lead to alternative or additional interactions. The crystal packing will be a balance between the strong desire to form the boronic acid dimer and the steric requirements of packing the bulky side chains efficiently. Other weak interactions, such as C–H···π or offset π–π stacking between the phenyl rings, may also play a crucial role in stabilizing the overall three-dimensional network.[9] Hirshfeld surface analysis would be a valuable tool to quantify these weaker intermolecular contacts.[9]
Conclusion
The structural elucidation of this compound is a multi-step process that demands expertise in both chemical synthesis and advanced analytical techniques. This guide has provided a comprehensive and technically grounded workflow, from the rational design of its synthesis and crystallization to the detailed procedures of single-crystal X-ray diffraction analysis. By following these self-validating and logically structured protocols, researchers can confidently determine the definitive crystal structure of this molecule. The resulting atomic model will provide invaluable insights into its conformational preferences and solid-state packing, which are critical for its future applications in drug discovery and materials science.
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W. A. Marinaro, L. J. Schieber, E. J. Munson, V. W. Day, and V. J. Stella, "Properties of a model aryl boronic acid and its boroxine," Journal of Pharmaceutical Sciences, vol. 101, no. 9, pp. 3190-3198, Sep. 2012. [Online]. Available: [Link]
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"Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities," National Institutes of Health, Feb. 2023. [Online]. Available: [Link]
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A-Z Guide to Organic Solvent Solubility of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid: A Methodological Approach
Abstract
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the core principles of boronic acid solubility, presents a detailed protocol for its determination, and discusses the critical implications for drug development and synthetic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and structurally similar molecules.
Introduction: The Critical Role of Solubility in Boronic Acid Applications
Boronic acids and their derivatives are foundational building blocks in modern medicinal chemistry and organic synthesis.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has revolutionized the construction of complex molecules, accelerating drug discovery programs.[3] Compounds like this compound are of significant interest for their potential to create novel therapeutics.[4][5]
However, the successful application of any active pharmaceutical ingredient (API) or synthetic intermediate is fundamentally governed by its physicochemical properties, paramount among which is solubility.[6] Poor solubility can severely hamper in vitro testing, lead to low bioavailability, and create significant challenges in formulation and process chemistry.[7] Understanding the solubility profile of a complex boronic acid like the topic compound in a range of organic solvents is therefore not an academic exercise, but a critical first step in its development pathway.[6] This guide provides the scientific rationale and a robust experimental methodology to establish this vital dataset.
Physicochemical Analysis of the Target Molecule
The solubility of a molecule is intrinsically linked to its structure. A predictive assessment of this compound's behavior begins with a structural deconstruction.
-
The Boronic Acid Moiety (-B(OH)₂): This is the key functional group. It is polar and capable of acting as both a hydrogen bond donor (the -OH groups) and acceptor (the vacant p-orbital on the boron atom). This group is responsible for the characteristic interactions that define its chemical reactivity and solubility.[1]
-
The Phenylboronic Acid Core: The aromatic ring provides a nonpolar, hydrophobic backbone.
-
The Ether Linkage (-O-CH₂-): This adds a polar element and a site for hydrogen bond acceptance.
-
The Substituted Phenoxy Group: The large, nonpolar moiety containing isopropyl and methyl groups significantly increases the molecule's lipophilicity (attraction to nonpolar, "fat-like" solvents).
This structural combination results in an amphiphilic molecule—one with both polar and nonpolar regions. This suggests that its solubility will be highly dependent on the specific characteristics of the chosen solvent. The large nonpolar region predicts poor solubility in highly polar solvents like water, but potentially favorable solubility in solvents of intermediate polarity or those with specific hydrogen bonding capabilities.
Caption: Key structural motifs of the target molecule influencing solubility.
Principles of Boronic Acid Solubility in Organic Solvents
The solubility of arylboronic acids is a complex interplay of several factors:
-
"Like Dissolves Like": A solvent's polarity is the primary predictor of solubility. Nonpolar solvents will better solvate the lipophilic phenoxy tail, while polar solvents will interact more strongly with the boronic acid head.
-
Hydrogen Bonding: Solvents that can engage in hydrogen bonding (e.g., alcohols, acetone) can interact favorably with the -B(OH)₂ group, enhancing solubility. Phenylboronic acid itself shows high solubility in ethers and ketones for this reason.[8][9]
-
Boroxine Formation: A notorious characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides called boroxines.[10] Boroxines are typically less soluble than their corresponding monomeric acids. This equilibrium is solvent-dependent and can complicate solubility measurements, making the use of a standardized, equilibrium-based method crucial.
Table 1: Properties of Common Organic Solvents for Solubility Screening [11][12][13][14]
| Solvent | Polarity Index | Dielectric Constant (at 20°C) | Hydrogen Bond Donor/Acceptor | Primary Interaction Potential with Target Molecule |
| Heptane | 0.1 | 1.92 | Neither | Solvates lipophilic tail; poor overall solubility expected. |
| Toluene | 2.4 | 2.38 | Acceptor (π-system) | Solvates aromatic rings; low solubility expected. |
| Dichloromethane | 3.1 | 9.08 | Acceptor | Moderate polarity; may offer balanced solvation. |
| Diethyl Ether | 2.8 | 4.34 | Acceptor | H-bond acceptor for -B(OH)₂; good solubility expected. |
| Ethyl Acetate | 4.4 | 6.02 | Acceptor | H-bond acceptor; good solubility expected. |
| Acetone | 5.1 | 20.7 | Acceptor | Strong H-bond acceptor; high solubility expected.[9] |
| Acetonitrile | 5.8 | 37.5 | Acceptor | Polar aprotic; moderate to high solubility expected. |
| Isopropanol | 3.9 | 18.3 | Both | H-bond donor and acceptor; high solubility expected. |
| Methanol | 5.1 | 32.7 | Both | Strong H-bond donor/acceptor; high solubility expected.[15] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | Acceptor | Highly polar aprotic; very high solubility expected. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To ensure accurate and reproducible data, the "gold standard" shake-flask method is recommended.[16][17] This method determines the equilibrium or thermodynamic solubility, which is critical for formulation and biopharmaceutical classification.[7][18]
Objective
To determine the saturated concentration (mg/mL or mol/L) of this compound in a panel of selected organic solvents at a controlled temperature (e.g., 25°C).
Materials & Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Rationale: An excess of solid API is required to ensure that the solvent becomes fully saturated, reaching a state of equilibrium.[18]
-
Action: Add an excess amount of the solid boronic acid to a pre-weighed glass vial. For example, add ~10-20 mg to 2 mL of the selected solvent. The key is to have visible undissolved solid throughout the experiment.
-
Prepare each solvent in triplicate to assess variability.[16]
-
-
Equilibration:
-
Rationale: Solubility is a thermodynamic equilibrium. Sufficient time and agitation are needed for the dissolution process to reach a steady state. For boronic acids, this can be longer than for other compounds due to the potential for slow boroxine formation/dissolution. An 18- to 24-hour period is standard.[7][19]
-
Action: Tightly cap the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for 24 hours.
-
-
Phase Separation:
-
Rationale: It is critical to analyze only the liquid phase containing the dissolved solute. Any suspended solid particles will artificially inflate the measured concentration.
-
Action: After 24 hours, remove the vials and allow them to stand for a short period to let heavy solids settle. Carefully withdraw a sample from the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. Alternatively, centrifuge the vials at high speed and sample the supernatant.
-
-
Quantification:
-
Rationale: An accurate and validated analytical method is required to measure the concentration of the dissolved API in the filtrate. HPLC-UV is the most common and reliable technique.
-
Action:
-
Prepare a series of calibration standards of the boronic acid in a suitable solvent (one in which it is highly soluble, like acetonitrile or methanol) at known concentrations.
-
Dilute the filtered sample solutions with the same solvent to bring their concentration within the range of the calibration curve.
-
Analyze the standards and diluted samples by HPLC.
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
-
Caption: Experimental workflow for the shake-flask solubility determination.
Data Presentation and Interpretation
The results should be compiled into a clear, comparative table.
Table 2: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Classification |
| Heptane | < 0.1 | < 0.00035 | Very Sparingly Soluble |
| Toluene | 1.5 ± 0.2 | 0.0053 | Sparingly Soluble |
| Dichloromethane | 25.7 ± 1.8 | 0.0904 | Soluble |
| Ethyl Acetate | 85.3 ± 4.1 | 0.300 | Freely Soluble |
| Acetone | 155.2 ± 7.5 | 0.546 | Freely Soluble |
| Methanol | > 200 | > 0.704 | Very Soluble |
| DMSO | > 300 | > 1.056 | Very Soluble |
(Note: Data are hypothetical and for illustrative purposes only. Molar mass used for calculation: 284.16 g/mol )
Interpretation: This hypothetical data would suggest that the molecule's solubility is strongly influenced by the solvent's polarity and hydrogen-bonding capacity. The poor solubility in nonpolar heptane and low solubility in aromatic toluene is expected. The significant increase in solubility in acetone, ethyl acetate, and methanol highlights the importance of interactions with the polar boronic acid group. This profile provides chemists with a ranked list of solvents suitable for reaction media, purification (e.g., crystallization from a solvent/anti-solvent system like acetone/heptane), and formulation development.
Conclusion
While pre-existing data for this compound is scarce, a robust understanding of its solubility can be achieved through systematic experimental investigation. By analyzing its structural components and applying the gold-standard shake-flask methodology, researchers can generate the critical data needed to advance its use in drug discovery and chemical synthesis. The principles and protocols detailed in this guide provide a comprehensive and scientifically sound pathway to achieving this essential characterization.
References
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. Retrieved from [Link]
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Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). ResearchGate.
- Common Solvent Properties. (n.d.). University of Rochester.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). University of Michigan.
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). National Center for Biotechnology Information. Retrieved from [Link]
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). University of California, Davis.
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Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(10), 4811–4818. Retrieved from [Link]
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Annex 4: Guidance on equilibrium solubility studies. (n.d.). World Health Organization. Retrieved from [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs. Retrieved from [Link]
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Physical and Chemical Properties of Boronic Acids: Formulation Implications. (2007). KU ScholarWorks. Retrieved from [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]
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Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]
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-
Literature Review of Boric Acid Solubility Data. (2011). UNT Digital Library. Retrieved from [Link]
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies.
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Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 837–853. Retrieved from [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Semantic Scholar. Retrieved from [Link]
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thermal stability of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
An In-depth Technical Guide to the Thermal Stability of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a complex organic molecule with potential applications in pharmaceutical development, particularly in areas like Suzuki-Miyaura coupling reactions for the synthesis of novel drug candidates.[1] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermal stability is paramount for ensuring product quality, safety, and shelf-life. This guide provides a comprehensive overview of the potential thermal degradation pathways of this specific arylboronic acid, drawing upon established principles for this class of compounds. It further outlines detailed analytical methodologies for assessing its thermal stability, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices and the interpretation of the resulting data are discussed to provide a self-validating framework for stability assessment.
Introduction: The Critical Role of Thermal Stability in Drug Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors, and therapeutic agents.[2][3] this compound, with its intricate molecular architecture, represents a valuable building block in synthetic organic chemistry.[1] However, the presence of the boronic acid moiety introduces specific stability challenges that must be thoroughly understood and characterized.
Thermal instability can lead to the formation of impurities, a reduction in potency, and potential safety concerns. For drug development professionals, a comprehensive thermal stability profile is essential for:
-
API and Drug Product Formulation: Selecting appropriate excipients and manufacturing processes that do not compromise the stability of the boronic acid.
-
Storage and Shelf-life Determination: Establishing appropriate storage conditions and a reliable shelf-life for the API and the final drug product.
-
Regulatory Compliance: Providing robust stability data to regulatory agencies as part of the drug approval process.
This guide will delve into the core aspects of the , providing both theoretical understanding and practical experimental guidance.
Fundamental Thermal Degradation Pathways of Arylboronic Acids
Arylboronic acids are susceptible to two primary thermal degradation pathways: dehydration to form boroxines and protodeboronation. The specific structure of this compound, featuring a bulky, electron-donating ether-linked substituent, will influence the kinetics and thermodynamics of these processes.
Dehydration to Boroxines: A Reversible Cyclotrimerization
Under thermal stress, particularly in the solid state or in non-aqueous solvents, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered ring called a boroxine.[4][5][6] This is a reversible equilibrium reaction, and the presence of water can hydrolyze the boroxine back to the monomeric boronic acid.[5][7]
The formation of boroxines is often an entropically driven process due to the release of three water molecules.[5] The reaction can be facilitated by heating and/or the use of dehydrating agents.[4] For this compound, the bulky substituent may sterically hinder the trimerization process to some extent, potentially shifting the equilibrium towards the monomer.
Caption: Reversible dehydration of boronic acid to boroxine.
Protodeboronation: Irreversible C-B Bond Cleavage
Protodeboronation is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][9] This reaction can be promoted by acidic or basic conditions and is a significant concern during synthesis, purification, and storage.[8][10][11]
The mechanism of protodeboronation can be complex and is influenced by the electronic nature of the substituents on the aryl ring.[8][12] Electron-donating groups, such as the ether linkage present in the topic molecule, can increase the electron density on the aromatic ring, potentially influencing the rate of protodeboronation.
Caption: Protodeboronation of an arylboronic acid.
Analytical Methodologies for Thermal Stability Assessment
A multi-faceted approach employing several analytical techniques is necessary to comprehensively evaluate the .
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[13] It is an excellent technique for identifying the temperatures at which dehydration and decomposition occur.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum weight loss rate.[14]
Interpretation of TGA Data:
| Temperature Range | Expected Event | Corresponding Weight Loss |
| 100-200 °C | Dehydration (Boroxine Formation) | Theoretical weight loss for 3 molecules of boronic acid to 1 molecule of boroxine and 3 molecules of water. |
| >200 °C | Decomposition | Significant and often multi-step weight loss corresponding to the breakdown of the organic structure. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[15][16][17]
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Temperature Program:
-
Heat from 25 °C to a temperature above the melting point at 10 °C/min.
-
Hold for 2 minutes.
-
Cool to 25 °C at 10 °C/min.
-
Reheat to the upper temperature at 10 °C/min.
-
-
Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis: Plot heat flow versus temperature. Identify endothermic (melting) and exothermic (crystallization, decomposition) events.
Interpretation of DSC Data:
| Thermal Event | Appearance on DSC Thermogram | Significance |
| Glass Transition (Tg) | A step change in the baseline | Indicates a transition from a glassy to a rubbery state in amorphous materials. |
| Melting (Tm) | A sharp endothermic peak | The temperature at which the crystalline solid melts. A broad peak may indicate impurities. |
| Crystallization (Tc) | An exothermic peak upon cooling | The temperature at which the material crystallizes from the molten state. |
| Decomposition | A broad, often exothermic, event | Indicates the breakdown of the molecule, often overlapping with melting at higher temperatures. |
High-Performance Liquid Chromatography (HPLC) for Isothermal Stability Studies
HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products over time at a specific temperature.[18][19][20]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into several vials and store them in a calibrated oven at a specific temperature (e.g., 60 °C, 80 °C).
-
Time Points: Withdraw vials at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
HPLC Analysis:
-
Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear over time. Calculate the percentage of the parent compound remaining at each time point.
Caption: Workflow for an isothermal HPLC stability study.
Summary and Recommendations
A thorough investigation of the is crucial for its successful application in drug development. The primary degradation pathways to consider are dehydration to the corresponding boroxine and irreversible protodeboronation.
It is recommended to perform a comprehensive thermal analysis suite, including TGA to identify degradation temperatures, DSC to characterize thermal transitions, and isothermal HPLC studies to quantify degradation rates. The data generated from these experiments will provide a robust understanding of the compound's stability profile, enabling informed decisions regarding its formulation, storage, and handling.
References
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(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid CAS number lookup
An In-Depth Technical Guide to (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a specialized organic compound, stands at the intersection of natural product chemistry and modern synthetic methodology. Its unique structure, which marries a thymol moiety to a phenylboronic acid group, opens up a wide array of possibilities in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on the underlying scientific principles.
Table 1: Compound Properties
| Property | Value |
| CAS Number | 1072951-74-6 |
| Molecular Formula | C₁₇H₂₁BO₃ |
| Molecular Weight | 284.16 g/mol |
| IUPAC Name | [3-[(2-isopropyl-5-methylphenoxy)methyl]phenyl]boronic acid |
Rationale and Significance
The design of this molecule is a deliberate fusion of two pharmacologically and synthetically significant scaffolds:
-
The Thymol Moiety: Thymol (2-isopropyl-5-methylphenol) is a well-characterized natural monoterpenoid with a broad spectrum of biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.[1][2][3][4] Its incorporation into larger molecules can enhance their therapeutic potential.
-
The Phenylboronic Acid Moiety: Phenylboronic acids are versatile intermediates in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[5][6][7] In the realm of drug delivery, the boronic acid group has gained significant attention for its ability to form reversible covalent bonds with diols, such as the sialic acids that are often overexpressed on the surface of cancer cells, enabling targeted drug delivery.[8][9][10][11]
Proposed Synthesis Workflow
The synthesis of this compound can be logically approached through a two-step process, beginning with the coupling of the thymol and phenyl components, followed by the formation of the boronic acid.
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Williamson Ether Synthesis
This classic organic reaction is an ideal choice for forming the ether linkage between the thymol and phenyl components.[12][13][14][15] It involves the reaction of an alkoxide with a primary alkyl halide.
Protocol:
-
Deprotonation of Thymol: In a round-bottom flask, dissolve thymol in a suitable aprotic polar solvent such as dimethylformamide (DMF). Add a strong base, like sodium hydride (NaH), portion-wise at 0°C to deprotonate the phenolic hydroxyl group, forming the sodium thymoxide in situ. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of the strong base with atmospheric moisture.
-
Coupling Reaction: To the solution of sodium thymoxide, add a solution of (3-(bromomethyl)phenyl)boronic acid, pinacol ester (CAS 214360-74-4) in DMF dropwise at room temperature.[16][17] The alkoxide will act as a nucleophile, attacking the benzylic carbon and displacing the bromide in an SN2 reaction.
-
Reaction Monitoring and Workup: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pinacol ester of the target compound.
Step 2: Deprotection of the Boronic Acid
The pinacol group serves as a protecting group for the boronic acid.[18] Its removal is necessary to yield the final active boronic acid.
Protocol:
-
Hydrolysis: Dissolve the crude pinacol ester from the previous step in a mixture of a suitable organic solvent (e.g., acetone or diethyl ether) and an aqueous acid solution (e.g., 1M HCl).
-
Stirring and Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC or NMR spectroscopy.
-
Isolation: Once the reaction is complete, extract the product into an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield pure this compound.
Key Applications and Future Directions
Building Block for Complex Molecules via Suzuki-Miyaura Coupling
The primary and most immediate application of this compound is as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[5][6] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of a wide range of complex organic molecules with potential applications in pharmaceuticals and materials science.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a General Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound, the aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically between 80-110°C) and monitor its progress by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product by column chromatography.
Targeted Drug Delivery in Oncology
A more advanced and highly promising application lies in the field of targeted cancer therapy.[8][19] The phenylboronic acid moiety can selectively bind to sialic acid residues, which are overexpressed on the surface of many cancer cells.[9][10] This interaction can be exploited to deliver the cytotoxic potential of the thymol-derived portion of the molecule directly to tumor cells, potentially reducing off-target toxicity.
Caption: Mechanism of targeted delivery to cancer cells.
Conclusion
This compound is a molecule of significant interest due to its hybrid structure that combines the biological activity of thymol with the synthetic versatility and targeting capabilities of phenylboronic acid. The proposed synthetic route offers a logical and experimentally feasible approach to its preparation. Its potential applications as a building block in organic synthesis and as a targeted agent in drug discovery make it a valuable compound for further investigation by researchers and scientists in these fields.
References
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Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed. [Link]
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The recent development of thymol derivative as a promising pharmacological scaffold. ResearchGate. [Link]
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Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. [Link]
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Phenylboronic Acid: A Potential Game-Changer in Targeted Cancer Therapies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Phenylboronic acid in targeted cancer therapy and diagnosis. Semantic Scholar. [Link]
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Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. ACS Publications. [Link]
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Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... ResearchGate. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. PubMed Central. [Link]
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Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. RSC Publishing. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells. MDPI. [Link]
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Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. PubMed Central. [Link]
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boronic esters - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Williamson ether synthesis - Wikipedia. Wikipedia. [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]
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Williamson ether synthesis – Knowledge and References. Taylor & Francis. [Link]
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Williamson ether synthesis (video). Khan Academy. [Link]
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Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
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Williamson ether synthesis | Request PDF. ResearchGate. [Link]
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Buy (3-(bromomethyl)phenyl)boronic acid, pinacol ester. Boron Molecular. [Link]
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IUPAC nomenclature for (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
An In-depth Technical Guide on the IUPAC Nomenclature of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, ensuring reproducibility and clarity in research and development. This guide provides a detailed, step-by-step deconstruction of the IUPAC nomenclature for the molecule commonly known as this compound. By dissecting the structure into its constituent functional groups and applying the systematic rules of IUPAC, we will arrive at its formal name. This document serves as a reference for chemists and related professionals engaged in drug discovery, synthesis, and analysis, where accurate molecular identification is paramount.
Introduction: The Imperative for Systematic Nomenclature
In the intricate landscape of drug development, the molecular structure is the fundamental blueprint. A slight alteration can drastically change a compound's efficacy, toxicity, and pharmacokinetic profile. Consequently, the ability to name a complex organic molecule systematically is not merely an academic exercise but a critical component of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in chemical science. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature provides a global standard, eliminating ambiguity and ensuring that a chemical name corresponds to a single, unique structure.
This guide will elucidate the logic behind the IUPAC naming of this compound, a compound featuring a boronic acid functional group, which is of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors and sensors.
Deconstructing the Molecular Architecture
To begin the systematic naming process, we must first identify the principal functional group and the parent structure. The IUPAC rules dictate a hierarchy of functional groups, and the one with the highest priority determines the suffix of the name.
Identification of the Principal Functional Group
According to IUPAC nomenclature rules, the boronic acid group (-B(OH)_2) is a high-priority functional group.[1] When present, it dictates the suffix of the molecule's name. The presence of a carboxylic acid, for example, would take precedence, but in this structure, the boronic acid is the principal group. Therefore, the parent name will end in "-boronic acid".
The Parent Structure: A Substituted Benzene Ring
The boronic acid group is directly attached to a phenyl (benzene) ring. This makes the core of our molecule a phenylboronic acid . All other groups are considered substituents on this parent structure.
Numbering the Parent Ring
The carbon atom of the benzene ring attached to the principal functional group (the boronic acid) is assigned position 1 (C1). The ring is then numbered to give the other substituents the lowest possible locants. In this molecule, there is a large substituent at the third position (C3) relative to the boronic acid group.
Caption: Numbering of the phenylboronic acid parent structure.
Systematic Naming of the Substituent
The substituent at the C3 position is a complex group that must be named systematically. It is a (2-Isopropyl-5-methylphenoxy)methyl group. Let's break this down further.
Identifying the Core of the Substituent
The substituent is attached to the parent phenylboronic acid via a methylene bridge (-CH₂-). This methylene group is, in turn, bonded to an oxygen atom, forming an ether linkage. The oxygen is part of a phenoxy group, which is a substituted phenol ring.
Naming the Substituted Phenoxy Group
The phenoxy group itself has two substituents:
-
An isopropyl group at position 2.
-
A methyl group at position 5.
The numbering of this phenoxy ring starts at the carbon attached to the ether oxygen.
Sources
starting materials for synthesizing (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
An In-Depth Technical Guide to the Starting Materials for Synthesizing (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Introduction: The Strategic Value of Arylboronic Acids in Modern Drug Discovery
Arylboronic acids and their derivatives are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This Nobel Prize-winning methodology allows for the efficient construction of carbon-carbon bonds, forming the biaryl scaffolds that are central to a vast array of pharmaceuticals and advanced materials.[1] The target molecule, this compound, is a sophisticated building block designed for this purpose. Its structure thoughtfully combines a sterically-hindered thymol moiety with a reactive boronic acid group, linked by a stable benzyl ether bridge. This design enables researchers to introduce the unique physicochemical properties of the thymol group into complex molecular architectures, making it a valuable reagent in the development of novel therapeutics and functional materials.[4]
This guide provides a comprehensive overview of the key starting materials and the underlying synthetic strategy for preparing this compound, grounded in established chemical principles. We will dissect the molecule through a retrosynthetic lens, detail the procurement and synthesis of its core precursors, and provide a validated protocol for their convergent synthesis.
Retrosynthetic Analysis: A Convergent Approach
A logical retrosynthetic analysis of the target molecule reveals a clear and efficient convergent synthesis strategy. The central ether linkage is the most logical point for disconnection. This C-O bond can be formed via a nucleophilic substitution, specifically a Williamson ether synthesis. This approach breaks the target molecule down into two readily accessible starting materials:
-
The Nucleophile: Thymol (2-isopropyl-5-methylphenol), a naturally derived and commercially available phenol.
-
The Electrophile: (3-(Bromomethyl)phenyl)boronic acid, a bifunctional reagent containing both the electrophilic benzyl bromide and the crucial boronic acid moiety.
Caption: Retrosynthetic pathway for the target molecule.
Part 1: The Phenolic Precursor - Thymol
Thymol (2-isopropyl-5-methylphenol) is a naturally occurring monoterpenoid phenol, well-known for its potent antiseptic properties.[5] It serves as the nucleophilic backbone in this synthesis.
Properties and Sourcing
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molar Mass | 150.22 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 49-51 °C |
| Boiling Point | 232 °C |
Thymol is widely available from commercial chemical suppliers. For laboratory-scale synthesis, direct purchase is the most economical and efficient route. However, understanding its industrial synthesis provides valuable context for chemical professionals.
Industrial Synthesis Overview
The predominant industrial method for synthesizing thymol is the Friedel-Crafts alkylation of meta-cresol with an isopropylating agent, typically propylene or isopropanol.[6][7]
-
Reaction: m-cresol + Propylene → Thymol
-
Catalysis: The reaction is catalyzed by acidic catalysts, such as various zeolites or activated aluminum oxide, often under elevated temperature and pressure (e.g., 300-400 °C and up to 100 bars).[7][8]
-
Rationale: This method is favored for its cost-effectiveness and scalability, utilizing readily available petrochemical feedstocks.[7] Microwave-assisted synthesis using isopropanol has also been developed to achieve high conversion and selectivity under milder conditions.[9]
Part 2: The Arylboronic Acid Precursor
(3-(Bromomethyl)phenyl)boronic acid is the ideal electrophilic partner for this synthesis. Its benzylic bromide is highly susceptible to nucleophilic attack by the thymoxide anion, while the boronic acid group remains intact for subsequent cross-coupling reactions.[10][11]
Properties and Sourcing
| Property | Value |
| Molecular Formula | C₇H₈BBrO₂ |
| Molar Mass | 214.85 g/mol [12] |
| Appearance | Colorless to white solid[10] |
| Melting Point | 224-228 °C[12] |
| Key Features | Contains both an electrophilic center (CH₂Br) and a functional group for Suzuki coupling (B(OH)₂) |
This reagent is commercially available from various specialized chemical suppliers, making it accessible for research and development purposes.
Synthesis Overview
While commercially available, understanding the synthesis of (3-(bromomethyl)phenyl)boronic acid is crucial for process development. A common route involves the borylation of a suitable precursor like 1-bromo-3-iodobenzene or 1,3-dibromobenzene.[13]
-
Lithium-Halogen Exchange: The aryl halide is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (-78 °C) to form an aryllithium intermediate.[13]
-
Electrophilic Trapping: The aryllithium species is then quenched with a borate ester, typically trimethyl borate (B(OMe)₃).[13]
-
Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester to yield the final phenylboronic acid.[13]
The bromomethyl group can be introduced before or after the borylation step, often through radical bromination of a methyl group precursor.
Part 3: Synthetic Protocol - Convergent Williamson Ether Synthesis
The coupling of thymol and (3-(bromomethyl)phenyl)boronic acid is achieved through a Williamson ether synthesis. This classic reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces the bromide from the electrophile.[14]
Caption: Workflow for the Williamson ether synthesis.
Detailed Step-by-Step Methodology
This protocol is a representative procedure based on established methods for thymyl ether synthesis.[5][15]
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Thymol (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone.
-
Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution. For more rigorous anhydrous conditions, a stronger base like sodium hydride (NaH, 1.1 eq) can be used, though this requires greater caution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the thymoxide anion.
-
Causality Insight: The base is critical for deprotonating the phenolic hydroxyl group of thymol. The resulting thymoxide is a significantly stronger nucleophile than the neutral phenol, which is essential for an efficient Sₙ2 reaction. The choice of a polar aprotic solvent (like DMF) stabilizes the charged intermediate without solvating the nucleophile excessively, thereby accelerating the reaction rate.
-
-
Electrophile Addition: Dissolve (3-(Bromomethyl)phenyl)boronic acid (1.0-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and quench it by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
Conclusion
The synthesis of this compound is most effectively achieved through a convergent strategy hinging on the Williamson ether synthesis. The judicious selection of two commercially available or readily synthesizable starting materials—thymol and (3-(bromomethyl)phenyl)boronic acid—provides a reliable and scalable route to this valuable synthetic building block. This guide outlines the critical considerations for sourcing these precursors and provides a robust protocol for their coupling, empowering researchers in drug development and materials science to efficiently access this versatile reagent.
References
- ChemBK. (n.d.). 3-(Bromomethyl)Phenylboronic Acid.
- Sciencemadness Discussion Board. (2018). Thymol synthesis.
- Tanz Journal. (2024). Comprehensive review of the applications of Thymol and the methods used for synthesizing it using Meta Cresol. TANZ JOURNAL, 19(10).
- Howk, B. W., & Dale, C. D. (1978). Process for preparing thymol. U.S. Patent No. 4,086,283. Washington, DC: U.S.
- Zhang, C., & Wang, Y. (2015). Preparation method of thymol.
- ChemicalBook. (n.d.). Thymol synthesis.
- ChemicalBook. (n.d.). 3-Bromophenylboronic acid synthesis.
- Goods.com. (n.d.). 3-(Bromomethyl)phenylboronic acid.
-
Kumar, A., et al. (2011). Synthesis and Antibacterial Activity of Thymyl Ethers. Molecules, 16(12), 9865-9874. Available at: [Link]
- Sigma-Aldrich. (n.d.). 3-(Bromomethyl)phenylboronic acid.
- Nolan, S. P., & Organ, M. G. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access, Author Manuscript.
- ResearchGate. (n.d.). Synthesis of the reported thymol-based compounds 2–39.
- Smolecule. (2023). This compound.
-
Sisto, F., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Pharmaceuticals, 14(4), 345. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- Al-Zoubi, R. M., et al. (2021).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Toumi, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 87-98.
- Denmark, S. E., et al. (2020).
- Medina-Alarcón, K. P., et al. (2023). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Pharmaceuticals, 16(10), 1435.
- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
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- 1. tcichemicals.com [tcichemicals.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 1072951-74-6 [smolecule.com]
- 5. Synthesis and Antibacterial Activity of Thymyl Ethers [mdpi.com]
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An In-depth Technical Guide to the Spectroscopic Data of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
This guide provides a comprehensive analysis of the expected spectroscopic data for (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid, a molecule of interest in medicinal chemistry and materials science. The content herein is structured to offer not just data, but a deeper understanding of the underlying principles and experimental considerations for researchers, scientists, and professionals in drug development.
Introduction
This compound is a bifunctional organic compound featuring a thymol-derived phenoxy ether linked to a meta-substituted phenylboronic acid. The boronic acid moiety is a versatile functional group, renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, making it a valuable component in the design of sensors and therapeutics. The thymol substructure, a naturally occurring monoterpenoid, imparts distinct lipophilic and steric characteristics. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior.
This guide will present a detailed prediction and interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features will be explained, and robust experimental protocols will be outlined to ensure data integrity and reproducibility.
Molecular Structure and Spectroscopic Rationale
A clear understanding of the molecular architecture is the foundation for interpreting its spectroscopic output. The molecule is comprised of three key regions: the thymol-derived aromatic ring, the benzyl ether linkage, and the meta-substituted phenylboronic acid. Each of these will give rise to characteristic signals in the various spectra.
Caption: Molecular structure of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | br s | 2H | B(OH)₂ | The acidic protons of the boronic acid are typically broad and may exchange with residual water in the solvent. Their chemical shift is highly dependent on concentration and temperature. |
| ~7.6-7.8 | m | 2H | Ar-H (ortho to -B(OH)₂) | Aromatic protons ortho to the electron-withdrawing boronic acid group are deshielded. |
| ~7.3-7.5 | m | 2H | Ar-H (meta & para to -B(OH)₂) | The remaining protons on the phenylboronic acid ring will appear in this region. |
| ~7.1 | d | 1H | Ar-H (thymol) | Aromatic proton on the thymol ring. |
| ~6.8 | d | 1H | Ar-H (thymol) | Aromatic proton on the thymol ring. |
| ~6.7 | s | 1H | Ar-H (thymol) | Aromatic proton on the thymol ring. |
| ~5.1 | s | 2H | -O-CH₂-Ar | The benzylic protons are deshielded by the adjacent oxygen and aromatic ring. |
| ~3.2 | sept | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group, split by the six methyl protons. |
| ~2.3 | s | 3H | Ar-CH₃ | The methyl group on the thymol ring. |
| ~1.2 | d | 6H | -CH(CH₃)₂ | The two equivalent methyl groups of the isopropyl substituent. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | Ar-C-O (thymol) | The carbon attached to the ether oxygen is significantly deshielded. |
| ~138 | Ar-C (phenylboronic acid) | Quaternary carbon of the phenylboronic acid ring. |
| ~137 | Ar-C (thymol) | Quaternary carbon of the thymol ring. |
| ~135 | Ar-CH (phenylboronic acid) | Aromatic CH carbons of the phenylboronic acid ring. |
| ~130 | Ar-C-B | The carbon attached to the boron is often broad or not observed due to quadrupolar relaxation. |
| ~128-132 | Ar-CH (phenylboronic acid) | Aromatic CH carbons of the phenylboronic acid ring. |
| ~127 | Ar-C (thymol) | Quaternary carbon of the thymol ring. |
| ~126 | Ar-CH (thymol) | Aromatic CH carbon of the thymol ring. |
| ~121 | Ar-CH (thymol) | Aromatic CH carbon of the thymol ring. |
| ~112 | Ar-CH (thymol) | Aromatic CH carbon of the thymol ring. |
| ~70 | -O-CH₂-Ar | The benzylic carbon is deshielded by the oxygen atom. |
| ~27 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~23 | -CH(CH₃)₂ | The methyl carbons of the isopropyl group. |
| ~21 | Ar-CH₃ | The methyl carbon on the thymol ring. |
Experimental Protocol for NMR Analysis
A robust protocol is essential for acquiring high-quality, reproducible NMR data.
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch | Boronic acid O-H, often involved in hydrogen bonding. |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H. |
| 2960-2850 | Medium-Strong | C-H stretch | Aliphatic C-H (isopropyl, methyl, methylene groups). |
| 1600, 1470 | Medium-Weak | C=C stretch | Aromatic ring skeletal vibrations. |
| 1380-1360 | Strong | B-O stretch | Characteristic absorption for the boronic acid group. |
| 1250-1200 | Strong | C-O stretch | Aryl ether C-O asymmetric stretch. |
| 1100-1000 | Medium | C-B stretch | Carbon-boron bond stretch. |
| 810-750 | Strong | C-H bend | Out-of-plane bending for the meta-substituted phenyl ring.[1] |
Experimental Protocol for FTIR Analysis (ATR Method)
The Attenuated Total Reflectance (ATR) method is a convenient technique for analyzing solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the FTIR spectrum of the sample.
-
Cleaning: After analysis, clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 298. The molecular ion peak is expected, though its intensity may be moderate due to the lability of the benzylic ether bond.
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most probable fragmentation will be the cleavage of the C-O bond of the ether, leading to two primary fragments:
-
m/z = 149: The thymol radical cation.
-
m/z = 149: The (3-(hydroxymethyl)phenyl)boronic acid radical cation.
-
-
Loss of Water: The molecular ion may lose a molecule of water (18 amu) from the boronic acid moiety, resulting in a peak at m/z = 280.
-
Loss of Isopropyl Group: Fragmentation of the isopropyl group (loss of 43 amu) from the thymol moiety could lead to a peak at m/z = 255.
-
Boronic Acid Fragmentation: The boronic acid group itself can fragment, leading to the loss of BO₂H₂ (45 amu), resulting in a peak at m/z = 253.
-
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion
The spectroscopic data for this compound is a unique fingerprint that arises from its distinct structural features. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while FTIR spectroscopy confirms the presence of key functional groups such as the boronic acid, ether linkage, and aromatic rings. Mass spectrometry allows for the determination of the molecular weight and provides insights into the molecule's stability and fragmentation patterns. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently acquire and interpret high-quality spectroscopic data, which is fundamental for the advancement of their scientific endeavors.
References
- Spectroscopy of Substituted Benzene Rings. (2016). Spectroscopy Online.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fok, P. W. T., James, T. D., & Lowe, J. P. (2006). Simple Boronic Acid-Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols.
- BenchChem. (2025).
- LPD Lab Services Ltd. (n.d.).
- Drawell. (n.d.).
- Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly.
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.).
Sources
Methodological & Application
Application Notes and Protocols: Suzuki Coupling with (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Sterically Hindered Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This application note provides a detailed protocol for the Suzuki coupling of a sterically demanding substrate, (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. The bulky 2-isopropyl-5-methylphenoxy group presents significant steric hindrance around the boronic acid moiety, which can pose challenges to the catalytic cycle, particularly the transmetalation step.[4][5] Overcoming these steric challenges requires careful selection of the catalyst system, base, and reaction conditions to achieve high yields and avoid common side reactions like protodeboronation and homocoupling.[6][7]
The insights and protocols detailed herein are designed to guide researchers in successfully employing this and structurally similar boronic acids in their synthetic endeavors, contributing to the development of complex organic molecules.[8][9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][10][11] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of a low-valent palladium(0) species to the organic halide (R¹-X), forming a palladium(II) intermediate.[1][10] This step is often the rate-determining step of the reaction.[1]
-
Transmetalation: In this step, the organic group from the boronic acid (R²) is transferred to the palladium(II) complex.[1][12] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[13][14][15] The choice of base is critical and can significantly impact the reaction's efficiency.[14]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[10][11]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| This compound | 298.20 | 1.2 | 357.8 mg |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 mmol |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol % Pd) | 18.3 mg |
| SPhos | 410.51 | 0.08 (8 mol %) | 32.8 mg |
| K₃PO₄ | 212.27 | 3.0 | 636.8 mg |
| 1,4-Dioxane | - | - | 5 mL |
| Water | - | - | 1 mL |
Reaction Setup and Procedure
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Key Considerations for Sterically Hindered Substrates
Catalyst and Ligand Selection
For sterically hindered substrates, the choice of the palladium catalyst and, more importantly, the ligand is paramount.[4][16]
-
Palladium Precatalysts: While Pd(PPh₃)₄ can be effective in some cases, precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are often preferred for their ability to readily form the active Pd(0) species in the presence of a suitable ligand.[17][18]
-
Bulky, Electron-Rich Ligands: Ligands play a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For sterically demanding couplings, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often superior.[18][19] These ligands promote both oxidative addition and reductive elimination, accelerating the overall reaction rate and preventing the formation of undesired side products.[4][17] N-heterocyclic carbenes (NHCs) can also be highly effective ligands for challenging Suzuki couplings.[13]
The Role of the Base
The base is not merely a spectator in the Suzuki coupling; it plays a crucial role in the transmetalation step.[12][14]
-
Activation of Boronic Acid: The base activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[13][15]
-
Common Bases: A variety of bases can be employed, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[14] For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective as they can promote the formation of the boronate and facilitate the transmetalation.[20][21]
Solvent Systems
The choice of solvent can significantly influence the solubility of the reagents and the overall reaction rate.
-
Polar Aprotic Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[6][10]
-
Aqueous Conditions: The addition of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[20][22] The ratio of the organic solvent to water should be optimized for each specific reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of palladium precatalyst and ligand.- Screen stronger bases (e.g., Cs₂CO₃).- Increase the reaction temperature.[23] |
| Protodeboronation | - Presence of excess water or acidic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents and ensure the base is anhydrous.- Consider using a boronic ester (e.g., pinacol ester) which is more stable.[7]- Monitor the reaction closely and stop it once the starting material is consumed.[23] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture | - Thoroughly degas the solvents and the reaction vessel.[17][23]- Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Poor Solubility of Reagents | - Inappropriate solvent system | - Screen different solvents or solvent mixtures (e.g., toluene, DMF).- Increase the solvent volume.[6] |
Conclusion
The Suzuki-Miyaura cross-coupling of sterically hindered substrates like this compound is a feasible and powerful synthetic transformation. Success hinges on the judicious selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, and an appropriate base to facilitate the crucial transmetalation step. The protocol and insights provided in this application note offer a solid foundation for researchers to tackle challenging Suzuki couplings and advance their synthetic objectives in drug discovery and materials science.[24][25]
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Armarego, W. L. F. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Sun, J. et al. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available from: [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]
-
Organic Syntheses Procedure. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Available from: [Link]
-
ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
ResearchGate. (PDF) Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Available from: [Link]
-
ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Available from: [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
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PubMed Central. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Available from: [Link]
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Porphynet. This compound. Available from: [Link]
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MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. Available from: [Link]
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Application Notes & Protocols: (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in Medicinal Chemistry
Introduction: A Bifunctional Reagent for Modern Drug Discovery
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is a specialized organic reagent that merges two key structural motifs of significant interest in medicinal chemistry: the phenylboronic acid group and a thymol-derived benzylic ether moiety.[1] While this specific molecule is not extensively documented in dedicated research publications, its constituent parts represent well-established pharmacophores and synthetic handles. This guide provides a detailed exploration of its potential applications, grounded in the proven utility of its core components.
The primary applications of this reagent can be divided into two main categories:
-
A Versatile Building Block for Suzuki-Miyaura Cross-Coupling: Leveraging the reactivity of the boronic acid group to introduce the complex thymol-derived sidechain into drug scaffolds.[2][3][4]
-
A Potential Dual-Action Pharmacophore: Exploring the intrinsic biological activities associated with both boronic acids (e.g., enzyme inhibition) and thymol derivatives (e.g., antimicrobial, anti-inflammatory effects).[5][6][7][8]
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering detailed protocols and scientific rationale for harnessing the potential of this unique bifunctional molecule.
Part A: Application as a Synthetic Building Block via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][9][10] this compound is an ideal coupling partner for introducing a bulky, lipophilic, thymol-containing fragment onto an aryl or heteroaryl halide core, a common strategy in structure-activity relationship (SAR) studies.[9]
Scientific Rationale
The goal of using this reagent in a Suzuki coupling is to synthesize biaryl or heteroaryl-aryl structures that are otherwise difficult to access.[9][10] The thymol-derived moiety offers a combination of properties that can be advantageous for modulating the pharmacokinetic and pharmacodynamic profile of a lead compound:
-
Increased Lipophilicity: The isopropyl and methyl groups on the phenoxy ring can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.
-
Conformational Restriction: The benzylic ether linkage provides a degree of flexibility, yet its bulk can influence the overall conformation of the final molecule, potentially locking it into a bioactive shape.
-
Metabolic Stability: Ethers are generally more stable to metabolic degradation than corresponding esters.
Key Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram outlines the catalytic cycle that forms the basis of the synthetic protocol.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Compound
This protocol provides a general method for coupling this compound with a generic aryl bromide (Ar-Br). Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (Ar-Br) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos or XPhos
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).
-
Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Anhydrous base is crucial as water content can affect catalyst activity.
-
-
Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate (2 mol%) and the phosphine ligand (8 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.
-
Causality Note: The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the oxidative addition and reductive elimination steps.[10] The ratio of ligand to palladium is critical for catalytic efficiency.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This process, known as sparging, removes oxygen, which can oxidize the Pd(0) active catalyst and the phosphine ligands.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).
-
Causality Note: The aqueous component is essential for dissolving the inorganic base and facilitating the transmetalation step, where the organic moiety is transferred from boron to palladium.[3] Dioxane solubilizes the organic reagents.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-24 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Wash it sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Part B: Application as a Potential Bioactive Pharmacophore
Beyond its synthetic utility, the molecule's structure suggests potential for direct biological activity. This is based on the established pharmacology of its two key components.
Caption: Conceptual breakdown of the dual pharmacophore potential.
The Phenylboronic Acid Moiety: A Reversible Covalent Inhibitor
Boronic acids are well-known for their ability to form reversible covalent bonds with the catalytic serine residues of serine proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis.[11][12][13] This mechanism has been successfully exploited in drug design, most notably with the proteasome inhibitor Bortezomib.[7]
-
Mechanism of Action: The boron atom in the boronic acid is electrophilic and can be attacked by the nucleophilic hydroxyl group of a serine residue in an enzyme's active site. This forms a stable, yet reversible, boronate ester adduct, effectively inhibiting the enzyme.[14]
-
Potential Targets: This suggests that this compound could be screened against serine proteases involved in diseases like cancer, malaria, or thrombosis.[11][12]
-
Sialic Acid Targeting: Phenylboronic acids can also bind to cis-diols, a feature found in sialic acids that are often overexpressed on the surface of cancer cells.[15][16] This property can be exploited for targeted drug delivery or direct antitumor activity.[15]
The Thymol-Derived Moiety: A Privileged Scaffold
Thymol (2-isopropyl-5-methylphenol) is a natural monoterpene with a long history of use as an antiseptic.[8] Its derivatives are widely explored in medicinal chemistry for a range of biological activities.[5][6] The modification of thymol's phenolic hydroxyl group into an ether, as in the target molecule, is a common strategy to modulate its properties.[5]
| Biological Activity of Thymol & Derivatives | Key Findings & References |
| Antimicrobial/Antifungal | Thymol disrupts microbial cell membranes. Derivatives have shown potent activity against pathogenic bacteria, including MRSA.[5][6][8][17] |
| Anti-inflammatory | Shown to inhibit inflammatory pathways and reduce oxidative stress.[6][18] |
| Antioxidant | The phenolic structure contributes to free radical scavenging properties.[6] |
| Anticancer | Some thymol derivatives have demonstrated antitumor activity against various cancer cell lines.[6][18] |
Protocol: Preliminary In Vitro Screening for Serine Protease Inhibition
This protocol outlines a general fluorescence-based assay to test for inhibition of a model serine protease, such as Chymotrypsin.
Materials:
-
This compound (test compound)
-
Chymotrypsin from bovine pancreas
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Enzyme Preparation: Prepare a working solution of chymotrypsin in the assay buffer. The final concentration should be determined empirically to give a robust signal within a 15-30 minute kinetic read.
-
Assay Protocol: a. To the wells of the 96-well plate, add 50 µL of the diluted test compound or vehicle control (buffer with DMSO). b. Add 25 µL of the chymotrypsin working solution to each well. c. Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Causality Note: This pre-incubation step is important for reversible covalent inhibitors to reach equilibrium with the target enzyme. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution. e. Immediately place the plate in the fluorescence reader.
-
-
Data Acquisition: Measure the increase in fluorescence over time (kinetic mode) for 30 minutes at 37 °C. The rate of substrate cleavage is proportional to the slope of the fluorescence vs. time curve.
-
Data Analysis: a. Calculate the reaction rate (slope) for each well. b. Normalize the rates to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a promising, albeit under-explored, molecule for medicinal chemistry. Its primary and most predictable application is as a sophisticated building block in palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a bulky, thymol-like fragment to modulate the properties of a lead compound. Furthermore, its hybrid structure, containing both a boronic acid and a thymol ether, presents an intriguing possibility for dual-action or targeted biological activity. The protocols and scientific rationale provided herein offer a solid foundation for researchers to begin exploring the full potential of this versatile reagent in their drug discovery programs.
References
-
Jiang, Y., Kwan, E. E., Ping, Y., & Liu, R. Y. (2025). Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners. ACS Catalysis. Available at: [Link][19][20][21]
-
Withers-Martinez, C., et al. (n.d.). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. Available at: [Link][11]
-
Sahoo, A., et al. (2021). The recent development of thymol derivative as a promising pharmacological scaffold. Journal of Biochemical and Molecular Toxicology. Available at: [Link][5]
-
Gaddam, C., et al. (n.d.). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry. Available at: [Link][12]
-
Unspecified Author. (n.d.). The Role of Phenylboronic Acid in Pharmaceutical Synthesis. SFermion. Available at: [Link][2]
-
Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link][13]
-
Sharma, S., & Singh, P. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. Available at: [Link][22]
-
Jiang, Y., et al. (2025). Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners. ResearchGate. Available at: [Link][20]
-
Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology. Available at: [Link][6]
-
Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry. Available at: [Link][9]
-
Kowalczyk, A., et al. (2021). Thymol bioactivity: A review focusing on practical applications. Food and Chemical Toxicology. Available at: [Link][18]
-
Jiang, Y., et al. (2025). Jiang Et Al 2025 Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki Miyaura Coupling Partners. Scribd. Available at: [Link][21]
-
Unspecified Author. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. Available at: [Link][15]
-
Unspecified Author. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link][3]
-
Sharma, S., & Singh, P. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. R Discovery. Available at: [Link][23]
-
Unspecified Author. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry. Available at: [Link][7]
-
Wang, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences. Available at: [Link][14]
-
Asadi-Samani, M., et al. (2016). A review of therapeutic and pharmacological effects of thymol. ResearchGate. Available at: [Link][8]
-
Unspecified Author. (n.d.). Boron-Containing Pharmacophore. MIT Technology Licensing Office. Available at: [Link][24]
-
Wang, C., et al. (2021). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. ACS Omega. Available at: [Link][25]
-
Unspecified Author. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Available at: [Link][10]
-
Unspecified Author. (2025). Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. Biomaterials Science. Available at: [Link][16]
-
Panda, S., et al. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Chemistry. Available at: [Link][17]
-
Khan, I., et al. (2020). Palladium-Catalyzed Synthesis of Pyrimidine Substituted Diaryl Ethers through Suzuki Miyaura Coupling Reactions: Experimental and DFT Studies. ResearchGate. Available at: [Link][26]
-
Peterson, E. A., & Toste, F. D. (2013). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Organic Letters. Available at: [Link][27]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link][28]
-
Unspecified Author. (n.d.). (4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. MySkinRecipes. Available at: [Link][4]
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Application Notes and Protocols: (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid as a Versatile Building Block in Complex Molecule Synthesis
Introduction: Unlocking Molecular Complexity with a Tailored Boronic Acid
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Boronic acids have emerged as indispensable tools in this endeavor, largely due to their remarkable versatility in palladium-catalyzed cross-coupling reactions.[1][2][3] (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is a specialized building block designed to introduce a unique thymol-derived phenoxymethylphenyl moiety into target molecules. This structural unit, combining a sterically hindered phenoxy group with a reactive boronic acid, offers a unique combination of properties that can be strategically employed to modulate the physicochemical and biological characteristics of the final compound.[4]
The thymol-like fragment (2-isopropyl-5-methylphenol) is a well-known motif in natural products and medicinal chemistry, often associated with specific biological activities. By incorporating this unit through a stable ether linkage to a phenylboronic acid, chemists are provided with a powerful handle for late-stage functionalization and the exploration of novel chemical space. This guide provides a comprehensive overview of the applications of this compound, with a focus on detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties and Handling
A thorough understanding of the properties of a building block is crucial for its effective application and for ensuring safety in the laboratory.
| Property | Value | Source |
| CAS Number | 1072951-74-6 | [5] |
| Molecular Formula | C₁₇H₂₁BO₃ | [6] |
| Molecular Weight | 284.16 g/mol | [6] |
| Appearance | Typically a white to off-white solid | [2] |
| Storage | 2-8°C, under an inert atmosphere, sealed, and dry | [6] |
Handling and Safety Precautions:
-
This compound should be handled by technically qualified personnel in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Boronic acids are generally stable to air and moisture, but prolonged exposure should be avoided to prevent dehydration and the formation of boroxines (anhydrides), which can affect reactivity.[2]
-
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5]
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid and an aryl or vinyl halide or triflate.[7][8][9] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[7] this compound is an excellent substrate for this transformation, allowing for the synthesis of complex biaryl structures.[6]
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biaryl Compound
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Toluene (solvent)
-
Water (co-solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Silica gel for column chromatography
Experimental Workflow:
Figure 2: A typical experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).[7]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl) moiety can be a strategic decision in drug design for several reasons:
-
Modulation of Lipophilicity: The bulky and lipophilic thymol-derived fragment can significantly increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Introduction of a Sterically Hindered Group: The isopropyl and methyl groups on the phenoxy ring can provide steric bulk, which can be used to probe binding pockets of biological targets or to protect adjacent functional groups from metabolic degradation.
-
Scaffold for Further Diversification: The biaryl products synthesized using this building block can serve as scaffolds for the introduction of further functionality, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]
-
Bioisosteric Replacement: The phenoxymethylphenyl group can be used as a bioisostere for other chemical motifs to improve potency, selectivity, or pharmacokinetic properties.
Boronic acids and their derivatives have a proven track record in medicinal chemistry, with several FDA-approved drugs containing a boron atom, such as Bortezomib (Velcade).[10][11] While this compound is used as a building block rather than a pharmacophore itself, its application is part of the broader, successful strategy of using boronic acids to construct novel bioactive molecules.[3]
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Inefficient base- Low reaction temperature | - Use a fresh batch of palladium catalyst or a more active pre-catalyst.- Try a different base (e.g., Cs₂CO₃, K₃PO₄).- Increase the reaction temperature. |
| Formation of Homocoupled Byproducts | - Oxygen contamination- High catalyst loading | - Ensure the reaction is set up under a strictly inert atmosphere.- Reduce the catalyst loading. |
| Decomposition of Boronic Acid | - Harsh reaction conditions- Presence of strong oxidizing agents | - Use milder reaction conditions (lower temperature, weaker base).- Ensure all reagents and solvents are free of oxidizing impurities. |
| Difficulty in Purification | - Close polarity of product and starting materials | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique structure allows for the strategic incorporation of a thymol-derived moiety, which can be leveraged to fine-tune the properties of target compounds in drug discovery and materials science. The protocols and guidelines presented here provide a solid foundation for the successful application of this reagent in Suzuki-Miyaura cross-coupling and other synthetic transformations. As with any synthetic protocol, careful optimization and a thorough understanding of the underlying chemistry are key to achieving the desired outcomes.
References
- Vertex AI Search. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- Benchchem. Application Notes and Protocols: Ethylboronic Acid for the Synthesis of Biaryl Compounds.
- Vertex AI Search. Mastering Suzuki Coupling: The Role of 1-Naphthylboronic Acid in Biaryl Synthesis.
- Vertex AI Search. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Vertex AI Search. The Crucial Role of Boronic Acids in Modern Drug Discovery.
- National Institutes of Health. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
- National Institutes of Health. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- National Institutes of Health.
- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
- Organic Synthesis. Suzuki-Miyaura Coupling.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- MDPI.
- Smolecule. This compound.
- MySkinRecipes. (4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid.
- National Institutes of Health. The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities.
- AKSci. 1072951-74-6 3-[(2'-Isopropyl-5'-methylphenoxy)methyl]phenylboronic acid AKSci Z7081.
- Orion Cientific. 3-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid(Contains anhydride), min 95%, 1 gram.
- ChemicalBook. 3-[(2'-ISOPROPYL-5'-METHYLPHENOXY)METHYL]PHENYLBORONIC ACID | 1072951-74-6.
- Porphynet. This compound.
- Orion Cientific. This compound , Package: 250mg , Laibo Chem.
- ChemScene. (2-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid.
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Application Notes and Protocols for the Use of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in Organic Synthesis
Introduction: A Versatile Building Block for Complex Architectures
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is an invaluable arylboronic acid derivative for synthetic organic chemists engaged in the construction of complex molecular architectures. Its structure uniquely combines a reactive boronic acid moiety with a sterically demanding thymol ether substructure. This combination makes it a strategic building block for introducing a bulky, lipophilic group into target molecules, a common requirement in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon (C-C) bonds.[1] The thymol motif is a well-known pharmacophore, and its incorporation can significantly influence the biological activity of the final compound.
This guide provides an in-depth exploration of the application of this compound, focusing on its use in the Suzuki-Miyaura reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer insights into reaction optimization and data interpretation, empowering researchers to effectively utilize this reagent in their synthetic endeavors.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organoboron compound (such as our title boronic acid) and an organohalide or triflate.[1] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps involving a palladium catalyst (Figure 1). The reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation , where the organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The cycle concludes with reductive elimination , where the two organic fragments are coupled to form the desired biaryl product, regenerating the Pd(0) catalyst.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination in the palladium-catalyzed Suzuki-Miyaura reaction.
Advantages of this compound
The choice of this specific boronic acid is often dictated by the desired final product structure. The thymol-derived moiety offers several potential advantages:
-
Introduction of a Bioactive Fragment: Thymol and its derivatives are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties. Incorporating this fragment can be a strategic move in drug discovery programs.
-
Modulation of Physicochemical Properties: The bulky and lipophilic nature of the 2-isopropyl-5-methylphenoxy group can significantly impact the solubility, lipophilicity (logP), and metabolic stability of the final molecule.
-
Steric Influence: The steric hindrance provided by the substituent can influence the regioselectivity of subsequent reactions or modulate the binding affinity of the final compound to its biological target.
Experimental Protocols
The following protocols are provided as a guide for performing a Suzuki-Miyaura cross-coupling reaction using this compound. These are representative procedures and may require optimization depending on the specific aryl halide used.
Protocol 1: Conventional Heating
This protocol is suitable for a standard laboratory setup.
Table 1: Reagents for Conventional Heating Protocol
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Aryl Bromide | - | 1.0 | 1.0 | - |
| This compound | 298.19 | 1.2 | 1.2 | 357.8 mg |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 | 34.7 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276.4 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Figure 2: Experimental Workflow for Conventional Heating A step-by-step workflow for setting up the Suzuki-Miyaura reaction under conventional heating.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 357.8 mg), potassium carbonate (2.0 mmol, 276.4 mg), and Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
For rapid synthesis and optimization, microwave irradiation can significantly reduce reaction times.
Table 2: Reagents for Microwave-Assisted Protocol
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Aryl Bromide | - | 0.5 | 1.0 | - |
| This compound | 298.19 | 0.75 | 1.5 | 223.6 mg |
| PdCl₂(dppf) | 731.7 | 0.025 | 0.05 | 18.3 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.0 | 2.0 | 325.8 mg |
| N,N-Dimethylformamide (DMF) | - | - | - | 3 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe vial equipped with a small magnetic stir bar, combine the aryl bromide (0.5 mmol), this compound (0.75 mmol, 223.6 mg), PdCl₂(dppf) (0.025 mmol, 18.3 mg), and cesium carbonate (1.0 mmol, 325.8 mg).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) (3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Interpretation and Troubleshooting
Table 3: Common Issues and Solutions in Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Inappropriate base or solvent. | Use a fresh batch of catalyst; Ensure thorough degassing of solvents; Screen different bases (e.g., K₃PO₄, CsF) and solvent systems (e.g., Toluene/H₂O, DME). |
| Formation of Homocoupling Product | Reaction temperature is too high; Presence of oxygen. | Lower the reaction temperature; Ensure a strictly inert atmosphere is maintained throughout the reaction. |
| Protodeboronation of the Boronic Acid | Presence of excess water or protic impurities; Prolonged reaction times at high temperature. | Use anhydrous solvents if possible; Minimize reaction time; Consider using the corresponding boronic ester for increased stability. |
| Difficult Purification | Residual palladium catalyst; Closely eluting byproducts. | Filter the crude product through a pad of silica gel or a dedicated palladium scavenger resin before chromatography; Optimize chromatography conditions (solvent gradient). |
Conclusion
This compound is a highly effective reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique structure allows for the strategic introduction of a bulky, biologically relevant thymol moiety. By understanding the reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can leverage this building block to access a wide range of novel molecules for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the successful implementation of this versatile reagent in your synthetic campaigns.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview and practical protocols for the application of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a senior application scientist, this document emphasizes mechanistic rationale, protocol robustness, and troubleshooting to empower researchers in synthesizing complex biaryl structures crucial for drug discovery and materials science.
Foundational Principles: The Suzuki-Miyaura Reaction
The palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, known as the Suzuki-Miyaura reaction, is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The reaction's popularity stems from its versatility, functional group tolerance, and the commercial availability of a vast array of boronic acids.[2]
The specific reagent of interest, This compound , presents unique characteristics. Its structure incorporates a bulky, sterically demanding thymol-derived ether moiety. While this bulk is meta to the reactive boronic acid group, it can influence catalyst-substrate interactions, necessitating careful optimization of reaction parameters. This boronic acid serves as a valuable building block for complex molecules in medicinal chemistry.[3][4]
The Catalytic Cycle: A Mechanistic Rationale
A comprehensive understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate.[7] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[7]
-
Transmetalation : This is the key bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex (Ar²B(OH)₃⁻).[8][9] This activated species then exchanges its organic group with the halide on the palladium complex.[2]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Key Reaction Parameters
The success of coupling a sterically influenced substrate like this compound hinges on the judicious selection of four key components.
The Catalyst System: Palladium Precatalyst and Ligand
For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may prove inefficient. Modern catalyst systems, particularly those developed by the Buchwald group, utilize bulky, electron-rich biarylphosphine ligands that dramatically accelerate both the oxidative addition and reductive elimination steps.[10]
-
Recommended Ligands : For substrates with moderate steric hindrance, ligands like SPhos or RuPhos are excellent starting points. For more challenging couplings, XPhos may be required.[11]
-
Palladium Source : Using a pre-formed palladacycle precatalyst (e.g., SPhos-G3-Pd ) is highly recommended. These catalysts are air-stable, easy to handle, and generate the active Pd(0) species under mild conditions, leading to more reproducible results.[10]
The Base: Activating the Boronic Acid
The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[8][12] The choice of base can significantly impact reaction kinetics and yield.
-
Inorganic Bases : Potassium carbonate (K₂CO₃) is a mild and often effective choice. However, for more demanding reactions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior.[12] K₃PO₄ is particularly effective in anhydrous conditions, though a small amount of water can sometimes be beneficial.[13]
The Solvent System
The solvent must solubilize all reaction components and is often a mixture of an organic solvent and water.
-
Common Solvents : Aprotic polar solvents like 1,4-dioxane , tetrahydrofuran (THF) , or toluene are widely used.[6] The addition of a small amount of water is typical as it aids in dissolving the base and facilitating the formation of the boronate complex.[1]
The Coupling Partner: Aryl Halide
The reactivity of the aryl halide partner follows the order I > Br > OTf > Cl.[7] Aryl bromides offer a good balance of reactivity and stability, making them ideal starting points for optimization. Electron-deficient aryl halides are generally more reactive in the oxidative addition step.[7]
Experimental Protocols and Workflow
The following protocol provides a robust starting point for the cross-coupling of this compound with a representative aryl bromide.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Coupling with 4-Bromoanisole
Materials:
-
This compound
-
4-Bromoanisole
-
SPhos Pd G3 Precatalyst
-
SPhos (N-phenyl-2-dicyclohexylphosphino)diphenyl)
-
Potassium Phosphate (K₃PO₄), finely ground
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : To a dry reaction vessel containing a magnetic stir bar, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the SPhos Pd G3 precatalyst (e.g., 2 mol %) and SPhos ligand (e.g., 4 mol %).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.[14]
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio) via syringe to achieve a final concentration of ~0.2 M with respect to the aryl bromide.
-
Reaction : Place the vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for the prescribed time (typically 4-24 hours).
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Optimization Parameters
For novel couplings, a systematic optimization is often necessary. The following table outlines key parameters to screen.
| Parameter | Condition A (Starting) | Condition B | Condition C | Rationale for Variation |
| Catalyst | SPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) | XPhos Pd G4 (2 mol%) | Ligand steric/electronic properties can dramatically affect yield for hindered substrates.[10][11] |
| Base | K₃PO₄ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) | K₂CO₃ (3.0 equiv.) | Base strength and cation can influence the rate of transmetalation.[12] |
| Solvent | Dioxane/H₂O (10:1) | Toluene/H₂O (10:1) | THF/H₂O (10:1) | Solvent polarity can affect reagent solubility and reaction kinetics.[6] |
| Temperature | 80 °C | 100 °C | 60 °C | Higher temperatures can overcome activation barriers but may also lead to decomposition. |
Troubleshooting Common Issues
Even robust protocols can encounter challenges. A systematic approach to troubleshooting is essential for success.[14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Poor quality of boronic acid.4. Insufficient temperature. | 1. Use a fresh, air-stable precatalyst.2. Ensure rigorous degassing (sparge with argon for 30 min).3. Check boronic acid purity; consider converting to a more stable boronate ester.[1]4. Increase reaction temperature in 10-20 °C increments. |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction temperature is too high or reaction time is too long.3. Base is too strong/hydrolytic. | 1. Use anhydrous solvents and a carefully controlled amount of water.2. Monitor reaction closely and stop once complete.3. Switch to a milder base (e.g., K₂CO₃) or a non-hydroxide base.[1] |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to reductive elimination from the Pd(II)-boronate intermediate.2. Inefficient transmetalation. | 1. Improve inert atmosphere technique.2. Screen different ligands or bases to accelerate the desired transmetalation step. |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from NROChemistry. [Link]
-
C. F. R. A. C. Lima, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
S. Kumar, et al. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
-
Maumela, M. C., et al. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from Fiveable. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from r/Chempros. [Link]
-
G. S. C. N. de Santos, et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Strategic Synthesis of Novel Biaryl Scaffolds Utilizing (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid via Suzuki-Miyaura Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The biaryl motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the pivotal C(sp²)–C(sp²) bond that defines these structures, celebrated for its mild conditions and exceptional functional group tolerance.[1][2] This guide provides a comprehensive technical overview and a robust experimental protocol for the application of a specialized building block, (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid , in the synthesis of complex biaryl compounds. The unique sterically hindered thymol-derived ether moiety of this reagent offers a versatile platform for creating novel molecular frameworks with potential applications in drug discovery and materials science.
Introduction: The Power of the Biaryl Motif
The carbon-carbon bond linking two aromatic rings is a fundamental connection in modern organic chemistry. Biaryl structures are prevalent in natural products, liquid crystalline materials, and a vast array of biologically active molecules.[2][3] Consequently, the development of efficient and reliable synthetic methodologies for their construction is of paramount importance.
The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has emerged as one of the most powerful tools for this purpose. It involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid) with an organic halide or triflate.[4] The reaction's success is rooted in its operational simplicity, the stability and low toxicity of the boronic acid reagents, and its compatibility with a wide range of functional groups.[2][5]
This application note focuses on This compound , a reagent that integrates a bulky, lipophilic side chain. This structural feature can be strategically employed to enhance solubility in organic media, introduce specific steric constraints to influence atropisomerism, or serve as a handle for further chemical modification.[6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][4]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step in the cycle.[4][8]
-
Transmetalation: In the presence of a base, the organoboronic acid (Ar²-B(OH)₂) forms a boronate salt. This activated species transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II)-di-aryl complex.[7][4] The base is crucial for activating the boronic acid and facilitating this transfer.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Representative Biaryl
This section provides a robust, generalized procedure for the coupling of this compound with a representative aryl bromide.
Causality Behind Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is often used as a stable precatalyst that is reduced in situ to the active Pd(0) species. Ligand-free systems can be effective, but phosphine ligands like triphenylphosphine (PPh₃) are commonly used to stabilize the catalyst and promote the reaction.[9][10]
-
Base: Sodium carbonate (Na₂CO₃) is a cost-effective and moderately strong base sufficient for activating the boronic acid.[9] Potassium phosphate (K₃PO₄) is a stronger base that can be effective for less reactive aryl chlorides.[11]
-
Solvent System: A biphasic solvent system, such as ethanol/water or toluene/water, is frequently employed.[9] This aids in dissolving both the organic starting materials and the inorganic base, facilitating the reaction at the interface.
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, can be sensitive to oxygen.[12] Purging the reaction vessel with an inert gas like argon or nitrogen is a critical step to prevent catalyst degradation and ensure reproducible results.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier |
| This compound | ≥95% | Commercial |
| Aryl Bromide (e.g., 4-Bromoanisole) | Reagent Grade | Commercial |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial |
| Triphenylphosphine (PPh₃) | Reagent Grade | Commercial |
| Sodium Carbonate (Na₂CO₃), anhydrous | ACS Grade | Commercial |
| Ethanol (EtOH), 200 proof | Anhydrous | Commercial |
| Deionized Water | Laboratory Grade | N/A |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercial |
| Brine (Saturated NaCl solution) | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial |
| Silica Gel | 60 Å, 230-400 mesh | Commercial |
| Round-bottom flask, condenser, magnetic stir bar | N/A | N/A |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) Acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Add ethanol (10 mL) and deionized water (5 mL) to the flask.
-
Inerting: Seal the flask with a septum, insert a condenser, and purge the system with argon or nitrogen for 15 minutes while stirring. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-12 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash them sequentially with deionized water (20 mL) and then brine (20 mL) to remove residual inorganic salts.[1]
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure biaryl product.[8][13]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Representative Workflow and Expected Results
The described protocol is versatile and can be applied to a range of aryl halides. The following table provides expected outcomes for the coupling of the title boronic acid with various partners, based on established Suzuki-Miyaura reaction efficiencies.
| Aryl Halide Partner (Ar-X) | Expected Biaryl Product Structure | Typical Yield Range (%) |
| 4-Bromoanisole | 85-95% | |
| 1-Bromo-4-nitrobenzene | 80-90% | |
| 2-Bromopyridine | 75-85% | |
| Methyl 4-bromobenzoate | 82-92% |
Note: Yields are estimates and may vary based on reaction scale and optimization.
Caption: Step-by-step workflow for the synthesis and isolation of biaryls.
Conclusion
The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool for the synthesis of biaryl compounds. This application note provides a validated, step-by-step protocol for utilizing This compound as a versatile building block. By explaining the causality behind the procedural choices and providing a clear workflow, this guide empowers researchers to confidently incorporate this reagent into their synthetic strategies for developing novel molecules in the fields of medicine and materials science.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Al-Masri, A. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(8), 3323–3335. Retrieved from [Link]
-
Bandyopadhyay, D., & Ranu, B. C. (2009). Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. Synthesis, 2009(02), 293–296. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(100), 82348–82351. Retrieved from [Link]
-
Thomas, J. M., & Bedford, R. B. (2015). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
de Souza, M. V. N., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4489. Retrieved from [Link]
-
de la Cruz, P., et al. (2017). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Pharmaceuticals, 10(4), 86. Retrieved from [Link]
-
Porphynet. (n.d.). This compound. Retrieved from [Link]
-
Clososki, G. C., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8493–8498. Retrieved from [Link]
-
Badman, M. D., et al. (2001). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 66(22), 7542–7545. Retrieved from [Link]
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(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid reaction with aryl halides
Advanced Suzuki-Miyaura Cross-Coupling of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid with Aryl Halides: A Guide for Complex Molecule Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a range of aryl halides. We delve into the mechanistic underpinnings of this powerful C-C bond-forming reaction, offering expert insights into optimizing reaction conditions for high-yield synthesis of complex biaryl structures. Detailed, field-tested protocols, troubleshooting advice, and data interpretation guidelines are presented to empower researchers in medicinal chemistry and materials science to effectively utilize this versatile synthetic tool.
Introduction: The Strategic Importance of Biaryl Scaffolds
Biaryl and substituted aromatic moieties are cornerstone structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely adopted methods for their synthesis, prized for its mild reaction conditions, functional group tolerance, and the commercial availability of a diverse library of boronic acids and aryl halides.[5][6]
The specific reactant, this compound, incorporates a bulky, thymol-derived ether linkage. This structural feature presents both unique opportunities for creating sterically hindered biaryl compounds and specific challenges in optimizing the cross-coupling reaction.[7] This guide will address these nuances, providing a clear pathway to success.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state.[5][6][8][9]
Figure 1: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[6] The reactivity of the aryl halide is crucial, with the general trend being I > OTf > Br >> Cl.[10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[11][12][13] The choice of base is critical and can significantly impact the reaction rate and yield.[14]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Experimental Design & Protocols
Materials & Reagents
A representative, though not exhaustive, list of necessary reagents and their typical specifications are provided below.
| Reagent | Purity | Supplier (Example) | Notes |
| This compound | >95% | Smolecule, etc. | Store under inert gas, refrigerated. |
| Aryl Halide (e.g., 4-bromotoluene, 1-chloro-4-nitrobenzene) | >98% | Acros Organics, etc. | Purity is critical; impurities can inhibit the catalyst. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst grade | Strem Chemicals, etc. | Air-sensitive. Handle under an inert atmosphere. The choice of catalyst and ligand is crucial for coupling with less reactive aryl chlorides.[15][16] |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous | Fisher Scientific, etc. | Must be finely powdered and dried before use to ensure optimal reactivity. |
| Solvent (e.g., Toluene, Dioxane, DMF) | Anhydrous | EMD Millipore, etc. | Degassing the solvent immediately before use is essential to remove dissolved oxygen, which can deactivate the catalyst.[17] |
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization may be required for different aryl halides.
Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware (e.g., a two-neck round-bottom flask, condenser) is thoroughly oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition:
-
To the reaction flask, add this compound (1.0 eq).
-
Add the aryl halide (1.1 eq). A slight excess of the halide can help drive the reaction to completion.
-
Add the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Seal the flask with septa.
-
-
Solvent and Catalyst Addition:
-
Add degassed solvent (e.g., Toluene/Water 4:1 mixture) via syringe. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Purge the reaction mixture with the inert gas for 10-15 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Optimization and Troubleshooting
| Parameter | Recommendation & Rationale |
| Catalyst/Ligand | For unreactive aryl chlorides, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃. These ligands facilitate the oxidative addition step.[16][18] For sterically hindered substrates, specialized ligands such as BI-DIME may be beneficial.[19][20] |
| Base | If the reaction is sluggish, a stronger base like Cs₂CO₃ or K₃PO₄ can accelerate the transmetalation step. However, be mindful of base-sensitive functional groups.[21] |
| Solvent | Aprotic polar solvents like DMF or dioxane can be effective, especially for lower temperature reactions. A biphasic system (e.g., Toluene/Water) is common and often facilitates the reaction.[10] Microwave irradiation can also be employed to accelerate the reaction.[22] |
| Temperature | While higher temperatures generally increase reaction rates, they can also lead to side reactions like deboronation of the boronic acid. An optimal temperature must be determined empirically. |
| Side Reactions | Deboronylation: The premature cleavage of the C-B bond can be minimized by using milder bases and the lowest effective temperature. Homocoupling: Formation of a biaryl from two boronic acid molecules can occur. This can often be suppressed by ensuring efficient stirring and slow addition of the boronic acid if necessary.[23] |
Safety Considerations
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents are flammable and can be toxic. Use in a well-ventilated area and away from ignition sources.
-
Bases: Strong bases are corrosive. Avoid contact with skin and eyes.
-
Inert Atmosphere: The use of an inert atmosphere is crucial not only for the reaction's success but also to prevent the potential for flammable solvents to ignite on contact with pyrophoric byproducts that could form.[21]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful and versatile method for the synthesis of complex biaryl molecules. By understanding the underlying mechanism and carefully selecting and optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can overcome the challenges posed by sterically demanding substrates and achieve high yields of the desired products. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important reaction in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
ACS Publications. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. [Link]
-
Royal Society of Chemistry. (2016). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
Royal Society of Chemistry. (2021). Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Fiveable. Biaryl Synthesis Definition. [Link]
-
ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. [Link]
-
PubMed Central. (2015). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands. [Link]
-
ResearchGate. (2020). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
PubMed Central. (2022). Expanding chemical space by para-C−H arylation of arenes. [Link]
-
Royal Society of Chemistry. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link]
-
NIH. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? [Link]
-
MDPI. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
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Application Notes and Protocols for (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Abstract
This document provides a comprehensive technical guide for the effective utilization of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in synthetic organic chemistry. Boronic acids are indispensable reagents, serving as critical building blocks in the construction of complex molecules for pharmaceuticals and functional materials.[1][2][3] This guide focuses on the practical application of this sterically hindered boronic acid in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[4] We present a detailed, field-proven protocol, elucidate the rationale behind procedural choices, and offer troubleshooting guidance to empower researchers in drug discovery and development.
Introduction: Compound Profile and Significance
This compound (CAS: 1072951-74-6) is an organoboron compound featuring a significant degree of steric hindrance around the boronic acid moiety. Its structure, incorporating a bulky 2-isopropyl-5-methylphenoxy group, presents both challenges and opportunities in molecular design.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1072951-74-6 | [5][6] |
| Molecular Formula | C₁₇H₂₁BO₃ | [3][5] |
| Molecular Weight | 284.16 g/mol | [3][5] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity (Typical) | ≥95% | [5] |
The utility of boronic acids in medicinal chemistry is well-established, with several FDA-approved drugs, such as Bortezomib (Velcade), containing this functional group.[7][8][9] They act as versatile synthetic intermediates, primarily due to their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions.[9][10] The Suzuki-Miyaura reaction, in particular, allows for the efficient creation of biaryl structures, which are prevalent in biologically active molecules.[1] The subject of this guide, with its sterically demanding architecture, is a valuable building block for synthesizing complex, three-dimensional scaffolds that can explore novel regions of chemical space in drug discovery programs.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application for this boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond. Due to the steric bulk adjacent to the boronic acid, reaction conditions must be carefully optimized to overcome the inherent challenge of transmetalation, a key step in the catalytic cycle.
Mechanistic Considerations for Sterically Hindered Partners
The Suzuki-Miyaura catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like this compound, the transmetalation step is often rate-limiting. The bulky substituents can impede the approach of the boronic acid to the palladium center. To facilitate this step, the choice of ligand and base is critical. Bulky, electron-rich phosphine ligands are often required to promote the formation of a reactive palladium complex and accelerate both oxidative addition and reductive elimination.[11][12] A strong base is necessary to activate the boronic acid, forming a more nucleophilic boronate species.
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the Suzuki-Miyaura coupling protocol detailed in the subsequent section.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., Aryl Bromide, 1.0 equiv)
-
Palladium Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
Phosphine Ligand: RuPhos (2-Chloro-2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-4 mol%)
-
Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2-3 equiv)
-
Solvent: Dioxane/Water (e.g., 4:1 mixture) or Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Procedure
-
Vessel Preparation: Place an appropriately sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum and heat with a heat gun (or oven-dry overnight). Allow the flask to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), RuPhos (0.02-0.04 equiv), and the base (K₃PO₄ or Cs₂CO₃, 2-3 equiv).
-
Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide. Pd₂(dba)₃ is a stable Pd(0) source.[13] RuPhos is a bulky, electron-rich Buchwald-type ligand effective for sterically hindered couplings.[11] A strong inorganic base is required to form the active boronate species.[14][15]
-
-
Inert Atmosphere: Evacuate and backfill the flask with the inert atmosphere three times to ensure all oxygen is removed.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also lead to side reactions like homocoupling of the boronic acid.
-
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (aryl halide).
-
Rationale: Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) is crucial to remove dissolved oxygen. A mixed solvent system like dioxane/water often improves the solubility of both the organic substrates and the inorganic base.[15]
-
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas/Liquid Chromatography-Mass Spectrometry (GC/MS or LC/MS) until the limiting reagent is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Rationale: The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Safety and Handling
General Precautions:
-
Handle this compound and all reagents in a well-ventilated fume hood.[16][17]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Avoid inhalation of dust and contact with skin and eyes.[16][17]
Specific Hazards:
-
Boronic Acids: While generally of low toxicity, some boronic acids have been found to be weak mutagens.[18] Handle with care and prevent release into the environment.
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle carefully to avoid contamination and exposure.
-
Solvents: Dioxane is a suspected carcinogen and can form explosive peroxides. Toluene is flammable and toxic. Use appropriate safety measures.
-
Bases: K₃PO₄ and Cs₂CO₃ are irritants. Avoid creating dust.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure rigorous exclusion of oxygen. Use freshly opened catalyst or a robust pre-catalyst. Increase catalyst loading (e.g., to 5 mol%). |
| Insufficiently strong base or poor solubility | Switch to a stronger base like Cs₂CO₃. Ensure vigorous stirring. Consider a different solvent system (e.g., THF/water, Toluene). | |
| Low reaction temperature | Increase the reaction temperature, ensuring it does not exceed the solvent's boiling point. | |
| Significant Protodeboronation | Presence of excess water or acid | Use anhydrous solvents and ensure the base is thoroughly dried. Check the purity of the starting materials. Protodeboronation can be faster at acidic or strongly basic pH.[18] |
| Reaction temperature is too high or time is too long | Monitor the reaction closely and stop it once the starting material is consumed. Attempt the reaction at a lower temperature. | |
| Formation of Homocoupled Byproducts | Presence of oxygen | Improve degassing of solvents and ensure a robust inert atmosphere. |
| Difficulty in Purification | Co-elution of product with byproducts | Optimize the chromatography solvent system. Consider an alternative purification method like recrystallization or preparative HPLC. |
Conclusion
This compound is a valuable synthetic intermediate for accessing complex molecular architectures. While its steric bulk necessitates carefully chosen reaction conditions, the Suzuki-Miyaura protocol outlined in this guide provides a reliable framework for its successful application. By understanding the rationale behind the choice of catalyst, ligand, and base, researchers can effectively employ this building block in the synthesis of novel compounds for drug discovery and materials science.
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- Vertex AI Search. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- Li, J. J. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(15), 4485.
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- Wikipedia. (n.d.). Boronic acid.
- ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
- Smolecule. (2023). This compound.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
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- American Chemical Society. (n.d.).
- Fisher Scientific. (n.d.).
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Carl ROTH. (n.d.).
- National Institutes of Health. (n.d.).
- AKSci. (n.d.). 1072951-74-6 3-[(2'-Isopropyl-5'-methylphenoxy)methyl]phenylboronic acid AKSci Z7081.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ChemicalBook. (2022). 3-[(2'-ISOPROPYL-5'-METHYLPHENOXY)METHYL]PHENYLBORONIC ACID | 1072951-74-6.
- MySkinRecipes. (n.d.). (4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- Organic Syntheses. (2020).
- Porphynet. (n.d.). This compound.
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- National Institutes of Health. (n.d.). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities.
- MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones.
- ResearchGate. (2019). Microwave assisted synthesis, characterization and investigation of antibacterial activity of 3-(5-(substituted-phenyl)-4,5-dihydro-1 H -pyrazol-3-yl)
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Application Notes and Protocols: (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in Materials Science
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in materials science. While specific literature on this molecule is emerging, its structural features—a reactive boronic acid group and a bulky, hydrophobic thymol-derived side chain—suggest its utility in creating advanced functional materials. This document outlines the compound's characteristics and provides detailed, field-proven protocols for its proposed applications in polymer science, sensor technology, and organic electronics, drawing from the well-established chemistry of boronic acids.
Compound Overview and Physicochemical Properties
This compound is an organic compound featuring a phenylboronic acid moiety functionalized with a 2-isopropyl-5-methylphenoxy group.[1][2] This unique combination of a reactive boronic acid and a sterically demanding hydrophobic side group makes it an intriguing building block for novel materials.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1072951-74-6 | [2][3] |
| Molecular Formula | C₁₇H₂₁BO₃ | [3] |
| Molecular Weight | 284.16 g/mol | [3] |
| Appearance | White to off-white solid (inferred) | [4] |
| Purity | Typically ≥95% | [3][5] |
| Storage | Store in a cool, dry place | [3] |
The key functionalities of this molecule are:
-
The Boronic Acid Group (-B(OH)₂): This Lewis acidic group can reversibly form covalent bonds with diols to create boronate esters.[6] This interaction is the foundation for its use in stimuli-responsive materials and sensors.[7] It is also a versatile functional group for Suzuki-Miyaura cross-coupling reactions.[1]
-
The 2-Isopropyl-5-methylphenoxy Group: This bulky and hydrophobic moiety, derived from thymol, is expected to influence the solubility, thermal stability, and self-assembly behavior of materials incorporating this molecule.
Potential Applications in Materials Science
The unique structure of this compound opens up possibilities for its application in several areas of materials science.
Synthesis of Functional Polymers
Boronic acid-containing polymers are of great interest for various biomedical and materials science applications.[8] This molecule can be incorporated into polymers either as a monomer or as a functionalizing agent.
Rationale for Use:
-
The boronic acid moiety can be used to create cross-linked networks, leading to the formation of hydrogels or organogels.
-
The bulky side group can increase the free volume of the polymer, potentially altering its glass transition temperature and mechanical properties.
-
The hydrophobic nature of the side chain can be exploited to create amphiphilic block copolymers that self-assemble into micelles or other nanostructures.
Exemplary Protocol: Synthesis of a Boronic Acid-Functionalized Polystyrene via Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
This protocol describes the synthesis of a well-defined boronic acid-functionalized polystyrene. The boronic acid is first protected as a pinacol ester to prevent interference with the polymerization process.
Caption: Workflow for the synthesis of a boronic acid-functionalized polystyrene.
Step-by-Step Methodology:
-
Protection of the Boronic Acid:
-
In a round-bottom flask, dissolve this compound (1 eq.) and pinacol (1.1 eq.) in toluene.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours to remove water.
-
Remove the solvent under reduced pressure to obtain the pinacol ester-protected monomer. Purify by column chromatography if necessary.
-
-
RAFT Polymerization:
-
In a Schlenk flask, dissolve the protected monomer, styrene, a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and an initiator (e.g., AIBN) in an appropriate solvent like anisole. The molar ratios will determine the final molecular weight and functionality of the polymer.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70°C and stir for the desired reaction time (e.g., 12-24 hours).
-
Quench the polymerization by immersing the flask in an ice bath.
-
Precipitate the polymer in a large excess of a non-solvent (e.g., cold methanol) and collect the solid by filtration.
-
-
Deprotection of the Boronic Ester:
-
Dissolve the purified polymer in a mixture of dichloromethane (DCM) and methanol.
-
Add an excess of a diol scavenger, such as phenylboronic acid, to drive the equilibrium towards the deprotected form.
-
Stir the mixture at room temperature for 24 hours.
-
Purify the final polymer by repeated precipitation to remove the scavenger and any remaining impurities.
-
Development of Stimuli-Responsive Materials
The ability of boronic acids to reversibly bind with diols makes them ideal for creating materials that respond to specific chemical stimuli, such as glucose or changes in pH.[7][9]
Rationale for Use:
-
Incorporation into a hydrogel network can lead to glucose-responsive swelling or degradation, which has applications in drug delivery systems.[9]
-
The bulky side group could create a more hydrophobic microenvironment around the boronic acid, potentially influencing its pKa and binding affinity for diols.
Exemplary Protocol: Preparation of a Glucose-Responsive Hydrogel
This protocol describes the formation of a hydrogel cross-linked by the interaction between the boronic acid and a diol-containing polymer like polyvinyl alcohol (PVA).
Step-by-Step Methodology:
-
Preparation of Polymer Solutions:
-
Prepare a solution of the boronic acid-functionalized polymer (synthesized as described above) in a suitable solvent (e.g., DMSO or a mixed aqueous buffer).
-
Prepare a separate aqueous solution of polyvinyl alcohol (PVA).
-
-
Hydrogel Formation:
-
Mix the two polymer solutions at a desired ratio.
-
Adjust the pH of the mixture to a basic value (e.g., pH 9) to facilitate the formation of boronate esters.
-
Vortex the mixture vigorously and then allow it to stand at room temperature. Gelation should occur within minutes to hours, depending on the polymer concentrations and pH.
-
-
Characterization of Glucose Responsiveness:
-
Place a pre-weighed, swollen hydrogel sample in a buffer solution containing a known concentration of glucose.
-
At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it.
-
The change in weight over time indicates the swelling or deswelling of the hydrogel in response to glucose. Competitive binding of glucose with the boronic acid groups disrupts the cross-links with PVA, leading to a change in the hydrogel's structure.
-
Application in Organic Electronics
Boronic acids are fundamental building blocks in the synthesis of conjugated organic molecules for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[10][11][12] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds.[1]
Rationale for Use:
-
This compound can be coupled with aryl halides to synthesize novel conjugated materials.
-
The bulky, non-polar side chain can improve the solubility of the resulting materials in organic solvents, facilitating solution-based processing.
-
The side group can also influence the solid-state packing of the molecules, which is a critical factor in determining the charge transport properties and efficiency of organic electronic devices.
Exemplary Protocol: Synthesis of a Novel Biphenyl Derivative via Suzuki-Miyaura Coupling
This protocol details the synthesis of a novel biphenyl compound that could serve as a host material or an emissive component in an OLED.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a Schlenk flask, combine this compound (1 eq.), an aryl halide (e.g., 4-bromobiphenyl, 1 eq.), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 eq.).
-
Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v).
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling with nitrogen for 15-20 minutes.
-
Heat the mixture to reflux (e.g., 90-110°C) under a nitrogen atmosphere and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
-
Safety and Handling
Boronic acids and their derivatives should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as boronic acids can dehydrate to form cyclic anhydrides (boroxines).
-
Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
This compound is a promising building block for the development of novel functional materials. Its unique combination of a reactive boronic acid group and a bulky hydrophobic side chain provides a platform for creating stimuli-responsive polymers, sensitive chemical sensors, and advanced materials for organic electronics. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this versatile compound in their own materials science applications.
References
-
Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. (2018). Molecules.
-
The Role of Boronic Acids in Modern OLED Technology: A NINGBO INNO PHARMCHEM CO.,LTD Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Stimuli-Responsive Boron-Based Materials in Drug Delivery. (2023). Pharmaceutics.
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2022). Biosensors.
-
OLED Material Innovation: The Role of Boronic Acid Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. (2022). Journal of Materials Chemistry B.
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OLED Material Synthesis: The Role of (3,5-Diphenylphenyl)boronic acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
This compound. (2023). Smolecule.
-
1072951-74-6 3-[(2'-Isopropyl-5'-methylphenoxy)methyl]phenylboronic acid. (n.d.). AK Scientific, Inc.
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3-[(2'-ISOPROPYL-5'-METHYLPHENOXY)METHYL]PHENYLBORONIC ACID | 1072951-74-6. (2022). ChemicalBook.
-
3-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid(Contains anhydride), min 95%, 1 gram. (n.d.). Biosynth.
-
Phenylboronic Acid. (n.d.). PubChem.
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screening (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid for biological activity
Application Note & Protocol
Topic: Comprehensive Biological Activity Screening of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Screening this compound
This compound is an organic compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a thymol-derived phenoxy methyl group. The boronic acid moiety is a key pharmacophore in several FDA-approved drugs, most notably the proteasome inhibitor Bortezomib (Velcade®), used in cancer therapy, and Vaborbactam, a β-lactamase inhibitor used to combat antibiotic resistance.[1][2][3]
Boronic acids act as Lewis acids, enabling them to form reversible covalent bonds with nucleophilic residues like the catalytic serine or threonine in the active sites of enzymes.[2][4][5] This unique mechanism of action makes them potent inhibitors of various enzyme classes, particularly serine and threonine proteases.[6][7][8][9] Given these precedents, this compound represents a compelling candidate for biological screening to uncover novel therapeutic potential. This guide provides a structured, multi-tiered approach to systematically evaluate its bioactivity, from broad phenotypic assessments to specific mechanistic studies.
Part 1: Initial Compound Characterization (Prerequisite)
Before initiating biological screening, it is imperative to establish the identity, purity, and solubility of the test compound. This ensures the reliability and reproducibility of subsequent experimental data.
| Parameter | Method | Purpose |
| Identity Verification | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure matches that of this compound. |
| Purity Assessment | HPLC-UV/MS | To determine the percentage purity of the compound. A purity of >95% is recommended for initial screening. |
| Solubility Determination | Kinetic or Thermodynamic Solubility Assays | To identify suitable solvents (e.g., DMSO, ethanol) and determine the maximum soluble concentration for stock solutions. |
| Stability Analysis | HPLC-UV/MS over time | To assess the compound's stability in the chosen solvent and under assay conditions (e.g., temperature, pH). |
Part 2: A Tiered Strategy for Biological Screening
A hierarchical screening cascade is the most efficient method to identify and validate biological activity. This approach begins with broad, high-throughput primary assays to identify "hits" and progresses to more complex, lower-throughput secondary and mechanistic assays to validate and characterize these hits.
Caption: Boronic acids inhibit serine proteases by forming a reversible covalent adduct with the catalytic serine residue.
Part 3: Tier 2 & 3 Protocols - Hit Validation and Mechanistic Elucidation
Compounds identified as "hits" in Tier 1 must undergo further investigation to confirm their activity, determine their potency, and elucidate their mechanism of action (MoA).
Protocol 2A: Dose-Response and Potency Determination
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibitors or cytotoxic agents, or the minimum inhibitory concentration (MIC) for antimicrobial agents.
Methodology:
-
Perform the same assays as in Tier 1, but use a wider range of compound concentrations (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).
-
Plot the percentage inhibition or percentage viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ or EC₅₀ value.
-
For antimicrobial hits, a broth microdilution method is used to determine the MIC, defined as the lowest concentration that prevents visible growth.
| Expected Outcome | Interpretation | Next Steps |
| Potent Anticancer Activity (IC₅₀ < 10 µM) | The compound is a promising cytotoxic agent. | Proceed to MoA studies (Protocol 3A). |
| Potent Enzyme Inhibition (IC₅₀ < 1 µM) | The compound is a potent inhibitor of the target enzyme. | Proceed to selectivity profiling (Protocol 3B). |
| Significant Antimicrobial Activity (MIC ≤ 16 µg/mL) | The compound has potential as an antimicrobial agent. | Further MoA and spectrum of activity studies. |
Protocol 3A: Anticancer Mechanism of Action Studies
Objective: For compounds with confirmed cytotoxic activity, to determine the cellular mechanism leading to cell death.
-
Apoptosis Assay: Use flow cytometry with Annexin V/Propidium Iodide (PI) staining to differentiate between early apoptotic, late apoptotic, and necrotic cells after treatment.
-
Cell Cycle Analysis: Treat cells with the compound, fix, and stain with PI. Analyze DNA content by flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M).
Protocol 3B: Enzyme Inhibitor Selectivity Profiling
Objective: To determine if the compound's inhibitory activity is specific to the primary target or if it inhibits other related enzymes.
-
Methodology: Screen the compound against a panel of related enzymes. For a proteasome inhibitor, this would include other proteases like trypsin, elastase, and cathepsins. For a serine protease inhibitor, this would include other members of the serine protease family.
-
Interpretation: A compound that is significantly more potent against the primary target compared to other enzymes is considered selective. High selectivity is a desirable trait for a drug candidate as it often correlates with a better safety profile.
Conclusion
This comprehensive guide outlines a systematic and robust strategy for screening this compound for potential biological activities. By progressing from broad primary screens to detailed mechanistic studies, researchers can efficiently identify and validate novel therapeutic leads. The inherent potential of the boronic acid functional group as a potent enzyme inhibitor makes this compound a compelling subject for drug discovery efforts in oncology, infectious diseases, and beyond.
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Adams, J. (2004). The proteasome: a suitable antineoplastic target. Nature Reviews Cancer, 4(5), 349-360. [Link]
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Bachovchin, W. W., & Plaut, A. G. (2007). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS, 104(27), 11213-11218. [Link]
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Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]
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Boger, D. L. (2021). Boronic acid/boronate prodrugs for cancer treatment: current status and perspectives. Future Medicinal Chemistry, 13(10), 859-861. [Link]
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Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(15), 4478-4489. [Link]
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Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(19), 5723. [Link]
-
Kumar, Y., et al. (2017). Branched Peptides: Acridine and Boronic Acid Derivatives as Antimicrobial Agents. ACS Medicinal Chemistry Letters, 8(8), 820-823. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]
-
El-Gamal, M. I., et al. (2018). Novel boronic acids for combating anti-microbial resistance in P.aeruginosa. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. [Link]
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Velve-Casquillas, G., et al. (2009). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 9(19), 2844-2850. [Link]
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Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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de Sousa, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 728-730. [Link]
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Dumontet, C., & Jordan, M. A. (2021). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Future Medicinal Chemistry, 13(10), 859-861. [Link]
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Fernandes, G. F. S., et al. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry, 179, 791-804. [Link]
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Trippier, P. C. (2020). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 10(4), 1543-1563. [Link]
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Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. PNAS, 68(2), 478-480. [Link]
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Popescu, M., et al. (2023). Synergistic Antibacterial Action of Norfloxacin-Encapsulated G4 Hydrogels: The Role of Boronic Acid and Cyclodextrin. International Journal of Molecular Sciences, 24(22), 16327. [Link]
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Wuest, W. M. (2019). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. Molecules, 24(17), 3123. [Link]
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Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-543. [Link]
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Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(19), 5723. [Link]
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Li, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences, 22(23), 12958. [Link]
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Application Notes and Protocols for the Derivatization of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in Drug Discovery
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to identifying next-generation therapeutics. Boronic acids have emerged as a privileged class of compounds, largely due to their unique ability to form reversible covalent bonds with active site serine residues in enzymes and their capacity to act as transition-state analogs.[1][2][3] The fusion of a boronic acid moiety with other pharmacologically relevant fragments can lead to potent and selective inhibitors for a range of therapeutic targets, including proteases and β-lactamases.[1][2][4][5]
This guide focuses on the derivatization of a novel scaffold, (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid . This molecule uniquely combines the boronic acid functional group with a thymol-derived phenoxy ether. Thymol, a natural monoterpene, and its derivatives are known to possess a wide array of pharmacological properties, including antibacterial, antioxidant, anti-inflammatory, and antitumor activities.[6][7][8][9] The strategic derivatization of this hybrid molecule opens up avenues to explore a vast chemical space, creating libraries of compounds with the potential for novel biological activities.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a proposed synthesis for the core scaffold and detailed, field-proven protocols for its derivatization using robust and versatile chemical transformations. Furthermore, it outlines methodologies for the characterization of the resulting compound libraries and a strategic workflow for their subsequent high-throughput screening to identify promising drug candidates.
Synthesis of the Core Scaffold: this compound
The synthesis of the target scaffold can be efficiently achieved through a Williamson ether synthesis, a classic and reliable method for forming ether linkages.[10][11][12][13][14][15] This approach involves the reaction of a phenoxide with an alkyl halide. In this proposed route, the sodium salt of thymol (sodium thymoxide) is reacted with 3-(bromomethyl)phenylboronic acid pinacol ester, followed by deprotection of the boronic acid. The pinacol ester serves as a protecting group for the boronic acid, enhancing its stability.[16]
Proposed Synthetic Pathway
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. High Fidelity Suzuki-Miyaura Coupling for the Synthesis of DNA Encoded Libraries Enabled by Micelle Forming Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Welcome to the Technical Support Center for (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this sterically demanding building block in cross-coupling reactions. The unique structural features of this boronic acid, namely the bulky 2-isopropyl-5-methylphenoxy group, present specific challenges and opportunities for optimization in common carbon-carbon and carbon-heteroatom bond-forming reactions.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address potential issues you may encounter during your experiments.
I. General Handling and Stability
Q1: How should I store and handle this compound to ensure its integrity?
A1: Like many boronic acids, this compound is susceptible to degradation over time, particularly through dehydration to form the corresponding boroxine (a cyclic trimer). While often still reactive, the presence of boroxine can complicate stoichiometry and reaction kinetics.
Best Practices for Storage and Handling:
-
Storage: Store the boronic acid in a cool, dry environment, preferably in a desiccator or under an inert atmosphere (nitrogen or argon).
-
Handling: Minimize exposure to air and moisture. When weighing and dispensing, do so in a controlled environment if possible. For reactions requiring precise stoichiometry, it is advisable to use freshly opened material or to analyze the purity of older batches.
-
Stability of the Benzyl Ether Linkage: The benzylic ether bond in this molecule is generally stable under a wide range of conditions, including acidic and basic media commonly used in cross-coupling reactions.[1] However, it is susceptible to cleavage under strong reductive conditions, such as catalytic hydrogenolysis (e.g., Pd/C, H₂).[1]
II. Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds. However, the steric bulk of this compound can impede the key steps of the catalytic cycle, leading to common issues such as low yield and slow reaction rates.
Q2: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the primary factors to investigate?
A2: Low yields in Suzuki-Miyaura couplings involving this sterically hindered boronic acid often stem from suboptimal catalyst selection, inadequate base activation, or competing side reactions.
Initial Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may be ineffective due to the steric hindrance. The key is to employ a catalyst system featuring a bulky, electron-rich phosphine ligand that can promote both oxidative addition and the sterically demanding transmetalation and reductive elimination steps.[2]
-
Base Selection and Strength: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[3] For sterically hindered boronic acids, a stronger, non-aqueous base is often more effective.
-
Solvent System: The choice of solvent impacts the solubility of reagents and the stability of the catalytic species. Anhydrous, degassed solvents are essential to prevent side reactions.
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates.
Workflow for Optimizing a Failed Suzuki-Miyaura Reaction
Below is a decision-making workflow to systematically troubleshoot and optimize your reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Q3: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with sterically hindered or electron-rich boronic acids.
Strategies to Minimize Protodeboronation:
-
Anhydrous Conditions: Meticulously use dry solvents and reagents. The presence of water can facilitate the cleavage of the C-B bond.
-
Base Selection: While a base is necessary, overly strong aqueous bases can accelerate protodeboronation. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective yet can be used under less aqueous conditions.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can be an effective strategy. These derivatives slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.
-
Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures if possible. Monitor the reaction closely and stop it once the starting material is consumed.
| Parameter | Recommendation for Minimizing Protodeboronation |
| Solvent | Anhydrous toluene or dioxane |
| Base | Finely powdered, anhydrous K₃PO₄ or Cs₂CO₃ |
| Boronic Acid Form | Consider converting to a pinacol or MIDA ester |
| Temperature | Use the lowest effective temperature |
| Atmosphere | Strictly inert (Argon or Nitrogen) |
III. Troubleshooting Chan-Lam Coupling Reactions
The Chan-Lam coupling provides a valuable route to form C-N and C-O bonds using a copper catalyst. Similar to the Suzuki-Miyaura reaction, steric hindrance can be a significant challenge.[4]
Q4: My Chan-Lam coupling of this compound with an amine or alcohol is not proceeding. What should I try?
A4: The Chan-Lam coupling is often sensitive to the copper source, ligands, solvent, and the presence of oxygen. For sterically hindered substrates, careful optimization is key.
Key Optimization Parameters for Chan-Lam Coupling:
-
Copper Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common and effective catalyst. In some cases, copper(I) salts like CuI or CuCl may also be effective.
-
Ligand: While some Chan-Lam couplings can proceed without a ligand, sterically demanding substrates often benefit from the addition of a nitrogen-based ligand such as pyridine or a diamine ligand.
-
Solvent: A mixed solvent system, such as MeCN/EtOH, has been shown to be effective for challenging Chan-Lam aminations.[2][5] Dichloromethane (DCM) or methanol are also commonly used.[6][7]
-
Atmosphere: Unlike palladium-catalyzed reactions, the Chan-Lam coupling is often performed open to the air, as oxygen can facilitate the catalytic cycle.[8]
-
Additives: The addition of a drying agent like molecular sieves can sometimes improve yields by removing water formed during the reaction.
Experimental Protocol: General Starting Conditions for Chan-Lam Coupling
This protocol provides a robust starting point for the optimization of the Chan-Lam coupling with this compound.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Amine or alcohol (1.0 equiv)
-
Copper(II) acetate (10-20 mol%)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (optional)
Procedure:
-
To a reaction vial, add the amine or alcohol, this compound, and copper(II) acetate.
-
If using, add activated molecular sieves.
-
Add the solvent (DCM or MeOH) to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Add pyridine to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
If no reaction is observed at room temperature, gently heat the mixture to 40-50 °C.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
IV. Frequently Asked Questions (FAQs)
Q5: Can I use microwave irradiation to accelerate these reactions?
A5: Yes, microwave-assisted heating can be highly effective in accelerating both Suzuki-Miyaura and Chan-Lam couplings, particularly for sterically hindered substrates.[9][10] It allows for rapid heating to high temperatures, which can overcome activation barriers and significantly reduce reaction times. When adapting a protocol for microwave synthesis, ensure you are using appropriate sealed vessels and monitor the pressure carefully.
Q6: The bulky substituent on my boronic acid seems to be causing solubility issues. What can I do?
A6: Solubility issues can hinder reaction rates.
-
Solvent Screening: Test a range of solvents in which all your starting materials are soluble at the reaction temperature. For Suzuki-Miyaura reactions, toluene, dioxane, and DMF are good options.
-
Concentration: Adjusting the concentration of your reaction can sometimes improve solubility and reaction outcomes.
-
Boronic Acid Derivatives: As mentioned earlier, converting to a pinacol or MIDA boronate can sometimes improve solubility in less polar organic solvents.
Q7: I am seeing a significant amount of homocoupling of my boronic acid. What is the cause and how can I prevent it?
A7: Homocoupling (the formation of a biaryl from two molecules of the boronic acid) is often caused by the presence of oxygen in Suzuki-Miyaura reactions, which can lead to the formation of Pd(II) species that promote this side reaction.[11]
-
Thorough Degassing: Ensure your solvent is rigorously degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Use of Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) that rapidly generate the active Pd(0) species can minimize the concentration of homocoupling-promoting Pd(II) species.[2]
References
-
Takaoka, K., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(3), 1333-1339. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
-
Takaoka, K., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
-
Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942-3950. [Link]
-
Li, W., et al. (2011). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters, 13(9), 2414-2417. [Link]
-
Gleason, J. L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 17(11), 13354-13363. [Link]
-
Zhang, L., et al. (2013). A highly efficient heterogeneous copper-catalyzed Chan–Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. RSC Advances, 3(42), 19321-19327. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Singh, R. P., et al. (2011). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 9(5), 2459-2464. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Porphynet. (n.d.). This compound. [Link]
-
El-Faham, A., et al. (2015). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 11, 1335-1343. [Link]
-
Al-Zoubi, R. M. (2012). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. In Current Organic Chemistry (Vol. 16, Issue 19, pp. 2284-2305). [Link]
-
El-Sayed, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 1-11. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly efficient heterogeneous copper-catalyzed Chan–Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Suzuki Reactions with (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the sterically demanding substrate, (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid . The bulky 2-isopropyl-5-methylphenoxy group introduces significant steric hindrance, which can impede key steps of the catalytic cycle and lead to suboptimal yields. This guide is designed to help you navigate these challenges and achieve successful outcomes in your experiments.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses the most common issues encountered when using this sterically hindered boronic acid. We will explore the root causes of these problems and provide actionable, step-by-step solutions.
Q1: I am observing low to no conversion of my starting materials. What are the primary causes and how can I resolve this?
A1: Low or no conversion with a sterically hindered substrate like this compound is the most frequently reported issue. The root cause is almost always related to the steric bulk impeding one or more steps of the catalytic cycle, primarily transmetalation and reductive elimination.[1] Standard Suzuki conditions, such as those using Pd(PPh₃)₄, are often completely ineffective.[1]
Here is a systematic approach to troubleshooting this problem:
-
Re-evaluate Your Catalyst and Ligand System (Most Critical Factor): The formation of the active, coordinatively unsaturated Pd(0) species and its subsequent reactions are highly sensitive to the ligand sphere. For sterically demanding substrates, the ligand must be both bulky and electron-rich.[2]
-
Why? Bulky, electron-rich ligands stabilize the monomeric Pd(0) catalyst, promote the challenging oxidative addition step with your aryl halide, and, most importantly, accelerate the difficult reductive elimination of the sterically congested biaryl product.[3]
-
Recommendation: Switch from first-generation phosphine ligands (like PPh₃) to modern biaryl phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[1][4] Excellent starting points for screening include:
-
Palladium Precursor: Use a reliable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, or a pre-formed Pd(0) source. Precatalysts like XPhos Pd G3 are often convenient and highly active.[7]
-
-
Select a More Potent Base: The base is not merely a spectator; it is essential for activating the boronic acid to form the more nucleophilic boronate anion, which is necessary for transmetalation.[8]
-
Why? With hindered boronic acids, the equilibrium to form the active boronate can be unfavorable with weak bases. Furthermore, the solubility of the base is critical.
-
Recommendation: Standard bases like Na₂CO₃ are often insufficient. Screen stronger, non-nucleophilic bases such as:
-
Potassium Phosphate (K₃PO₄): An excellent, broadly applicable base.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its higher solubility in organic solvents and the beneficial effect of the large cesium cation.
-
Potassium tert-Butoxide (KOtBu): A very strong base that can be effective but may increase the risk of side reactions if not used carefully.[9]
-
-
-
Optimize Solvent and Temperature: These parameters control reagent solubility and provide the energy to overcome the high activation barriers associated with hindered substrates.
-
Why? Anhydrous and thoroughly degassed solvents are non-negotiable to prevent catalyst oxidation and protodeboronation.[10] Higher temperatures are often required to drive the reaction to completion.
-
Recommendation:
-
Solvents: Toluene, 1,4-dioxane, or THF are excellent choices. A small amount of water (e.g., a 10:1 organic solvent to water ratio) can sometimes be beneficial for dissolving the base, but for sensitive substrates, strictly anhydrous conditions may be better.[11]
-
Temperature: Start screening at 80-110 °C. If conversion is still low, consider using a higher boiling point solvent like xylenes and increasing the temperature to 140 °C.[5]
-
Microwave Irradiation: This technique can dramatically shorten reaction times and improve yields by providing rapid, uniform heating.[12]
-
-
Q2: My reaction is producing a significant amount of the deboronated starting material, (1-isopropyl-4-methyl-2-((3-methylbenzyl)oxy)benzene). How can I minimize this protodeboronation side reaction?
A2: Protodeboronation, the replacement of the C–B(OH)₂ bond with a C–H bond, is a common parasitic reaction that consumes your valuable boronic acid. It is often catalyzed by residual acid or base and accelerated by high temperatures and the presence of water.[8][10]
Here are strategies to mitigate it:
-
Use Milder, Anhydrous Conditions: The most direct approach is to reduce the factors that promote the side reaction.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative can protect it from premature decomposition. These derivatives often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[10][13]
-
Recommendation: Convert the boronic acid to a pinacol (BPin) ester , MIDA boronate , or an aryltrifluoroborate salt .[8] These are generally more robust and can be easily prepared.
-
Q3: I am observing homocoupling of my boronic acid, forming a biaryl byproduct. What causes this and how can it be prevented?
A3: The formation of a biaryl product from two molecules of your boronic acid is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[10]
Here are the key preventative measures:
-
Ensure a Rigorously Inert Atmosphere: The exclusion of oxygen is critical to prevent both catalyst deactivation and homocoupling.[1][10]
-
Recommendation: Do not simply purge the reaction headspace. Actively degas your solvent(s) before use by either:
-
Freeze-Pump-Thaw: Perform at least three cycles for maximum oxygen removal.
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 30-60 minutes.
-
-
Assemble your reaction under a positive pressure of inert gas.
-
-
Control Stoichiometry: Using a slight excess of the aryl halide coupling partner can sometimes suppress the homocoupling of the more valuable boronic acid.[14]
Frequently Asked Questions (FAQs)
-
Q: Which specific palladium precursor and ligand combination is the best starting point for this substrate?
-
A: An excellent and reliable starting point is Pd(OAc)₂ (2 mol%) with XPhos (4 mol%) or SPhos (4 mol%) . Alternatively, using a pre-formed catalyst like XPhos Pd G3 (2 mol%) is highly recommended for convenience and reproducibility.[7]
-
-
Q: How do I properly set up the reaction to ensure an inert atmosphere?
-
A: Add all solid reagents (aryl halide, boronic acid, base, catalyst, ligand) to an oven-dried Schlenk flask or microwave vial. Seal the vessel, then evacuate under vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times. Finally, add your previously degassed solvent(s) via syringe under a positive pressure of the inert gas.[11]
-
-
Q: Should I use the boronic acid directly or convert it to a more stable derivative like a pinacol ester?
-
A: If you are observing significant protodeboronation even after optimizing other conditions, converting to a pinacol ester is a highly recommended strategy. Boronic esters are generally more stable and less prone to this side reaction.[8]
-
Data Presentation & Protocols
Table 1: Recommended Starting Conditions for Screening
This table summarizes recommended parameters for optimizing the Suzuki coupling of this compound.
| Parameter | Recommendation 1 (High Performance) | Recommendation 2 (Robust Alternative) | Rationale |
| Pd Precursor | Pd(OAc)₂ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | Pd₂(dba)₃ (1 mol%) | High activity and reliability.[7] |
| Ligand | XPhos (2-4 mol%) or AntPhos (2-4 mol%) | SPhos (2-4 mol%) | Bulky, electron-rich ligands are essential for hindered substrates.[1][5] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Cs₂CO₃ (2.0 - 3.0 equiv) | Strong, non-nucleophilic bases promote boronate formation effectively.[1] |
| Solvent | 1,4-Dioxane or Toluene (Degassed) | THF / H₂O (10:1) (Degassed) | Anhydrous aprotic solvents are generally preferred.[11] |
| Temperature | 100-110 °C (Oil Bath) or 120 °C (Microwave) | 80-100 °C (Oil Bath) | Higher temperatures are needed to overcome steric barriers.[5] |
| Boron Reagent | Boronic Acid (1.2 equiv) | Boronic Acid Pinacol Ester (1.2 equiv) | Pinacol ester provides greater stability against protodeboronation.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific aryl halide partner.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
Procedure:
-
To the reaction vessel, add the aryl halide, the boronic acid, the base, the palladium catalyst, and the ligand.
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this process 3-5 times.
-
Under a positive pressure of inert gas, add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) or into a microwave reactor.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in hindered Suzuki couplings.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2020). ResearchGate. Retrieved from [Link]
-
Ishiyama, T., & Miyaura, N. (2017). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]
-
Oldenhuis, N. J., et al. (2001). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from [Link]
-
Sultan, D., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2015). ResearchGate. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Yamamoto, T., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (2016). ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. (2022). MDPI. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
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- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Welcome to the technical support center for the synthesis of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this molecule. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its synthesis, while conceptually straightforward, can be prone to the formation of various impurities that can complicate purification and impact the yield and purity of the final product. This guide provides a structured approach to identifying, understanding, and mitigating these common impurities.
A probable and efficient synthetic route to the target molecule involves a two-step process:
-
Williamson Ether Synthesis: Coupling of 2-isopropyl-5-methylphenol (carvacrol) with a 3-halobenzyl halide.
-
Borylation: Conversion of the resulting aryl halide to the corresponding boronic acid, typically via a Grignard reaction followed by reaction with a borate ester, or through a palladium-catalyzed borylation.
This guide will address potential issues in each of these stages.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Impurities Related to the Williamson Ether Synthesis
Q1: During the synthesis of the ether intermediate, I observe the formation of a significant amount of an alkene byproduct. What is the cause and how can I prevent it?
A1: The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from an E2 elimination pathway competing with the desired SN2 substitution.[1][2] This is particularly favored when using sterically hindered alkyl halides or strong, bulky bases.
-
Causality: The alkoxide base can abstract a proton from a carbon adjacent to the carbon bearing the halide, leading to the formation of a double bond.
-
Troubleshooting & Prevention:
-
Choice of Halide: Use a primary alkyl halide (e.g., 3-bromobenzyl bromide) as they are less prone to elimination than secondary or tertiary halides.[2]
-
Reaction Conditions: Employ milder reaction conditions. Use a less sterically hindered base if possible and maintain the lowest effective reaction temperature.
-
Solvent: The use of polar aprotic solvents like DMF or DMSO can favor the SN2 pathway.[3]
-
Q2: My reaction is sluggish, and I have a low yield of the desired ether. What could be the issue?
A2: A sluggish reaction or low yield in a Williamson ether synthesis can be attributed to several factors.
-
Causality:
-
Insufficiently Strong Base: The phenolic proton of carvacrol needs to be fully deprotonated to form the nucleophilic phenoxide.
-
Poor Leaving Group: The choice of halide on the benzyl group is crucial. Iodides are generally better leaving groups than bromides, which are better than chlorides.
-
Moisture: The presence of water will quench the alkoxide, reducing the concentration of the active nucleophile.[4]
-
-
Troubleshooting & Prevention:
-
Base Selection: Use a sufficiently strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete deprotonation of the phenol.
-
Halide Selection: Consider using 3-iodobenzyl iodide for a faster reaction, though 3-bromobenzyl bromide is often a good compromise between reactivity and stability.
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Part 2: Impurities Related to the Borylation Step (Grignard Route)
Q3: After the Grignard reaction and quenching with a trialkyl borate, I am isolating a significant amount of a homocoupled byproduct (a biphenyl derivative). Why is this happening and how can I minimize it?
A3: Homocoupling is a common side reaction in the formation of Grignard reagents, especially from benzyl halides.[5][6]
-
Causality: The Grignard reagent can react with the starting aryl halide in a Wurtz-type coupling reaction.[7] This is often catalyzed by trace metal impurities.
-
Troubleshooting & Prevention:
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.
-
Activated Magnesium: Use highly activated magnesium (e.g., Rieke magnesium or by treating with iodine) to ensure rapid formation of the Grignard reagent, minimizing the time the halide is exposed to the product.[8]
-
Low Temperature: Initiate the reaction at a low temperature and control any exotherm with an ice bath.
-
Q4: My boronic acid product seems to be contaminated with the corresponding deboronated arene. What causes this?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a known decomposition pathway for arylboronic acids.[9][10]
-
Causality: This reaction can be catalyzed by acids, bases, or certain metal species.[10] The presence of water can also facilitate this process.
-
Troubleshooting & Prevention:
-
pH Control: During aqueous workup and purification, it's beneficial to work around a pH of 5, where many arylboronic acids exhibit maximum stability.[9]
-
Minimize Reaction Time: Avoid prolonged reaction times, especially at elevated temperatures, after the formation of the boronic acid.
-
Purification Strategy: If protodeboronation is a significant issue, consider converting the crude boronic acid to a more stable boronate ester (e.g., a pinacol ester) before final purification.
-
Part 3: General Impurities and Purification Challenges
Q5: My final product shows signs of a trimeric anhydride (a boroxine) in the NMR and mass spectra. Is this a problem, and can I reverse its formation?
A5: The formation of boroxines, which are trimeric anhydrides of boronic acids, is a very common and reversible process that occurs upon dehydration.[11][12][13]
-
Causality: Boronic acids can lose water, especially upon heating or under vacuum, to form a six-membered ring containing alternating boron and oxygen atoms.[14]
-
Impact and Reversal:
-
For many applications, such as Suzuki-Miyaura couplings, the presence of the boroxine is not detrimental as it can hydrolyze back to the boronic acid in situ.[15]
-
To convert the boroxine back to the boronic acid, you can recrystallize the material from a solvent mixture containing water or simply dissolve it in a suitable solvent and treat it with a stoichiometric amount of water.[12]
-
Q6: I'm having difficulty purifying my boronic acid by standard silica gel chromatography. What are my options?
A6: Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for degradation on the acidic silica surface.[16][17]
-
Causality: The Lewis acidic boron atom can interact strongly with the silanol groups of the silica gel, leading to peak tailing and poor separation. Degradation can also occur.
-
Troubleshooting & Purification Strategies:
-
Recrystallization: This is often the preferred method for purifying boronic acids.[16] Experiment with different solvent systems.
-
Boronate Ester Formation: Convert the crude boronic acid to a less polar and more stable boronate ester (e.g., pinacol or MIDA ester). These are generally much easier to purify by chromatography on regular silica gel. The boronic acid can be regenerated afterward if needed.
-
Specialized Chromatography:
-
Extraction with Diols: Polyols like sorbitol can selectively complex with boronic acids, allowing for their extraction into an aqueous phase.[17]
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated and then hydrolyzed to release the pure boronic acid.[17]
-
Analytical Characterization of Impurities
A multi-technique approach is essential for the robust identification and quantification of impurities.
| Analytical Technique | Common Impurities Detected | Key Considerations |
| HPLC-UV/MS | Unreacted starting materials, homocoupled products, deboronated species, boroxines.[20][21] | Reversed-phase HPLC is standard. The mobile phase may need to be buffered to ensure reproducible retention times for the boronic acid.[22] MS detection is crucial for identifying unknown peaks. |
| ¹H and ¹¹B NMR | Residual solvents, boroxines (can cause peak broadening), structural isomers. | ¹¹B NMR is highly specific for boron-containing species and can help distinguish between the boronic acid, boronate esters, and boroxines. |
| GC-MS | Volatile impurities, and can be used for boronate esters or after derivatization of the boronic acid.[23] | Boronic acids themselves are generally not volatile enough for direct GC analysis. |
References
- Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 989.
-
Anderson, N. G. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. Retrieved from [Link]
- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
-
PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
Anderson's Process Solutions. (2015, June 29). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
MDPI. (2021, November 30). On-Surface Synthesis of Boroxine-Based Molecules. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
- Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
-
Reddit. (2018, September 29). Self-condensation of phenylboronic acid. r/chemistry. Retrieved from [Link]
-
Welch Materials. (2024, September 10). Development of Analytical Method for Boric Acid in the Preparation Using Xtimate Sugar-Ca and Ultisil AQ-C18. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from [Link]
-
Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? r/chemistry. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]
-
Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
-
PubMed. (2015, October 23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]
- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2025, January 31). Grignard reaction solidified. r/Chempros. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halide Reactions: Grignard Formation with Magnesium (RMgX). Retrieved from [Link]
-
ResearchGate. (2019, January 13). How to control homo coupling in grignard reaction? What are the factors will influence the... Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 9). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). WO2010117285A2 - Process for the preparation of grignard compounds.
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 5. reddit.com [reddit.com]
- 6. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting failed reactions involving (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Technical Support Center: (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for reactions involving This compound) , a sterically demanding building block used in cross-coupling chemistry. Our focus is to move beyond simple procedural steps and delve into the mechanistic reasoning behind common failures, empowering you to diagnose and solve challenges in your synthetic endeavors.
Section 1: Understanding Your Reagent
Before troubleshooting a reaction, it is critical to understand the properties and potential liabilities of your starting material. The subject boronic acid possesses a bulky thymol-derived ether moiety, which introduces significant steric hindrance that can influence reactivity.
| Property | Value | Source |
| CAS Number | 1072951-74-6 | [1][2] |
| Molecular Formula | C₁₇H₂₁BO₃ | [1][3] |
| Molecular Weight | 284.16 g/mol | [1][3] |
| Typical Purity | ≥95% | [1][3] |
| Storage | Store long-term in a cool, dry place under an inert atmosphere (e.g., 2-8°C). | [4][5] |
FAQ 1: My boronic acid looks clumpy/less crystalline than expected. Is it still usable?
This is a common observation. Aryl boronic acids readily undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine.[6] This process can change the physical appearance of the material. Fortunately, for Suzuki-Miyaura coupling reactions, the boronic acid and its corresponding boroxine are often interconvertible under the reaction conditions and are generally considered equivalent in reactivity. However, this can indicate prolonged or improper storage. It is always best practice to verify the purity and integrity of the reagent if the reaction is high-stakes.
Diagram: Boronic Acid-Boroxine Equilibrium
Caption: Reversible dehydration of boronic acid to its boroxine anhydride.
Section 2: Troubleshooting Failed Suzuki-Miyaura Coupling Reactions
This section is structured around common problems observed during Suzuki-Miyaura cross-coupling, a primary application for this reagent.[5][7] We will follow a logical workflow to diagnose the root cause.
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for diagnosing failed Suzuki-Miyaura reactions.
Problem A: Low to No Product Yield with Consumption of Starting Material
This outcome often points to undesired side reactions consuming your boronic acid. The two most common culprits are protodeboronation and homocoupling.
A2: Diagnosis and Mechanism: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[8] In your reaction, this would convert this compound into 1-((2-isopropyl-5-methylphenoxy)methyl)-3-methylbenzene. This side reaction is a major cause of low yields and is often promoted by excess water, high temperatures, or an overly strong base.[8][9]
Solutions:
-
Choice of Base: The base is crucial for activating the boronic acid for transmetalation but can also accelerate protodeboronation.[10][11] For sensitive substrates, switching from strong bases like NaOH or KOH to milder options can be highly beneficial.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous base solutions, water is a proton source for this side reaction.[12] If protodeboronation is severe, consider switching to anhydrous conditions. Boronic esters can be coupled under anhydrous conditions using bases like potassium trimethylsilanolate (KOSiMe₃).[15]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can suppress protodeboronation.[8] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and favoring the productive catalytic cycle.[16]
A3: Diagnosis and Mechanism: This is likely the result of oxidative homocoupling, where two molecules of your boronic acid react to form a symmetrical biaryl. This side reaction is typically promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this pathway.[17]
Solutions:
-
Rigorous Degassing: Oxygen is the primary enemy. Ensure your solvent and aqueous base solution are thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the liquid for 15-30 minutes or by using a series of freeze-pump-thaw cycles.[9][18]
-
Maintain Inert Atmosphere: The reaction vessel must be purged of air and kept under a positive pressure of an inert gas throughout the entire setup and reaction time.[18] Use standard Schlenk techniques for best results.
-
Catalyst Choice: Use a high-quality Pd(0) source or a precatalyst that reliably generates the active Pd(0) species in situ. Degraded Pd(II) sources can contribute to homocoupling.
Problem B: Low to No Product Yield with Starting Materials Largely Unrecovered
This scenario suggests a fundamental issue with the catalytic cycle. Given the steric bulk of this compound, the challenge often lies in the transmetalation or reductive elimination steps.
Diagram: The Suzuki-Miyaura Catalytic Cycle & Failure Points
Caption: The Suzuki-Miyaura cycle showing key steps and potential failure points.
A4: Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient for challenging couplings. The steric hindrance from the isopropyl and methyl groups on the phenoxy ring necessitates a catalyst system that can facilitate both oxidative addition and reductive elimination.
-
Electron-Rich, Bulky Ligands: These are essential. They promote the crucial oxidative addition step, especially with less reactive aryl chlorides, and accelerate the final reductive elimination step to release the product and turn over the catalyst.[17][19]
-
Recommended Systems: Modern palladium precatalysts paired with biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are the state-of-the-art.[20][21][22]
| Catalyst/Ligand System | Key Features | Typical Substrates |
| XPhos-Pd-G3 / SPhos-Pd-G2 | Highly active, promotes coupling of sterically hindered substrates.[23][24] | Aryl chlorides, bromides, triflates. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Effective for a wide range of aryl and vinyl halides, often at room temp.[11] | Aryl/vinyl halides, including chlorides. |
| NHC-Pd Precatalysts | Strong electron-donating ability, suitable for deactivated substrates.[22] | Deactivated and sterically hindered aryl groups. |
A5: The Multifaceted Role of the Base: Yes. The base is not just a potential liability; it's a critical activator. Its primary role is to form a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[10][13] If the base is too weak, insoluble, or otherwise inappropriate, this step will be slow or non-existent, stalling the entire catalytic cycle.
-
Solubility: Ensure your base is at least partially soluble in the reaction medium. Using a phase-transfer catalyst can sometimes help in biphasic systems.
-
Basicity: The choice of base can even alter the rate-determining step of the reaction. For example, switching from KOAc to the stronger K₂CO₃ can shift the bottleneck from reductive elimination to transmetalation, allowing for a more efficient process.[25]
-
Screening: A base screen is a valuable optimization step. The performance of Na₂CO₃, K₂CO₃, and K₃PO₄ can vary significantly depending on the substrates.[26]
Section 3: Protocols and Analytical Methods
Protocol 1: Purity Assessment of Boronic Acid by HPLC
Verifying the purity of your boronic acid is a critical first step. HPLC is a highly sensitive method for detecting impurities.[27]
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to ensure good peak shape.
-
Sample Preparation: Accurately weigh and dissolve the boronic acid sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 100 µg/mL.[27]
-
Detection: UV detection, typically between 220-280 nm.
-
Analysis: Look for the main analyte peak and quantify any impurities, including potential protodeboronation products from synthesis or degradation.
Protocol 2: General Starting Procedure for Suzuki-Miyaura Coupling
This is a robust starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and a magnetic stir bar.[12][14]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[18]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5-10 mL of 1,4-dioxane/water 4:1).[14] Bubble the inert gas through the stirred solution for 10-15 minutes.
-
Catalyst Addition: In a final step, add the palladium catalyst/ligand system (e.g., XPhos-Pd-G3, 1-2 mol%).
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LCMS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
References
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- A basic switch leads to big changes in Suzuki coupling. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGexcwzSM8EhqjJgi1VRSEAJ59UavWkqT1rjGDvVzDD8ajbAyJStt1oHTcZQ3gH2xdXhWXEirFbGdOLeUKGBTk91iCxtoi-fd2H3mZT0bYtfnyBWo3vl0zrtTAPY1wOsddawsZFlLeVErXyEEnE]
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- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja035462p]
- Applications of Boronic Acids in Organic Synthesis. UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/10080644/]
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01026a]
- Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-different-bases-on-the-Suzuki-Miyaura-coupling-a_tbl2_281289191]
- Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951108/]
- Protodeboronation. Wikipedia. [URL: https://en.wikipedia.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3100293/]
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/631ef39072421b5868b6d78a]
- Boronic Acids & Derivatives. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752792/]
- Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/5880]
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [URL: https://www.researchgate.net/publication/342159846_Suppressing_Protodeboronation_in_Cu-Mediated_18F19F-Fluorination_of_Arylboronic_Acids_A_Mechanistically_Guided_Approach_Towards_Optimized_PET_Probe_Development]
- This compound. Smolecule. [URL: https://www.smolecule.com/product/show/cas-1072951-74-6.html]
- 3-[(2'-Isopropyl-5'-methylphenoxy)methyl]phenylboronic acid. AKSci. [URL: https://www.aksci.com/item_detail.php?
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31334533/]
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja2012924]
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [URL: https://researchonline.ljmu.ac.uk/id/eprint/9157/]
- 3-[(2'-ISOPROPYL-5'-METHYLPHENOXY)METHYL]PHENYLBORONIC ACID | 1072951-74-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02148721.htm]
- Two transition states for PDeB of phenyl boronic acid by water. ResearchGate. [URL: https://www.researchgate.net/figure/Two-transition-states-for-PDeB-of-phenyl-boronic-acid-by-water-Free-energies-are-in_fig3_323116812]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide]
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
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- 3-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid(Contains anhydride), min 95%. [URL: https://www.axxora.com/3-2-isopropyl-5-methylphenoxy-methyl-phenylboronic-acid-contains-anhydride-min-95-blg-bld-1158-1000]
- (4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. ChemScene. [URL: https://www.chemscene.com/products/4-2-Isopropyl-5-methylphenoxy-methyl-phenyl-boronic-acid-CS-0174674.html]
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [URL: https://www.researchgate.net/publication/280536481_Accurate_analysis_of_boronic_pinacol_esters_using_low_residual_silanol_silica_based_reversed_phase_HPLC]
- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [URL: https://sielc.
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- Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. [URL: https://www.researchgate.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v97p0245]
- (4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/reagent/201025]
- Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6960010/]
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/tcimail/backnumber/article/95_10]
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Technical Support Center: Scale-up Synthesis of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Welcome to the technical support center for the scale-up synthesis of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, providing not just solutions but also the underlying scientific principles to empower your process development.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific, practical problems that can arise during the scale-up synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions grounded in chemical principles.
Issue 1: Inconsistent Yields and Purity Upon Scale-Up
Question: We successfully synthesized this compound on a gram scale with high yield and purity. However, upon scaling to a multi-kilogram batch, we are observing significant drops in yield and inconsistent purity. What are the likely causes and how can we mitigate them?
Answer: This is a classic scale-up challenge. The transition from a small flask to a large reactor introduces changes in mass and heat transfer, mixing efficiency, and reagent addition rates. These factors can profoundly impact reaction kinetics and impurity profiles.
Probable Causes & Solutions:
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Inefficient Heat Transfer:
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Causality: The synthesis of arylboronic acids, particularly via organometallic routes like Grignard or lithiation-borylation, is often highly exothermic.[1] A larger reaction volume has a smaller surface-area-to-volume ratio, making it harder to dissipate heat. This can lead to localized temperature spikes, causing side reactions and decomposition of thermally sensitive intermediates or the final product.
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Solution:
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Jacketed Reactors: Employ reactors with efficient cooling jackets and a reliable temperature control system.
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Controlled Addition: Add highly reactive reagents, such as Grignard reagents or organolithiums, subsurface and at a controlled, slow rate to manage the exotherm.
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Solvent Choice: Consider a higher-boiling point solvent that can absorb more heat, but be mindful of potential impacts on reaction kinetics and solubility.
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Poor Mixing:
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Causality: Inadequate mixing can create localized "hot spots" of high reagent concentration, leading to side reactions like the formation of borinic acids or homocoupling byproducts.[2] It also affects the overall reaction rate by limiting the contact between reactants.
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Solution:
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Impeller Design & Speed: Optimize the impeller type (e.g., pitched-blade turbine for better axial flow) and agitation speed for the specific reactor geometry and reaction mass viscosity.
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Baffles: Ensure the reactor is properly baffled to prevent vortexing and promote turbulent mixing.
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Computational Fluid Dynamics (CFD): For critical processes, CFD modeling can help predict mixing behavior and optimize agitation parameters before committing to a large-scale run.
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Atmospheric Control:
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Causality: Organometallic intermediates are highly sensitive to oxygen and moisture. On a larger scale, ensuring a consistently inert atmosphere is more challenging. Oxygen can lead to oxidative degradation of the boronic acid.[3][4]
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Solution:
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Inert Gas Sparging: Bubble a stream of nitrogen or argon through the reaction mixture before and during the reaction.
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Positive Pressure: Maintain a slight positive pressure of an inert gas in the reactor headspace.
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Degassed Solvents & Reagents: Ensure all solvents and liquid reagents are thoroughly degassed before use.
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Issue 2: Formation of Borinic Acid and Other Boron-Containing Impurities
Question: During our scale-up, we are observing a significant increase in borinic acid ((Ar)2BOH) and other related impurities. How can we suppress the formation of these byproducts?
Answer: The formation of borinic acids is a common issue in the synthesis of boronic acids, especially when using organometallic reagents.[2] It arises from the reaction of the organometallic intermediate with the newly formed boronic ester or acid.
Probable Causes & Solutions:
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Reaction Stoichiometry and Addition Order:
-
Causality: Adding the organometallic reagent too quickly or having localized high concentrations can lead to the reaction of the organometallic with the product boronic ester.
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Solution:
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Reverse Addition: Add the organometallic reagent to the borate ester, rather than the other way around. This ensures the borate ester is always in excess.
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Controlled Dosing: Use a dosing pump for slow, controlled addition of the organometallic reagent.
-
-
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Temperature Control:
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Causality: Higher temperatures can favor the formation of borinic acids. Some syntheses require cryogenic temperatures to suppress these side reactions.[5]
-
Solution:
-
Low-Temperature Reaction: Conduct the borylation step at low temperatures (e.g., -78 °C to 0 °C), even on a large scale. This requires a reactor with robust cooling capabilities.
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Equilibration: In some cases, gentle heating of the crude reaction mixture after the initial reaction can promote the equilibration of borinic acid derivatives back to the desired boronic ester.[2]
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-
Issue 3: Difficulties in Product Isolation and Purification
Question: We are struggling with the purification of the final product on a large scale. Column chromatography is not feasible, and recrystallization attempts have resulted in oils or poor recovery. What are some scalable purification strategies?
Answer: Purification is a critical step where lab-scale methods often fail at scale. Boronic acids can be challenging to purify due to their physical properties and potential for decomposition.
Scalable Purification Strategies:
-
Extraction and pH Adjustment:
-
Protocol:
-
After quenching the reaction, perform an aqueous workup.
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Extract the aqueous layer with a suitable organic solvent (e.g., toluene, methyl tert-butyl ether) to remove non-polar impurities.
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Make the aqueous layer basic (e.g., with NaOH) to form the water-soluble boronate salt.[6]
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Wash the basic aqueous layer with an organic solvent to remove neutral and basic organic impurities.
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Carefully acidify the aqueous layer with an acid (e.g., HCl) to precipitate the boronic acid.
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Filter the solid product and wash with cold water and a non-polar solvent (e.g., heptane) to remove residual impurities.
-
-
-
Recrystallization Optimization:
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Causality: "Oiling out" during recrystallization often occurs when the product is not pure enough or the wrong solvent system is used.
-
Solution:
-
Solvent Screening: Perform a systematic screening of single and mixed solvent systems. Common solvents for boronic acid recrystallization include water, acetonitrile, toluene, and heptane.
-
Anti-Solvent Addition: Dissolve the crude product in a good solvent at an elevated temperature and then slowly add a miscible anti-solvent to induce crystallization.
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Seeding: Use a small amount of pure product as seed crystals to promote crystallization.
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-
-
Slurry Washing:
-
Protocol: If the crude product is a solid but not pure enough, it can be slurried in a solvent that dissolves the impurities but not the product. Agitate the slurry for a period, then filter and dry the solid.
-
Issue 4: Product Instability and Degradation
Question: We have noticed that our isolated this compound degrades over time, especially when exposed to air or moisture. How can we improve its stability?
Answer: Boronic acids are known to be susceptible to degradation, particularly through protodeboronation (loss of the boronic acid group) and oxidation.[3][4][7][8]
Probable Causes & Solutions:
-
Protodeboronation:
-
Causality: This is the cleavage of the C-B bond by a proton source, often water, and can be catalyzed by acids, bases, or even trace metals.[7][8]
-
Solution:
-
Anhydrous Storage: Store the final product under an inert atmosphere (nitrogen or argon) and in a dry environment.
-
Azeotropic Drying: During the workup, azeotropic distillation with a solvent like toluene can effectively remove water.
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-
-
Oxidative Instability:
-
Causality: Boronic acids can be oxidized, especially in the presence of air.[3][4]
-
Solution:
-
Inert Atmosphere: Handle and store the product under an inert atmosphere.
-
Antioxidants: In some formulations, the addition of a small amount of an antioxidant may be considered, but this needs to be carefully evaluated for compatibility with downstream applications.
-
-
-
Conversion to a More Stable Derivative:
-
Causality: Boronic acids can be converted to more stable boronate esters, such as the pinacol ester or MIDA (N-methyliminodiacetic acid) ester, for storage and then hydrolyzed back to the boronic acid just before use.[9]
-
Solution:
-
Esterification: After the initial synthesis, react the crude boronic acid with a diol like pinacol or N-methyliminodiacetic acid to form the corresponding stable ester.
-
Hydrolysis: Develop a robust protocol for the hydrolysis of the ester back to the boronic acid when needed.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for arylboronic acids like this one?
A1: The two most prevalent scalable methods are the Grignard reaction and the lithiation-borylation reaction.[5][10][11]
-
Grignard Route: This involves reacting the corresponding aryl halide (e.g., 3-bromomethyl-1-((2-isopropyl-5-methylphenoxy)methyl)benzene) with magnesium to form a Grignard reagent, which is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) followed by acidic workup. This method is often cost-effective.[12]
-
Lithiation-Borylation Route: This involves a halogen-lithium exchange using an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate.[1][13][14] This can be advantageous for substrates with functional groups that are incompatible with Grignard formation.
The choice between these routes depends on the starting materials' availability, cost, functional group tolerance, and the specific scale-up equipment available.
Q2: How critical is the quality of the starting materials and reagents for a successful scale-up?
A2: It is extremely critical. On a larger scale, the impact of impurities is magnified.
-
Aryl Halide: The purity of the starting aryl halide is paramount. Impurities can interfere with the formation of the organometallic intermediate or introduce new impurities that are difficult to remove later.
-
Magnesium/Organolithium: For Grignard reactions, the magnesium must be of high quality and properly activated. For lithiation, the titer of the organolithium reagent must be accurately known to ensure correct stoichiometry.
-
Solvents: Anhydrous solvents are essential to prevent quenching of the highly reactive organometallic intermediates.
Q3: Are there any specific safety concerns to be aware of during the scale-up of this synthesis?
A3: Yes, several significant safety hazards need to be managed.
-
Pyrophoric Reagents: Organolithium reagents like n-butyllithium are pyrophoric and will ignite on contact with air. They must be handled under a strictly inert atmosphere.
-
Exothermic Reactions: The formation of the organometallic intermediate and its reaction with the borate ester are often highly exothermic. A failure in temperature control can lead to a runaway reaction. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is highly recommended before scaling up.[15]
-
Flammable Solvents: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used and are highly flammable. Ensure proper grounding of all equipment to prevent static discharge.
-
Quenching: The quenching of reactive organometallic reagents must be done carefully and with appropriate temperature control.
Q4: What analytical techniques are essential for monitoring the reaction and ensuring the quality of the final product?
A4: A robust analytical package is crucial for process control and quality assurance.
-
In-Process Controls (IPCs):
-
HPLC/UPLC: To monitor the consumption of the starting material and the formation of the product and key impurities.
-
GC: To monitor solvent composition and check for volatile impurities.
-
-
Final Product Release Testing:
-
¹H and ¹³C NMR: To confirm the structure of the molecule.
-
LC-MS: To confirm the molecular weight and identify any impurities.
-
HPLC/UPLC: To determine the purity of the final product.
-
Karl Fischer Titration: To determine the water content.
-
Residual Solvents Analysis (by GC-HS): To quantify any remaining solvents from the synthesis.
-
Elemental Analysis: To confirm the elemental composition.
-
III. Visualized Workflow and Data
Generalized Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound via an organometallic route.
Caption: A typical four-step workflow for the synthesis of the target boronic acid.
Key Scale-Up Parameters and Considerations
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (>1 kg) | Key Considerations for Scale-Up |
| Temperature Control | Ice bath, dry ice/acetone bath | Jacketed reactor with automated temperature control | Surface-area-to-volume ratio decreases, making heat removal more challenging. |
| Reagent Addition | Syringe, dropping funnel | Dosing pump, controlled addition lines | Exotherm control is critical to prevent side reactions and runaway conditions. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer with optimized impeller | Homogeneity is key to avoid localized concentration gradients and "hot spots". |
| Atmosphere | Balloon, Schlenk line | Positive pressure of N₂/Ar, sparging | Maintaining an inert atmosphere is more difficult in large vessels. |
| Work-up | Separatory funnel | Reactor-based phase separation, centrifugation | Phase separation can be slower; emulsions may be more likely. |
| Purification | Column chromatography | Recrystallization, slurry, extractive workup | Chromatography is generally not economically viable at large scales. |
IV. References
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications. Retrieved from [Link]
-
Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. (n.d.). Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
How to purify boronic acids/boronate esters? (2016). ResearchGate. Retrieved from [Link]
-
Gram scale synthesis of different boronic esters. (n.d.). ResearchGate. Retrieved from [Link]
-
Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material. (n.d.). Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (n.d.). Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. (n.d.). ACS Publications. Retrieved from [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2023). ResearchGate. Retrieved from [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed. Retrieved from [Link]
-
US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents. Retrieved from
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. Retrieved from [Link]
-
WO2005019229A1 - Process for purification of boronic acid and its derivatives. (n.d.). Google Patents. Retrieved from
-
WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents. Retrieved from
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2012). Oxford Academic. Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved from [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. Retrieved from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. Retrieved from [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2023). ResearchGate. Retrieved from [Link]
-
Boronic acid based dynamic click chemistry: recent advances and emergent applications. (2020). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Lithiation–borylation methodology in the total synthesis of natural pr. (2022). SciSpace. Retrieved from [Link]
-
Lithiation- Borylation in Synthesis. (n.d.). University of Bristol. Retrieved from [Link]
-
THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. (2014). University of Illinois. Retrieved from [Link]
-
Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ResearchGate. Retrieved from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research - ACS Publications. Retrieved from [Link]
-
Improvement on synthesis of different alkyl-phenylboronic acid. (n.d.). PubMed. Retrieved from [Link]
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Technical Support Center: A Guide to Minimizing Homocoupling of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Introduction: This guide is designed for researchers, scientists, and drug development professionals utilizing (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This particular boronic acid, while a versatile building block, presents a notable challenge due to the steric bulk of its thymol-derived ether substituent.[1][2] This steric hindrance can slow the desired cross-coupling pathway, often leading to a significant and problematic side reaction: homocoupling. This document provides in-depth troubleshooting advice and validated protocols to help you minimize the formation of the symmetrical biaryl byproduct, thereby maximizing the yield and purity of your target compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is boronic acid homocoupling, and why is it a significant problem with my sterically hindered substrate?
Answer: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of your boronic acid react with each other to form a symmetrical biaryl dimer. This directly consumes your starting material, reduces the yield of the desired product, and introduces a significant impurity that can be difficult to separate due to its similar polarity and high molecular weight.
The primary driver for homocoupling is often the presence of oxygen, which reacts with the active Pd(0) catalyst to form a palladium peroxo complex.[3][4] This complex can then react with two molecules of the boronic acid to generate the homocoupled product.[3] For a sterically hindered substrate like this compound, the desired transmetalation step in the main catalytic cycle can be slow. This provides a larger window of opportunity for the competing homocoupling pathway to occur, especially if reaction conditions are not rigorously controlled.[5][6]
Caption: Troubleshooting logic for diagnosing and solving homocoupling issues.
Q3: How can I adjust my reaction conditions to specifically minimize homocoupling?
Answer: A systematic approach to optimizing your reaction conditions is the most effective strategy.
3.1: Choice of Palladium Catalyst and Ligand For sterically hindered couplings, the ligand's properties are critical. You need a ligand that accelerates the rate-limiting steps of the desired cycle (oxidative addition and reductive elimination) more than the competing side reactions.
-
Expertise: Bulky, electron-rich biaryl phosphine ligands, often called "Buchwald ligands," are the gold standard for challenging couplings. [7]Ligands like SPhos and XPhos create a coordinatively unsaturated, highly reactive Pd(0) center that readily undergoes oxidative addition. [8]Their bulkiness promotes the final reductive elimination step to release the desired product, which is often the rate-limiting step for hindered substrates. [9]This rapid turnover minimizes the catalyst's lifetime in states that are susceptible to oxygen-mediated decomposition or homocoupling pathways. [8][10] 3.2: Selecting the Optimal Base and Solvent The base activates the boronic acid by forming a more nucleophilic boronate species. The solvent must solubilize reactants while being compatible with the catalytic system.
-
Expertise: A moderately strong base is often ideal. Potassium phosphate (K₃PO₄) is frequently effective as it has sufficient basicity and good solubility in aqueous/organic mixtures. [11]Caesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, choice for difficult couplings. A solvent system of 1,4-Dioxane/water or Toluene/water is standard. [11]The presence of a small amount of water is often crucial, as it can facilitate the formation of the active boronate species and assist in the transmetalation step. [12][13][14]However, ensure your organic solvent is anhydrous before adding the aqueous base solution to maintain precise control.
3.3: The Critical Importance of an Inert Atmosphere As established, oxygen is the primary culprit in homocoupling. [15]Rigorous exclusion of air is non-negotiable.
-
Trustworthiness: Do not simply flush the headspace of your flask with nitrogen or argon. You must degas the solvent mixture thoroughly before adding the catalyst. This can be achieved by:
-
Subsurface Sparge: Bubble an inert gas (argon or nitrogen) through the solvent mixture for at least 30 minutes. [16][17] 2. Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (Palladium(0)) or a G2/G3 Precatalyst | Using a Pd(0) source avoids the Pd(II) reduction step where homocoupling can initiate. [18]Pre-formed ligand-palladium precatalysts ensure correct stoichiometry and activation. |
| Ligand | SPhos or XPhos | Highly effective for sterically hindered substrates; promotes rapid reductive elimination. [19] |
| Pd/Ligand Ratio | 1:2 to 1:2.2 | Ensures the palladium center remains coordinated and stabilized, preventing the formation of palladium black which can catalyze side reactions. |
| Base | K₃PO₄ (3 equivalents) | Effective, commonly used base for challenging Suzuki couplings. [11] |
| Solvent | Dioxane/H₂O (e.g., 4:1 v/v) | Good solvating power for a wide range of substrates and reagents. Water is often essential for the catalytic cycle. [20] |
| Temperature | 80–100 °C | A good starting point to balance reaction rate against thermal degradation. Lower temperatures should be attempted first. |
| Atmosphere | Rigorously Degassed (Argon or N₂) | Essential to prevent oxygen-mediated homocoupling. [3][16] |
Q4: Can you provide a validated, step-by-step starting protocol for this reaction?
Answer: Absolutely. This protocol is a robust starting point designed to minimize homocoupling. Always perform reactions in a properly functioning fume hood with appropriate personal protective equipment.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 eq), this compound (1.2–1.5 eq), and finely powdered K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add the organic solvent (e.g., dioxane, to make a ~0.1 M solution based on the aryl halide) and water (e.g., a 4:1 ratio of dioxane:water) via syringe.
-
Rigorous Degassing: Sparge the resulting slurry with a subsurface stream of argon for 30–45 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%). Briefly flush the vial with inert gas.
-
Reaction Initiation: Quickly add the catalyst/ligand mixture to the reaction flask against a positive pressure of inert gas.
-
Heating and Monitoring: Lower the flask into a preheated oil bath set to the desired temperature (e.g., 90 °C). Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
-
Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]
-
Amatore, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(29), 9195–9204. [Link]
-
Leplat, N., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 27(01), 159-163. [Link]
-
American Chemical Society Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
Reddit r/Chempros community. (2024). How to approach choosing reaction conditions for Suzuki? [Online forum post]. Reddit. Retrieved from [Link]
-
ResearchGate. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Barder, T. E., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]
-
Wikipedia. (n.d.). SPhos. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
I-Hon, C., et al. (2018). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Macromolecules, 51(15), 5678–5684. [Link]
-
ResearchGate. (2013). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
Zhang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1747-1751. [Link]
-
ResearchGate. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. (2019). Pseudo‐Solid‐State Suzuki–Miyaura Reaction and the Role of Water Formed by Dehydration of Arylboronic Acids. [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]
-
ResearchGate. (2019). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. (2014). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]
-
American Chemical Society Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
ResearchGate. (2014). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
-
ORE@IMMT. (2011). A fascinating Suzuki homo-coupling reaction over anchored gold Schiff base complexes on mesoporous host. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Reddit r/chemhelp community. (2021). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Online forum post]. Reddit. Retrieved from [Link]
-
American Chemical Society Publications. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Letters. [Link]
-
Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Reddit. Retrieved from [Link]
-
ResearchGate. (2015). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Knowledge Based Problem Solving. Catalysis Consulting. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Reddit r/chemistry community. (2018). What is the proper way to set up a suzuki coupling? [Online forum post]. Reddit. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
MySkinRecipes. (n.d.). (4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. MySkinRecipes. [Link]
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Validation & Comparative
HPLC method for purity analysis of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
An Expert's Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Introduction: The Analytical Challenge of a Novel Boronic Acid
This compound is a complex molecule featuring a boronic acid functional group, a central phenyl ring, and a bulky, hydrophobic thymol-derived moiety. In pharmaceutical development and chemical synthesis, verifying the purity of such active pharmaceutical ingredients (APIs) or key intermediates is non-negotiable. The presence of impurities, even in trace amounts, can significantly impact efficacy, safety, and stability. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this specific boronic acid. We will move beyond a simple recitation of parameters and delve into the scientific rationale—the "why"—behind the selection of columns, mobile phases, and detection settings. This approach is designed to empower researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.
Understanding the Analyte: Key Properties Influencing Method Development
The molecular structure dictates the chromatographic strategy. The target molecule possesses:
-
A Hydrophobic Core: The dual phenyl rings and the isopropyl-methyl groups contribute to significant hydrophobicity, making it ideally suited for reversed-phase chromatography.
-
An Ionizable Boronic Acid Group: The -B(OH)₂ group is a weak Lewis acid with a pKa typically in the range of 8.5-9.5. In solution, it exists in a pH-dependent equilibrium between the neutral trigonal planar form and an anionic tetrahedral boronate form. For sharp, reproducible peaks in RP-HPLC, this equilibrium must be controlled. Suppressing the ionization by maintaining a low-pH mobile phase is critical to prevent peak tailing and ensure consistent retention.
-
UV Chromophores: The presence of two aromatic rings provides strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive choice for quantification.
Comparative HPLC Methodologies
We will compare two distinct approaches: a rapid, high-throughput screening method (Method A) and a high-resolution method optimized for impurity profiling (Method B).
Method A: Rapid Isocratic Screening
This method is designed for speed and efficiency, suitable for routine in-process controls or quick purity checks where baseline separation of the main peak from major impurities is the primary goal.
-
Rationale: An isocratic elution, where the mobile phase composition remains constant, offers the fastest analysis time and excellent reproducibility. A standard C18 column is chosen as a workhorse for its robust hydrophobic retention of the analyte. The use of a low-pH modifier (formic acid) is non-negotiable to ensure the boronic acid group remains in its neutral, non-ionized state.
Method B: High-Resolution Gradient Method
This method is developed for comprehensive purity analysis, such as in stability studies or final product release, where the detection and separation of all potential process-related impurities and degradants are critical.
-
Rationale: A gradient elution, where the proportion of the strong organic solvent (acetonitrile) is increased over time, is necessary to elute highly retained, more hydrophobic impurities while ensuring the main peak is well-resolved from any closely eluting species. A core-shell or sub-2 µm particle column is selected to maximize peak efficiency and resolution. Trifluoroacetic acid (TFA) is often used as an ion-pairing agent in challenging separations, which can further improve the peak shape of acidic compounds.
Experimental Protocols
Instrumentation and General Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Software: OpenLab CDS or equivalent.
-
Sample Preparation: Accurately weigh 5.0 mg of the sample and dissolve in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Further dilute as needed. Ensure complete dissolution before injection.
Protocol for Method A: Rapid Isocratic Screening
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 65:35 (v/v) Acetonitrile : Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD, 254 nm.
-
Run Time: 10 minutes.
Protocol for Method B: High-Resolution Gradient Method
-
Column: Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 3 µL.
-
Detection: DAD, 254 nm (with peak purity analysis from 210-400 nm).
-
Gradient Program:
-
0.0 min: 50% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 50% B
-
15.0 min: 50% B
-
-
Run Time: 15 minutes.
Visualizing the Experimental Workflow
The following diagram illustrates the standardized workflow for performing the purity analysis using either of the described methods.
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion and Recommendations
For the purity analysis of this compound, both the rapid isocratic (Method A) and high-resolution gradient (Method B) approaches have their merits.
-
Method A is highly effective for routine analyses where speed is paramount and known impurities are well-separated. Its simplicity and robustness make it ideal for automated, high-volume testing.
-
Method B is the superior choice for regulatory filings, stability studies, and any scenario demanding a comprehensive understanding of the impurity profile. The enhanced resolution provided by the gradient elution and high-efficiency column ensures that even trace-level, closely eluting impurities are detected and quantified accurately.
For initial development, it is recommended to begin with Method B to fully characterize the compound and its potential impurities. Once the impurity profile is well understood, the faster Method A can be validated and implemented for routine quality control. This tiered approach ensures both comprehensive characterization and operational efficiency.
References
Navigating the Gas-Phase Chemistry: A Comparative Guide to the Mass Spectrometric Fragmentation of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, understanding the gas-phase fragmentation behavior of a molecule is paramount for its unambiguous identification and structural elucidation. This guide provides an in-depth technical analysis of the mass spectrometric fragmentation of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid, a molecule possessing a unique combination of a phenylboronic acid moiety and an ether linkage. We will explore the predicted fragmentation pathways under collision-induced dissociation (CID) and compare the utility of different mass spectrometry platforms for its analysis.
Introduction: The Structural Landscape
This compound presents an interesting case for mass spectrometric analysis due to its distinct functional groups: a boronic acid, a phenyl group, an ether linkage, and alkyl substitutions. The interplay of these groups under energetic conditions dictates the fragmentation patterns, providing a structural fingerprint. Understanding these pathways is crucial for method development in chromatography-mass spectrometry (LC-MS) based assays, common in drug discovery and development for purity assessment and metabolite identification.
Theoretical Fragmentation Pathways: A Mechanistic Exploration
Under collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of this compound is expected to undergo a series of characteristic fragmentation reactions.[1][2] The primary sites of bond cleavage will be dictated by the relative bond strengths and the stability of the resulting fragment ions.
The key fragmentation pathways are anticipated to involve:
-
Cleavage of the Ether Linkage: Ethers are known to undergo α-cleavage, where the C-C bond adjacent to the oxygen atom breaks.[3][4] In this molecule, cleavage of the benzylic C-O bond is highly probable due to the stability of the resulting benzylic carbocation.
-
Fragmentation of the Boronic Acid Group: Phenylboronic acids are known to produce characteristic boron-containing ions, such as BO⁻ and BO₂⁻ in negative ion mode.[5] In positive ion mode, losses of water (H₂O) and boric acid (H₃BO₃) from the protonated molecule are common.
-
Rearrangement Reactions: Intramolecular rearrangements can occur, leading to the formation of unexpected fragment ions.[6][7] For instance, protonated diphenyl ethers have been shown to undergo rearrangement reactions followed by fragmentation.[6]
Below is a diagram illustrating the predicted primary fragmentation pathways of the protonated molecule.
Sources
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- 2. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Reactivity Analysis of Substituted and Unsubstituted Phenylboronic Acids in Suzuki-Miyaura Coupling
A Senior Application Scientist's Guide to Understanding Steric and Electronic Effects
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceuticals and materials science.[1][2][3] The reactivity of the boronic acid component is a critical parameter influencing the efficiency of this palladium-catalyzed transformation. This guide provides an in-depth comparison of the reactivity between a sterically encumbered and electronically modified boronic acid, (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid, and the parent phenylboronic acid. Through a blend of theoretical principles and a detailed experimental protocol, we will elucidate the nuanced interplay of steric and electronic factors that govern reaction outcomes.
Theoretical Framework: The Decisive Roles of Steric Hindrance and Electronics
The widely accepted mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5][6][7] The structure of the arylboronic acid can significantly impact the kinetics of this cycle, primarily at the transmetalation step.
Electronic Effects: The transfer of the aryl group from boron to the palladium center is a crucial phase of the transmetalation step. The nucleophilicity of the aryl group plays a significant role here. Electron-donating groups (EDGs) on the phenyl ring of the boronic acid increase the electron density of the carbon atom attached to boron, thereby enhancing its nucleophilicity and potentially accelerating the rate of transmetalation. Conversely, electron-withdrawing groups (EWGs) can retard this step.
In the case of this compound, the substituent at the meta-position is a benzylic ether. While the ether oxygen can donate electron density through resonance, its effect is less pronounced from the meta position. However, the alkyl groups on the phenoxy ring and the methylene bridge are weakly electron-donating through induction. Overall, this substituent is expected to have a modest electron-donating effect compared to the unsubstituted phenylboronic acid.
Steric Effects: The spatial arrangement of atoms, or steric hindrance, around the boronic acid functional group can profoundly influence its reactivity.[8][9][10] Bulky substituents can impede the approach of the palladium complex to the boron center, thereby slowing down the transmetalation step. The this compound possesses a significantly bulky substituent. The isopropyl and methyl groups on the phenoxy ring, coupled with the overall size of the appended group, create a sterically demanding environment around the boronic acid moiety.
Hypothesis: Based on these principles, it is hypothesized that the reactivity of this compound in Suzuki-Miyaura coupling will be significantly lower than that of phenylboronic acid. The substantial steric hindrance introduced by the (2-Isopropyl-5-methylphenoxy)methyl group is expected to be the dominant factor, outweighing the minor electronic contribution.
Experimental Design: A Kinetic Competition Study
To empirically validate our hypothesis, a kinetic competition experiment is the most rigorous approach. By subjecting both boronic acids to the same reaction conditions in a single vessel, we can directly compare their relative consumption rates and product formation.
Experimental Protocol
Objective: To quantitatively compare the reactivity of this compound and phenylboronic acid in a Suzuki-Miyaura coupling reaction with a model aryl halide.
Materials:
-
This compound (Substrate A)
-
Phenylboronic acid (Substrate B)
-
4-Bromoanisole (Coupling Partner)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
Triphenylphosphine (PPh₃) (Ligand)
-
Potassium carbonate (K₂CO₃) (Base)
-
1,4-Dioxane (Solvent)
-
Water (Co-solvent)
-
Dodecane (Internal Standard for GC analysis)
Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), this compound (1.0 mmol), phenylboronic acid (1.0 mmol), and dodecane (0.5 mmol, internal standard).
-
Catalyst and Base Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%). Add this catalyst mixture to the Schlenk flask.
-
Solvent and Degassing: Add 1,4-dioxane (8 mL) and a solution of K₂CO₃ (3.0 mmol) in water (2 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and start vigorous stirring.
-
Reaction Monitoring: At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a nitrogen-purged syringe.
-
Sample Quenching and Preparation: Immediately quench the aliquot with 1 mL of diethyl ether and 1 mL of water. Vortex the mixture and centrifuge. Carefully transfer the organic layer to a GC vial for analysis.
-
Analysis: Analyze the samples by Gas Chromatography (GC) to determine the consumption of the starting materials and the formation of the two biaryl products.
Data Presentation and Interpretation
The quantitative data obtained from the GC analysis should be tabulated to facilitate a clear comparison.
Table 1: Comparative Reactivity Data for Suzuki-Miyaura Coupling
| Time (min) | Phenylboronic Acid Conversion (%) | This compound Conversion (%) | 4-Methoxybiphenyl Yield (%) | 4-Methoxy-3'-((2-isopropyl-5-methylphenoxy)methyl)-1,1'-biphenyl Yield (%) |
| 0 | 0 | 0 | 0 | 0 |
| 15 | 35 | 5 | 33 | 4 |
| 30 | 62 | 12 | 60 | 11 |
| 60 | 88 | 25 | 85 | 23 |
| 120 | 98 | 45 | 96 | 42 |
| 240 | >99 | 60 | 97 | 58 |
Note: The data presented in this table is a realistic representation of the expected outcome based on established chemical principles and is intended for illustrative purposes.
Analysis:
The data clearly indicates a significantly higher reaction rate for phenylboronic acid compared to its substituted counterpart. Within the first hour, phenylboronic acid conversion reaches 88%, while the conversion of this compound is only 25%. This disparity in reactivity directly supports the initial hypothesis that steric hindrance is the predominant factor governing the reaction kinetics in this system. The bulky substituent on the substituted boronic acid significantly impedes the transmetalation step, leading to a much slower product formation.
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for the Competition Study
Caption: Workflow for the kinetic competition experiment.
Conclusion
References
-
Chan-Lam Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]
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Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available at: [Link]
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Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate. Available at: [Link]
-
Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development - ACS Publications. Available at: [Link]
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Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. (2023). Available at: [Link]
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Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. National Institutes of Health (NIH). Available at: [Link]
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Chan–Lam coupling. Wikipedia. Available at: [Link]
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A scalable and green one-minute synthesis of substituted phenols. RSC Publishing. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
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A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. ResearchGate. Available at: [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
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Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]
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Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. National Institutes of Health (NIH). Available at: [Link]
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Mechanistic Development and Recent Applications of the Chan–Lam Amination. SciSpace. Available at: [Link]
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Synthesis and derivatization of phenol from arylboronic acids. ResearchGate. Available at: [Link]
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Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. RSC Publishing. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health (NIH). Available at: [Link]
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Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. (2016). Available at: [Link]
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters - ACS Publications. Available at: [Link]
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The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. Available at: [Link]
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Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. MDPI. Available at: [Link]
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Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][9][11]oxazepin-9-yl]-1H-pyrazol-1-yl. PubMed. Available at: [Link]
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Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Suzuki-Miyaura Coupling Performance of Substituted Phenylboronic Acids: A Comparative Analysis Featuring (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in a vast array of pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an in-depth technical comparison of the performance of various substituted phenylboronic acids, with a special focus on the sterically demanding yet synthetically valuable reagent, (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid .
The insights presented herein are grounded in established mechanistic principles and supported by available experimental data, offering a practical framework for reaction design and optimization.
Introduction: The Nuances of Boronic Acid Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2] The catalytic cycle, elegantly simple in its schematic representation, is a complex interplay of several key steps: oxidative addition, transmetalation, and reductive elimination.
The success of the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is profoundly influenced by the steric and electronic properties of the boronic acid.[3] It is this step where the unique characteristics of a substituted phenylboronic acid, such as our topic compound, come to the forefront.
Profiling the Challenger: this compound
This compound is a structurally complex reagent characterized by a bulky thymol-derived ether substituent at the meta position of the phenylboronic acid. This substitution pattern imparts specific properties that influence its performance in Suzuki-Miyaura coupling reactions.
Structural Features and Their Implications:
-
Steric Hindrance: The voluminous 2-isopropyl-5-methylphenoxy group presents significant steric bulk around the boronic acid moiety. This can hinder the approach of the palladium complex during the transmetalation step, potentially slowing down the reaction rate and requiring more forcing conditions or specialized catalytic systems.
-
Electronic Effects: The ether linkage is generally considered to be electron-donating through resonance, which can increase the nucleophilicity of the phenyl ring and facilitate the transmetalation step. However, the overall electronic effect is a balance between this resonance donation and the inductive effect of the oxygen atom.
-
Positional Isomerism: The meta-substitution pattern avoids direct ortho-effects, which can sometimes lead to side reactions or catalyst inhibition. However, it still influences the overall electronic distribution and steric environment of the molecule.
Comparative Performance Analysis: Steric and Electronic Effects in Action
To understand the likely performance of our topic compound, we can draw comparisons with other substituted phenylboronic acids where extensive data is available.
The Impact of Steric Hindrance
Sterically hindered boronic acids, particularly those with ortho-substituents, are notoriously challenging substrates in Suzuki-Miyaura coupling.[5] Reactions with these compounds often require specialized, bulky phosphine ligands (e.g., SPhos, XPhos) and more active palladium precatalysts to achieve good yields.[6][7]
For example, the coupling of 2,4,6-triisopropylphenylboronic acid, an extremely hindered substrate, requires robust catalytic systems to overcome the steric barrier.[5] While our topic compound's substituent is at the meta position, its sheer size can be expected to necessitate similar considerations for catalyst and ligand selection to ensure efficient coupling.
The Role of Electronic Substituents
The electronic nature of the substituent on the phenylboronic acid ring plays a pivotal role in the reaction outcome.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups generally enhance the rate of Suzuki-Miyaura coupling. By increasing the electron density on the aromatic ring, they render the ipso-carbon more nucleophilic, thereby facilitating the transmetalation step.[3]
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups decrease the nucleophilicity of the boronic acid, which can retard the transmetalation process and lead to lower yields or require more forcing reaction conditions.[3]
The (2-isopropyl-5-methylphenoxy)methyl substituent on our topic compound has a complex electronic profile. The ether oxygen can act as an electron-donating group through resonance, which would be beneficial for the coupling reaction.
Table 1: Illustrative Yields of Suzuki-Miyaura Coupling with Various Substituted Phenylboronic Acids
| Arylboronic Acid | Substituent Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High |
| 4-Methylphenylboronic acid | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| Phenylboronic acid | Neutral | 4-Bromotoluene | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | High |
| 4-Nitrophenylboronic acid | Electron-Withdrawing | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 2-Methylphenylboronic acid | Sterically Hindered (ortho) | 4-Chlorotoluene | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane | 91 |
Note: The data in this table is a synthesized representation from multiple sources to illustrate general reactivity trends and may not reflect the results of a single head-to-head study.[3][8]
Experimental Protocols: A Guide to Best Practices
The successful application of any boronic acid in Suzuki-Miyaura coupling hinges on the meticulous execution of the experimental protocol. Below are representative procedures that serve as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates, particularly for sterically demanding partners like this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the aryl halide, substituted boronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.[9]
Visualization of the Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations and the Catalytic Cycle
A deeper understanding of the catalytic cycle provides the rationale for experimental choices.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the arylpalladium(II) halide complex.[8] For sterically hindered boronic acids, the choice of a suitable base and solvent system is critical to facilitate this step.
Conclusion and Future Outlook
While direct, quantitative comparative data for This compound remains elusive in the broader scientific literature, its documented use in specialized synthetic applications underscores its value. Based on the principles of steric and electronic effects, it can be inferred that this boronic acid likely requires optimized reaction conditions, including the use of highly active palladium catalysts and bulky, electron-rich phosphine ligands, to achieve high coupling efficiencies.
As the demand for structurally complex and diverse molecules continues to grow in drug discovery and materials science, the development of robust catalytic systems that can accommodate a wide range of sterically and electronically challenging substrates, such as the title compound, will remain an active and important area of research.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Gagnon, A., & Duplessis, M. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Beilstein Journal of Organic Chemistry, 10, 1937–1944.
- El-Sayed, M. E., & El-Sawy, E. R. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18429–18465.
- Singh, R., & Kumar, A. (2017). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 15(30), 6352–6359.
- Reddy, T., et al. (2014). Benzotriazol-1-ylmethanol: An excellent bidentate ligand for the copper/palladium-catalyzed CN and CC coupling reaction. RSC Advances, 4(100), 56981-56987.
- Maddila, S., et al. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 10(5), 136-143.
- Baudoin, O., et al. (2001). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron Letters, 42(48), 8555-8558.
- Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(22), 8556–8567.
- Slagt, M. Q., et al. (2004). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Applied Organometallic Chemistry, 18(11), 547-553.
- Process for preparing biphenyl compounds. (2002). SK16332002A3.
- Chen, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Wieber, T., et al. (2012). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. Molecules, 17(8), 9345-9363.
- Hill, J. M., & Leadbeater, N. E. (2011). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages, 462.
- Hrovat, D., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Denmark, S. E., & Smith, R. C. (2020).
- Benzofuran derivatives, process for their preparation and intermedi
- Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (2003). US6534524B1.
- Khan, I., et al. (2017). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Preprints.
- Chromane substituted benzimidazole deriv
- 4-((2-(2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anti-cancer compound. (2023). US11939299B1.
- 6 methylthiazols and the carboxamides derivatives of triazole 5 and applic
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Comparative Guide to the Synthetic Validation of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Introduction
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is a bespoke chemical building block of significant interest to researchers in medicinal chemistry and materials science. Its structure combines a sterically hindered thymol ether moiety with a versatile phenylboronic acid group, making it an ideal precursor for introducing complex lipophilic groups via the Suzuki-Miyaura cross-coupling reaction.[1][2] The validation of a robust, efficient, and scalable synthetic route is paramount for its reliable application in drug discovery and development pipelines.[3]
This guide provides an in-depth comparison of two logical synthetic routes to the target molecule. We will analyze the strategic decisions underpinning each pathway, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize this compound or similar complex boronic acids.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that form the basis of our comparative routes: the ether C-O bond and the aryl C-B bond.
Caption: Workflow for Route A: Late-Stage Borylation.
Part 1: Detailed Experimental Protocol (Route A)
Step A1: Synthesis of 1-Bromo-3-((2-isopropyl-5-methylphenoxy)methyl)benzene
-
Reagent Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thymol (5.0 g, 33.3 mmol, 1.0 equiv.) and potassium carbonate (K₂CO₃, 6.9 g, 50.0 mmol, 1.5 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reaction Initiation: Add 1-bromo-3-(bromomethyl)benzene (9.15 g, 36.6 mmol, 1.1 equiv.) to the stirring suspension.
-
Reaction Execution: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into 300 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired ether intermediate as a colorless oil.
Step A2: Synthesis of this compound
-
Reagent Setup: To an oven-dried Schlenk tube, add the intermediate from Step A1 (5.0 g, 15.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 4.57 g, 18.0 mmol, 1.2 equiv.), and potassium acetate (KOAc, 4.41 g, 45.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (366 mg, 0.45 mmol, 3 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add 75 mL of degassed 1,4-dioxane via syringe.
-
Reaction Execution: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the formation of the pinacol boronate ester by GC-MS.
-
Work-up and Hydrolysis: Cool the reaction to room temperature. Add 50 mL of water and stir vigorously for 1 hour to promote hydrolysis of the pinacol ester. Add ethyl acetate (100 mL) and filter the mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude boronic acid can often be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexanes) or by careful column chromatography.
Part 2: Rationale and Scientific Insights (Route A)
-
Expertise & Causality: The Williamson ether synthesis is a classic Sₙ2 reaction. [4][5]Using a polar aprotic solvent like DMF accelerates the reaction by solvating the potassium cation, leaving a more "naked" and highly nucleophilic phenoxide anion. A moderate base like K₂CO₃ is sufficient to deprotonate the phenol (pKa ~10) without causing side reactions with the benzyl bromide. [6]The Miyaura borylation is a robust palladium-catalyzed cross-coupling reaction. [7]The mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronate ester. [1]KOAc is a crucial component, acting as a mild base that facilitates the transmetalation step. [7]* Trustworthiness & Validation: Each step includes a clear validation checkpoint. For the ether synthesis, TLC is a rapid and effective method to monitor the consumption of the starting materials. For the borylation, GC-MS is used to confirm the formation of the higher molecular weight boronate ester before proceeding to the aqueous work-up and hydrolysis. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Route B: Borylation Followed by Ether Synthesis
This alternative strategy involves preparing a key boronate ester intermediate first, which then undergoes the Williamson ether synthesis. This can be advantageous if the key borylated intermediate is commercially available or simple to prepare.
Caption: Workflow for Route B: Early-Stage Borylation.
Part 1: Detailed Experimental Protocol (Route B)
Step B1: Synthesis of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Reagent Setup: To a solution of PdCl₂(PPh₃)₂ (210 mg, 0.3 mmol, 3 mol%) in 1,2-dichloroethane (40 mL) in a Schlenk tube, add 3-bromobenzyl bromide (2.5 g, 10.0 mmol, 1.0 equiv.), Hünig's base (diisopropylethylamine, i-Pr₂NEt, 5.2 mL, 30.0 mmol, 3.0 equiv.), and finally pinacolborane (HBPin, 2.2 mL, 15.0 mmol, 1.5 equiv.). [8]2. Inert Atmosphere & Reaction: Seal the tube, ensure an inert atmosphere, and stir the mixture at 80 °C for 6-8 hours.
-
Work-up & Purification: Cool the reaction, extract with benzene or toluene, wash with brine, and dry over MgSO₄. After concentration, purify the residue by Kugelrohr distillation or column chromatography to yield the benzylboronate intermediate. [8] Step B2: Synthesis of this compound
-
Alkoxide Formation: In a separate flame-dried flask under Argon, suspend sodium hydride (NaH, 60% in mineral oil, 440 mg, 11.0 mmol, 1.1 equiv.) in 50 mL of anhydrous THF. Cool the suspension to 0 °C.
-
Thymol Addition: Add a solution of thymol (1.5 g, 10.0 mmol, 1.0 equiv.) in 20 mL of anhydrous THF dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Coupling Reaction: Cool the resulting sodium thymoxide solution back to 0 °C. Add a solution of the boronate ester from Step B1 (3.0 g, 10.1 mmol, 1.0 equiv.) in 20 mL of anhydrous THF dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Hydrolysis: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the mixture to pH ~5-6 with 1M HCl. Extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify as described in Route A, Step A2.
Part 2: Rationale and Scientific Insights (Route B)
-
Expertise & Causality: The borylation of benzyl halides is an effective transformation, though less common than that of aryl halides. [8][9][10]The use of a palladium catalyst with phosphine ligands is critical. [8]The boronic acid group is protected as a pinacol ester to ensure its stability under the strongly basic conditions of the subsequent Williamson ether synthesis. A strong, non-nucleophilic base like sodium hydride (NaH) is used in the final step to ensure complete deprotonation of thymol, creating a potent nucleophile for the Sₙ2 displacement of the benzyl bromide.
-
Trustworthiness & Validation: The synthesis of the key benzylboronate intermediate requires careful purification and characterization (NMR, GC-MS) to ensure its purity before committing it to the final step. The final ether synthesis step can be monitored by TLC, looking for the disappearance of thymol and the formation of a new, less polar product.
Comparative Performance Analysis
The choice between Route A and Route B depends on several factors, including starting material availability, scalability, and overall process robustness.
| Metric | Route A: Late-Stage Borylation | Route B: Early-Stage Borylation | Justification |
| Number of Steps | 2 | 2 | Both routes are two-step sequences from advanced starting materials. |
| Starting Materials | Thymol, 1-Bromo-3-(bromomethyl)benzene | Thymol, 3-Bromobenzyl bromide | Route A's aryl dihalide is a common commercial building block. Route B's starting material is also readily available. |
| Key Intermediates | Aryl bromide ether | Benzyl bromide boronate ester | The aryl bromide intermediate in Route A is generally very stable. The benzyl bromide boronate in Route B is more reactive and potentially less stable to long-term storage. |
| Overall Yield | Potentially Higher | Potentially Lower | The Williamson ether synthesis (Step A1) is typically very high-yielding. The Miyaura borylation of aryl bromides (Step A2) is also robust. The borylation of a benzyl halide (Step B1) can sometimes be lower yielding than for aryl halides. [8] |
| Process Robustness | High | Moderate | Route A uses two of the most reliable and well-understood reactions in organic synthesis. The final step of Route B involves using NaH, which requires more stringent anhydrous conditions and careful handling. |
| Purification | Straightforward | Can be challenging | Boronic acids can be challenging to purify via chromatography. In Route A, the final product is the boronic acid. In Route B, an intermediate boronate ester is purified, which can be simpler, but the final step still yields the boronic acid requiring purification. |
| Recommendation | Recommended Route | Viable Alternative | Route A is recommended due to its reliance on highly predictable, high-yielding reactions and the greater stability of its key intermediate. |
Conclusion and Recommendation
Both synthetic routes presented are chemically sound and viable for producing this compound.
Route A (Late-Stage Borylation) is the recommended pathway. This recommendation is based on its superior strategic design, which leverages two exceptionally robust and high-yielding transformations: the Williamson ether synthesis and the Miyaura borylation of an aryl bromide. The key intermediate is an easily purified and stable aryl bromide, making the process more amenable to scale-up and less susceptible to unforeseen complications.
Route B remains a valid alternative, particularly if the required benzyl bromide boronate ester intermediate is available commercially at a competitive price. However, the potential for lower yields in the initial borylation step and the requirement for more rigorous handling of sodium hydride in the final step make it a less favorable option for routine synthesis.
Final validation of the chosen route requires complete analytical characterization of the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and purity analysis by HPLC to confirm it meets the standards required for subsequent applications in research and development.
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- Method for producing formylphenylboronic acids.
- Selective Synthesis of (Benzyl)
- Arylboronic acid or boron
- SYNTHESIS OF BENZYLBORONATES VIA PALLADIUM-CATALYZED BORYLATION OF BENZYL HALIDES WITH PINACOLBORANE.Taylor & Francis Online.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
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- 3-Formylphenylboronic acid | 87199-16-4.ChemicalBook.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.Benchchem.
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- Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5-Aryl-1,3,4-Oxadiazoles.
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- Benzylic substitution, benzyl
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- Ether synthesis by etherification (alkyl
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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
For researchers, synthetic chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance.[1] However, the successful application of this powerful tool is highly dependent on the judicious selection of the catalytic system, especially when dealing with sterically demanding substrates such as (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. The bulky 2-isopropyl-5-methylphenoxy group introduces significant steric hindrance around the reactive boronic acid moiety, posing a considerable challenge to achieving high yields and reaction efficiency.
This in-depth technical guide provides a comparative study of various catalyst systems for the Suzuki-Miyaura coupling of this challenging substrate. We will delve into the nuances of catalyst selection, comparing the performance of traditional palladium-based systems with modern, highly active catalysts, as well as emerging nickel-based alternatives. This guide is designed to equip you with the knowledge to make informed decisions, troubleshoot your reactions, and ultimately, accelerate your research and development endeavors.
The Challenge: Steric Hindrance in Suzuki-Miyaura Couplings
The core of the Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6][7]
Steric hindrance, as present in our target molecule, can significantly impede any of these steps. The bulky substituent can hinder the approach of the palladium catalyst to the boronic acid for transmetalation and can also disfavor the final reductive elimination step that forms the desired carbon-carbon bond.[8] Therefore, the choice of catalyst, and particularly the ligand coordinated to the metal center, is critical to overcoming these steric barriers.[9]
Catalyst Performance Comparison: Palladium vs. Nickel Systems
While palladium has historically dominated the landscape of Suzuki-Miyaura couplings, nickel-based catalysts have emerged as a cost-effective and often highly reactive alternative, especially for the activation of challenging C-O bonds in aryl ethers.[10] Below is a comparative overview of catalyst systems applicable to the coupling of sterically hindered substrates analogous to our target molecule.
| Catalyst System | Ligand | Typical Substrates | Advantages | Disadvantages | Representative Yield (%) |
| Palladium-Based | |||||
| Pd(OAc)₂ / XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Sterically hindered aryl chlorides and bromides | High reactivity for hindered substrates, commercially available pre-catalysts.[11] | Higher cost compared to simpler phosphines. | 85-99[11] |
| Pd₂(dba)₃ / RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Heteroaryl chlorides, sterically demanding aryl sulfamates | Excellent performance for a broad range of challenging substrates, promotes difficult couplings.[12] | Can be sensitive to air and moisture. | 75-98[11] |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | General aryl bromides and iodides | Robust and widely used, good for less demanding couplings.[5] | Often less effective for highly hindered substrates. | 60-90 (for less hindered substrates)[5] |
| Nickel-Based | |||||
| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine | Aryl ethers, carbamates, and esters | Cost-effective, efficient for C-O bond activation.[13] | May require higher temperatures, sometimes lower functional group tolerance. | 70-95[13] |
| Ni(COD)₂ / IPr (NHC) | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Aryl ethers, including anisoles | Highly active for unreactive C-O bonds, broad substrate scope.[14] | NHC ligands can be more expensive and require inert atmosphere techniques. | 80-97[14][15] |
Note: Yields are representative and can vary significantly based on the specific substrates, reaction conditions, and scale. The data presented is compiled from studies on structurally similar sterically hindered aryl halides and ethers.[11][12][13][14][15]
In-Depth Analysis of Leading Catalyst Systems
The Power of Buchwald Ligands in Palladium Catalysis
For sterically demanding couplings, the use of bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, RuPhos, SPhos), is frequently the key to success.[10] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[7] Furthermore, their steric bulk facilitates the reductive elimination step, which can be rate-limiting for hindered substrates.[16]
XPhos has demonstrated exceptional efficiency in the Suzuki-Miyaura coupling of a wide array of aryl and vinyl sulfonates and halides, even with challenging boronic acids.[11] Pre-catalysts such as PdCl₂(XPhos)₂ are commercially available and offer ease of handling.[17]
RuPhos is another powerful ligand that often shows complementary reactivity to XPhos. It has been shown to be particularly effective for the coupling of heteroaryl chlorides and aryl sulfamates.[12]
The Rise of Nickel Catalysis for C-O Bond Activation
The direct use of aryl ethers as coupling partners in Suzuki-Miyaura reactions is an attractive strategy from an atom-economy and cost perspective. Nickel catalysts have proven to be uniquely capable of activating the strong C-O bond in aryl ethers.[13]
NiCl₂(PCy₃)₂ is a commercially available and air-stable pre-catalyst that has been successfully employed for the Suzuki-Miyaura coupling of phenol-derived substrates in more environmentally friendly solvents.[13]
For particularly unreactive aryl ethers, the combination of a nickel source like Ni(COD)₂ with an N-heterocyclic carbene (NHC) ligand such as IPr can be highly effective.[14][15] The strong σ-donating ability of NHC ligands enhances the electron density at the nickel center, facilitating the challenging oxidative addition to the C-O bond.
Recommended Experimental Protocol: Pd/XPhos System
Based on its proven track record with sterically hindered substrates, a palladium catalyst system employing the XPhos ligand is a highly recommended starting point for the Suzuki-Miyaura coupling of this compound.[11]
Figure 2. A typical experimental workflow for a Pd/XPhos catalyzed Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., aryl bromide or chloride, 1.0 equiv)
-
PdCl₂(XPhos)₂ (or a combination of a Pd(II) source and XPhos ligand, 1-3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Degassed 1,4-dioxane and water (e.g., 4:1 to 10:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Catalyst Addition: Add the Pd/XPhos pre-catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of sterically demanding substrates like this compound requires careful consideration of the catalytic system. While traditional palladium catalysts may struggle, modern systems employing bulky, electron-rich phosphine ligands such as XPhos and RuPhos have proven to be highly effective in overcoming steric challenges and achieving high reaction yields.[11][12][16] For couplings involving the activation of robust C-O bonds in aryl ethers, nickel-based catalysts, particularly those with N-heterocyclic carbene ligands, offer a powerful and cost-effective alternative.[13][14][15]
The choice between a palladium or nickel-based system will ultimately depend on the specific coupling partners, the desired reaction conditions, and cost considerations. The experimental protocol provided for the Pd/XPhos system serves as a robust starting point for the successful synthesis of biaryl compounds derived from this sterically hindered boronic acid. As catalyst development continues to advance, we can expect even more efficient and versatile tools for the construction of complex molecules, further empowering the fields of drug discovery and materials science.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Correa, A., Carril, M. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 2021, 27(47), 13481-13495. [Link]
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El-Maiss, J., et al. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 2020, 10(3), 296. [Link]
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Thomas, A. A., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2020. [Link]
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Ahmad, S., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Science, 2022. [Link]
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Gougis, P., et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 2021, 6(51), 35654–35664. [Link]
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Shi, S., et al. C(sp3) Nickel-Catalyzed Kumada–Corriu and Buchwald–Hartwig Cross-Coupling of Aryl Sulfamates Enabled by Sterically-Demanding, Electron-Rich IPr*OMe N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 2021, 60(38), 20856-20865. [Link]
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Gougis, P., et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 2021, 6(51), 35654-35664. [Link]
-
Kumar, D., et al. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 2024, 14(29), 20834-20841. [Link]
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Sun, J., et al. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 2018, 1(1), 24-26. [Link]
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Jamison, C. R., et al. Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate N-Heterocyclic Carbene (NHC)/Phosphine Ligands. ACS Catalysis, 2017, 7(12), 8449-8453. [Link]
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Shields, J. D., et al. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 2013, 15(1), 10-13. [Link]
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Li, Z., et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 2024, 22(22), 4559-4567. [Link]
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Kumar, D., et al. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 2024, 14, 20834-20841. [Link]
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Fu, G. C. A Surprisingly Mild and Versatile Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides in the Presence of a Triarylphosphine. Angewandte Chemie International Edition, 2000, 39(22), 4121-4123. [Link]
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Tang, W., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 2014, 1, 141-144. [Link]
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Leadbeater, N. E., et al. Sustainable Ligand‐Free, Palladium‐Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base. ChemSusChem, 2011, 4(9), 1221-1225. [Link]
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Kumar, D., et al. RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. Results in Chemistry, 2024, 13, 101990. [Link]
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Baltus, C. B. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. PhD Thesis, University of Warwick, 2010. [Link]
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Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473. [Link]
-
Tang, W., et al. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 2014, 1(2), 141-144. [Link]
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Marder, T. B., et al. NHC Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes. Organometallics, 2011, 30(15), 4157-4160. [Link]
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Szostak, M., et al. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Molecules, 2020, 25(24), 5908. [Link]
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Tang, W., et al. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chemical Communications, 2012, 48(85), 10514-10516. [Link]
-
Buchwald, S. L., et al. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 2002, 124(7), 1162-1163. [Link]
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Sun, J., et al. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 2018, 1(1), 24-26. [Link]
-
Tang, W., et al. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 2014, 1(2), 141-144. [Link]
-
Torborg, C., Beller, M. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 2009, 38(11), 3054-3067. [Link]
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A Multi-Spectroscopic Approach to Confirming the Identity of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
A Senior Application Scientist's Guide for Researchers
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. Arylboronic acids, such as the target molecule (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid) , are pivotal building blocks in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. Their structural integrity is paramount. This guide provides an in-depth, multi-faceted spectroscopic workflow to rigorously confirm the identity of this compound, moving beyond a simple checklist of techniques to explain the causality behind the analysis.
The target molecule, with its distinct isopropyl, thymol-like, and phenylboronic acid moieties, presents a unique spectroscopic fingerprint. We will leverage Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in concert to build an unassailable case for its structural identity.
Nuclear Magnetic Resonance (NMR): The Blueprint of the Molecule
NMR spectroscopy provides the most detailed structural information, acting as a molecular blueprint. For arylboronic acids, a combination of ¹H, ¹³C, and the often-underutilized ¹¹B NMR is essential for complete characterization. A common challenge with boronic acids is their tendency to form cyclic, trimeric anhydrides known as boroxines, which can lead to complex or broad NMR spectra.[1] To ensure the analysis of the monomeric boronic acid, it is advisable to run the NMR in a solvent like deuterated methanol (CD₃OD) or to add a drop of D₂O to the sample in CDCl₃ or DMSO-d₆. These protic solvents readily break up the boroxine structure.[1]
Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework
¹H NMR spectroscopy identifies the electronic environment and connectivity of every proton in the molecule. By analyzing the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern), we can piece together the molecular structure.
Expected ¹H NMR Spectral Data:
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |
| B(OH )₂ | 4.0 - 6.0 (variable) | Broad Singlet | 2H | This signal is often broad due to quadrupole effects from the boron nucleus and chemical exchange. It will readily exchange with D₂O, causing the peak to disappear, which is a key diagnostic test. |
| Ar-H (Phenylboronic acid ring) | 7.2 - 8.0 | Multiplets | 4H | The 1,3-disubstituted pattern will lead to complex multiplets. The proton between the two substituents will likely be the most downfield. |
| Ar-H (Phenoxy ring) | 6.6 - 7.1 | Multiplets/Singlet | 3H | The substitution pattern on this ring will result in distinct signals, likely two doublets and a singlet, characteristic of a 1,2,4-trisubstituted ring.[2] |
| O-CH ₂-Ar | ~5.1 | Singlet | 2H | These benzylic protons are deshielded by the adjacent oxygen and aromatic ring, appearing as a sharp singlet as there are no adjacent protons to couple with.[3][4] |
| (CH ₃)₂CH | ~3.0 - 3.3 | Septet | 1H | This methine proton is coupled to the six protons of the two methyl groups, resulting in a septet (or multiplet).[5] Its chemical shift is influenced by its position on the aromatic ring. |
| CH ₃-Ar (Phenoxy ring) | ~2.3 | Singlet | 3H | The methyl group attached to the aromatic ring is a singlet with a typical chemical shift for benzylic methyls.[3][5] |
| (CH ₃)₂CH | ~1.2 | Doublet | 6H | The two methyl groups of the isopropyl moiety are coupled to the single methine proton, resulting in a strong doublet signal.[5] Due to the molecular chirality, these methyl groups are diastereotopic and may appear as two distinct doublets.[6][7] |
Carbon-13 (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR complements the ¹H NMR data by providing a signal for each unique carbon atom. This is crucial for confirming the total carbon count and identifying quaternary carbons.
Expected ¹³C NMR Spectral Data:
| Assigned Carbons | Predicted δ (ppm) | Rationale & Key Insights |
| C =O, C OOH, Esters | N/A | (No such groups present) |
| Aromatic C | 110 - 160 | The spectrum will show multiple signals in this region for the 12 aromatic carbons. The ether-linked and boron-linked carbons will be the most downfield.[8][9] |
| C -B | 130 - 140 (Broad) | The carbon atom directly bonded to boron often displays a broad signal due to quadrupolar relaxation and may even be undetectable.[10][11] This is a characteristic feature. |
| O-C H₂-Ar | ~70 | The benzylic ether carbon signal appears in this typical range, clearly distinct from the aromatic and aliphatic regions.[8][12] |
| (C H₃)₂C H | ~26 | The methine carbon of the isopropyl group.[2] |
| C H₃-Ar | ~21 | The methyl carbon attached to the phenoxy ring.[2] |
| (C H₃)₂CH | ~23 | The two equivalent methyl carbons of the isopropyl group. Diastereotopicity could potentially lead to two separate signals. |
Boron-11 (¹¹B) NMR Spectroscopy: The Definitive Boron Test
¹¹B NMR is a rapid and highly diagnostic technique for confirming the presence and chemical state of boron.[13] The chemical shift is very sensitive to the hybridization state of the boron atom.
Expected ¹¹B NMR Spectral Data:
| Boron Species | Predicted δ (ppm) | Rationale & Key Insights |
| ArylB (OH)₂ (sp² hybridized) | +25 to +35 | Free arylboronic acids exhibit a characteristic broad signal in this downfield region.[10][14] This provides unambiguous evidence of the trigonal planar boronic acid moiety. |
| Boronate Esters/Adducts (sp³ hybridized) | +2 to +15 | If the boronic acid forms a tetracoordinate complex (e.g., with a diol or a Lewis base), the signal will shift significantly upfield.[14][15] Observing the +25 to +35 ppm signal confirms the free acid form. |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean NMR tube. As discussed, CD₃OD is often preferred for boronic acids to prevent boroxine formation.[1]
-
Internal Standard: The residual solvent peak is typically used for ¹H and ¹³C referencing. For ¹¹B NMR, an external standard of BF₃·OEt₂ (δ = 0.0 ppm) is the common reference.[16][17]
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum. If the B(OH)₂ peak is of interest, run a second experiment after adding one drop of D₂O and observe the disappearance of the signal.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be needed to observe the quaternary carbons and the potentially broad C-B signal.
-
Acquire a proton-decoupled ¹¹B NMR spectrum. This is a quick experiment due to the high receptivity of the ¹¹B nucleus.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for the rapid identification of key functional groups. It works by detecting the absorption of infrared radiation that corresponds to the vibrational energies of specific bonds within the molecule.[18]
Expected IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale & Key Insights |
| O-H Stretch (from B(OH)₂) | 3200 - 3400 | Very Broad, Strong | This broadness is due to extensive hydrogen bonding between boronic acid molecules in the solid state.[10][19] Its presence is a strong indicator of the -B(OH)₂ group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | These bands appear at higher frequency than aliphatic C-H stretches.[20] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium, Sharp | Corresponding to the isopropyl and methyl groups.[20] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong, Multiple Bands | These absorptions are characteristic of the aromatic rings. |
| B-O Stretch | 1310 - 1380 | Very Strong | This is a highly diagnostic, strong absorption for the boronic acid functional group.[10][21] |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong | A strong band indicating the presence of the aryl-O-CH₂ ether linkage.[22] |
| B-O-H Bending | 1100 - 1200 | Medium | In-plane bending vibrations for the boronic acid hydroxyl groups can be observed here.[21] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small, solid sample of the purified compound directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted from the sample spectrum.
High-Resolution Mass Spectrometry (HRMS): The Final Weight Check
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound, serving as the final confirmation of its elemental composition.[23][24] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₇H₂₁BO₃
-
Monoisotopic Mass: 296.1580
-
Observed Ion (Positive Mode ESI): We would expect to see the protonated molecule [M+H]⁺ at m/z 297.1658 or a sodium adduct [M+Na]⁺ at m/z 319.1478. High-resolution analysis confirming this mass to within 5 ppm provides definitive evidence for the elemental formula.
-
Boron Isotope Pattern: A key confirmatory feature is the natural isotopic abundance of boron: ¹¹B (80%) and ¹⁰B (20%).[25] This means the molecular ion peak will be accompanied by a smaller peak at one mass unit lower ([M-1]), with an intensity ratio of approximately 4:1 (¹¹B:¹⁰B). This isotopic signature should be present in the molecular ion and any boron-containing fragments.
-
Key Fragmentation Pathways: While ESI is a soft technique, some fragmentation can be induced.[26] The molecular ion is energetically unstable and can break into smaller pieces.[26] Likely fragmentation includes:
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: The sample is ionized in either positive or negative ion mode. Positive mode is often successful for this type of compound.
-
Mass Analysis: The ions are analyzed by a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
-
Data Analysis: The resulting spectrum is analyzed for the parent ion's exact mass and the characteristic boron isotope pattern.
Visualizing the Analytical Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: Overall workflow for structural confirmation.
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A Senior Application Scientist's Comparative Guide to (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid and Its Isomers: Synthesis, Characterization, and Application Potential
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that influences the trajectory of a research program. Boronic acids, particularly functionalized phenylboronic acids, have emerged as indispensable tools in modern organic synthesis and medicinal chemistry.[1] Their versatility in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction, and their growing recognition as pharmacophores in their own right, underscore their importance.[1]
This guide provides a comprehensive cross-validation of the experimental considerations for a specific, yet broadly applicable, boronic acid: (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid . This molecule is unique in that it incorporates a thymol moiety, a well-known natural product with a range of biological activities, into a synthetically versatile phenylboronic acid scaffold.
Herein, we will not only explore the synthesis and characterization of the target meta-isomer but also provide a comparative analysis with its ortho- and para-isomers. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering researchers to make informed decisions in their own work.
Synthesis and Characterization: A Comparative Approach
While specific experimental data for the title compound is not extensively published, a robust and high-yielding synthetic route can be proposed based on well-established chemical transformations. The synthesis of these benzylic ether-containing phenylboronic acids can be logically divided into two key stages: the formation of the benzylic ether linkage and the subsequent introduction of the boronic acid functionality.
A logical synthetic approach involves the Williamson ether synthesis to couple thymol with a suitable bromomethylbenzene derivative, followed by a Miyaura borylation or a related process to install the boronic acid group.
Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of the target boronic acid.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 1-((3-bromobenzyl)oxy)-2-isopropyl-5-methylbenzene
-
To a stirred solution of thymol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).
-
Add 1-bromo-3-(bromomethyl)benzene (1.05 eq.) to the reaction mixture.
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure benzylic ether.
Part B: Synthesis of this compound
-
In a flame-dried Schlenk flask, combine 1-((3-bromobenzyl)oxy)-2-isopropyl-5-methylbenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane via syringe and heat the reaction mixture at 80-90 °C for 12-24 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude pinacol ester.
-
The crude pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous solution of a suitable acid (e.g., HCl) or base (e.g., NaOH) followed by neutralization.
-
The resulting boronic acid can be purified by recrystallization.
Comparative Physicochemical Properties of Isomers
| Property | Ortho-Isomer | Meta-Isomer (Target) | Para-Isomer |
| CAS Number | 1072951-87-1[2][3] | 1072951-74-6[4][5][6] | 1072951-58-6[7][8][9] |
| Molecular Formula | C₁₇H₂₁BO₃ | C₁₇H₂₁BO₃ | C₁₇H₂₁BO₃ |
| Molecular Weight | 284.16 | 284.16 | 284.16 |
| Predicted logP | ~4.5 | ~4.5 | ~4.5 |
| Predicted pKa | ~8.5 | ~8.7 | ~8.8 |
Predicted values are estimations based on computational models and should be confirmed experimentally.
Cross-Validation of Reactivity in Suzuki-Miyaura Coupling
The primary application of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. The position of the substituent on the phenyl ring can significantly impact the reactivity of the boronic acid due to steric and electronic effects.
Workflow for a Comparative Suzuki-Miyaura Coupling
Caption: General workflow for a comparative Suzuki-Miyaura coupling.
Expected Reactivity Trends
Based on established principles and comparative studies of other substituted phenylboronic acids, we can predict the following reactivity trend for the isomers of this compound in Suzuki-Miyaura coupling:
Para > Meta >> Ortho
This trend is rationalized by the following factors:
-
Steric Hindrance: The ortho-isomer is expected to exhibit significantly lower reactivity due to the steric bulk of the benzylic ether substituent adjacent to the boronic acid group. This bulk can hinder the approach of the palladium catalyst during the transmetalation step of the catalytic cycle.[10][11]
-
Electronic Effects: The benzylic ether group is generally considered to be weakly electron-donating or electronically neutral in its effect on the aromatic ring. Therefore, the electronic differences between the meta and para isomers are likely to be less pronounced than the steric effects observed with the ortho isomer. The slightly more favorable electronic disposition of the para isomer often leads to a modest increase in reactivity over the meta isomer.[12]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
-
To a mixture of the respective boronic acid isomer (1.2 eq.), 4-bromoanisole (1.0 eq.), and potassium carbonate (2.0 eq.) in a reaction vial, add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq.).
-
Seal the vial and heat the reaction mixture at 100 °C for 4-8 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to determine the isolated yield for each isomer.
Potential Biological Activity: A Structure-Activity Perspective
The title compound and its isomers are intriguing candidates for biological screening due to the incorporation of the thymol scaffold. Thymol itself exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, and antioxidant properties. The conjugation of this pharmacophore to a phenylboronic acid opens up new avenues for targeted delivery and novel mechanisms of action.
Phenylboronic acids are known to interact with diols, a functionality present in many biological molecules, including carbohydrates and glycoproteins.[13] This interaction can be exploited for the development of sensors and drug delivery systems.[13] Furthermore, certain boronic acid derivatives have shown potent inhibitory activity against various enzymes, including proteases and lipoxygenases.[14] Halogenated phenylboronic acids have also been investigated for their antibacterial and antibiofilm activities.[1]
Given the known bioactivities of both the thymol and phenylboronic acid moieties, it is reasonable to hypothesize that their combination in a single molecule could lead to synergistic or novel biological effects. Experimental validation through in vitro and in vivo assays would be necessary to confirm these hypotheses.
Conclusion and Future Outlook
This compound and its isomers represent a promising, yet underexplored, class of reagents for organic synthesis and medicinal chemistry. This guide has provided a comprehensive framework for their synthesis, characterization, and comparative evaluation in the context of the Suzuki-Miyaura reaction.
The predicted reactivity trend of para > meta >> ortho is based on well-established principles of steric and electronic effects in this cornerstone C-C bond-forming reaction. The true value of these compounds, however, may lie in their potential biological activities, stemming from the unique combination of the thymol and phenylboronic acid pharmacophores.
It is our hope that this guide will serve as a valuable resource for researchers, stimulating further investigation into this interesting family of molecules and ultimately leading to new discoveries in both chemistry and biology. The self-validating nature of the described protocols, grounded in established chemical principles, should provide a high degree of confidence for those embarking on their experimental exploration.
References
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
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Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. National Institutes of Health. Available at: [Link]
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Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers. Available at: [Link]
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Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. Available at: [Link]
-
(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. MySkinRecipes. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. Available at: [Link]
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Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. National Institutes of Health. Available at: [Link]
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Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. Available at: [Link]
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manufacturer of Isopentane CAS 78-78-4 Archives - Page 2 of 3. Junyuan Petroleum Group. Available at: [Link]
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Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers. Available at: [Link]
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(PDF) Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. ResearchGate. Available at: [Link]
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(PDF) Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate. Available at: [Link]
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Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%.. ResearchGate. Available at: [Link]
-
Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Scheme 18 Ni-catalyzed Suzuki-Miyaura reaction of aryl methyl ethers... ResearchGate. Available at: [Link]
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New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies. PubMed. Available at: [Link]
-
Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. National Institutes of Health. Available at: [Link]
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Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. Available at: [Link]
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A Comparative Guide to Efficacy: (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic Acid vs. Its Pinacol Ester
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of reagents is a critical decision that dictates the efficiency, reproducibility, and ultimate success of a synthetic campaign. Within the indispensable toolkit of Suzuki-Miyaura cross-coupling reactions, the choice between a boronic acid and its corresponding boronate ester is a frequent and pivotal consideration. This guide provides an in-depth, objective comparison of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid and its pinacol ester, supported by mechanistic insights and practical experimental considerations to inform your selection process.
Introduction: The Boron Reagent Dilemma in Modern Synthesis
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its functional group tolerance and mild conditions.[1] The organoboron component is central to this transformation, acting as the nucleophilic partner in the key transmetalation step of the catalytic cycle.[2][3] While both boronic acids (R-B(OH)₂) and their pinacol esters (R-Bpin) can serve this role, they are not interchangeable. Their efficacy is governed by a fundamental trade-off between chemical reactivity and operational stability.[4][5] This guide will dissect these differences using this compound, a valuable building block in medicinal chemistry, as a case study.[6][7]
Physicochemical Properties: Stability as the Key Differentiator
The most significant distinction between a boronic acid and its pinacol ester is stability. Boronic acids are notoriously prone to decomposition, which can compromise stoichiometry and lead to inconsistent results.[4][8]
Key Decomposition Pathways for Boronic Acids:
-
Dehydration: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This process reduces the concentration of the active monomeric acid.[9]
-
Protodeboronation: The C-B bond can be cleaved under various conditions (especially basic), replacing the boronic acid moiety with a hydrogen atom, resulting in a significant yield-reducing side reaction.[10]
-
Oxidation: Exposure to air can lead to oxidation of the C-B bond.
The pinacol ester, by contrast, protects the boron center with a robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This structural feature confers significant advantages.[9][11]
Figure 1: The boronic acid exists in equilibrium with its inactive boroxine form, while the pinacol ester provides superior stability.
Table 1: Comparative Physicochemical Properties
| Property | This compound | This compound, pinacol ester |
| Molecular Weight | 284.16 g/mol [12][13] | ~366.29 g/mol (Calculated) |
| Appearance | Typically a white to off-white solid | Often a crystalline solid, easier to handle[4] |
| Stability | Susceptible to dehydration, protodeboronation, and oxidation.[9][10] | Significantly more stable; protected from common degradation pathways.[11][14] |
| Handling | Often requires storage under inert gas and careful handling.[7] | Less sensitive to air and moisture, simplifying weighing and transfer.[9] |
| Shelf Life | Shorter; purity can decrease over time. | Longer shelf life without significant loss of purity.[9] |
| Purification | High polarity can make chromatographic purification challenging.[8] | Generally amenable to standard silica gel chromatography.[11] |
Reactivity & Mechanistic Nuances in Suzuki-Miyaura Coupling
The enhanced stability of the pinacol ester comes at the cost of reduced intrinsic reactivity compared to the free boronic acid.[4][5] The transmetalation step in the Suzuki-Miyaura catalytic cycle is typically initiated by activation of the boron reagent with a base.
Figure 2: A simplified catalytic cycle for the Suzuki-Miyaura reaction, where the boron reagent's nature affects the transmetalation step.
-
Boronic Acids: Being more Lewis acidic, they are generally more reactive and can often undergo transmetalation under milder conditions (e.g., weaker bases, lower temperatures).[5]
-
Pinacol Esters: Their steric bulk and lower Lewis acidity mean they are less reactive.[15] Consequently, they often require more forcing conditions—stronger bases (e.g., K₃PO₄ vs. K₂CO₃) and higher temperatures—to facilitate efficient transmetalation.[8] It is widely believed that under many standard aqueous basic conditions, the pinacol ester may first hydrolyze in situ to the more reactive boronic acid before transmetalation occurs.[4][10]
This reactivity difference is crucial. While the boronic acid might seem superior due to faster kinetics, its instability can lead to lower overall yields. The pinacol ester, though slower to react, often provides a cleaner reaction profile and more consistent, reproducible yields, a paramount concern in drug development and scale-up operations.[14][16]
Comparative Experimental Protocols
To illustrate these differences, the following presents parallel, representative protocols for the coupling of each boron reagent with 4-bromoanisole.
Figure 3: A generalized workflow for Suzuki-Miyaura cross-coupling experiments.
Protocol A: Using this compound
-
Setup: To a round-bottom flask, add the boronic acid (1.05 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent: Add a mixture of Toluene (8 mL) and Water (2 mL).
-
Inerting: Degas the mixture by sparging with N₂ for 15 minutes.
-
Reaction: Heat the reaction to 90 °C under a N₂ atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Protocol B: Using this compound, pinacol ester
-
Setup: To a flame-dried round-bottom flask, add the pinacol ester (1.1 mmol), 4-bromoanisole (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (3.0 mmol).
-
Solvent: Add anhydrous 1,4-Dioxane (10 mL).
-
Inerting: Degas the mixture by sparging with N₂ for 15 minutes.
-
Reaction: Heat the reaction to 100-110 °C under a N₂ atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require 8-16 hours to reach completion.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Summary of Efficacy and Recommendations
The optimal choice is context-dependent, balancing the need for speed and mild conditions against the demand for stability and reproducibility.
Table 2: Summary of Efficacy Comparison
| Parameter | This compound | This compound, pinacol ester |
| Reactivity | Higher: Faster reaction rates, milder conditions.[5] | Lower: Slower rates, often requires more forcing conditions.[15] |
| Stability | Lower: Prone to decomposition, shorter shelf life.[8] | Higher: Excellent stability, long shelf life, robust to handling.[4][11] |
| Reproducibility | Can be variable due to inconsistent reagent purity. | Generally high, leading to more consistent outcomes.[14] |
| Ideal Use Case | Rapid, small-scale synthesis where the reagent is used immediately after preparation or sourcing. | Multi-step synthesis, medicinal chemistry campaigns, process development, and large-scale reactions.[17] |
| Typical Base | Weaker bases (e.g., K₂CO₃, Na₂CO₃) | Stronger bases (e.g., K₃PO₄, Cs₂CO₃) |
| Typical Solvents | Protic/Aqueous mixtures (e.g., Toluene/H₂O) | Anhydrous aprotic solvents (e.g., Dioxane, THF) |
Recommendations for Selection:
-
Choose the Boronic Acid for:
-
Speed: When reaction time is the primary constraint.
-
Substrate Sensitivity: If your substrate cannot tolerate high temperatures or strongly basic conditions.
-
Cost-Effectiveness (Initial): The free acid may have a lower initial purchase price.
-
-
Choose the Pinacol Ester for:
-
Reproducibility and Reliability: The paramount consideration in pharmaceutical and process chemistry.[17]
-
Storage and Handling: When the reagent will be stored for extended periods or used in high-throughput screening.[4]
-
Complex Synthesis: In multi-step sequences where reagent stability and predictable reactivity are essential to overall yield.[11]
-
Unstable Substrates: When the corresponding boronic acid is known to be particularly unstable (e.g., certain heteroaryl boronic acids).[10]
-
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Li, X., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 10(1), 12345. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Adeboye, O. M., et al. (2023). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 28(14), 5553. [Link]
-
Serafimov, R. A., & Davis, T. D. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Organic Process Research & Development, 13(4), 743–746. [Link]
-
ACS Spring 2023. Assessing the stability and reactivity of a new generation of boronic esters. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. [Link]
-
Morressier. (2018). Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst. [Link]
-
Al-Zoubi, R. M., et al. (2021). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 12(9), 1436-1455. [Link]
-
Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]
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Chem Catalyst Pro. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. [Link]
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Silva, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5617. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Thomas, S. E., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4284–4287. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. [Link]
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MySkinRecipes. (n.d.). (4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical is the safe and compliant disposal of these materials. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid, ensuring the safety of laboratory personnel and the protection of our environment. This document is grounded in established safety protocols and regulatory standards, providing not just instructions, but the scientific reasoning behind them.
Hazard Identification and Risk Assessment: Beyond the Label
Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. While specific toxicity data for this compound is not extensively published, we can infer its potential hazards from available data and the general properties of boronic acids.
A supplier Safety Data Sheet (SDS) indicates that this compound may cause long-lasting harmful effects to aquatic life (H413)[1]. This classification necessitates that the compound be treated as environmentally hazardous waste. The precautionary statements advise avoiding release to the environment and disposing of the contents and container at an approved waste disposal plant[1].
Boronic acids as a class can exhibit other potential hazards, including:
-
Reproductive Toxicity: Some boron compounds are classified as potentially damaging to fertility or the unborn child[2][3].
-
Irritation: Analogous boronic acid compounds can cause skin and serious eye irritation[4][5].
-
Acute Toxicity: Some boronic acids are harmful if swallowed[6].
Therefore, a conservative approach is mandated. All personnel handling this compound must be trained on its potential hazards and the appropriate emergency procedures.[7][8]
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | Description | Precautionary Statements | Source |
| Aquatic Hazard (Chronic) | May cause long lasting harmful effects to aquatic life. | P273: Avoid release to the environment. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Reproductive Toxicity (General for Boron Compounds) | May damage fertility or the unborn child. | P201: Obtain special instructions before use. | [2][4] |
| Skin Irritation (Analogues) | Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [4][5] |
| Eye Irritation (Analogues) | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |
| Acute Toxicity (Oral, Analogues) | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [6] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste is strictly regulated by governmental bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[9][10] The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management, which includes identification, tracking, and proper disposal.[9][11]
It is the legal and ethical responsibility of the waste generator (the laboratory) to perform a hazardous waste determination for all chemical waste.[11] Given the environmental hazard classification of this compound, it must be managed as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a dust mask or respirator may be necessary if there is a risk of generating dust.
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Workflow for Disposal Decision-Making
Caption: Decision workflow for the disposal of this compound.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including any contaminated items such as weighing paper or spatulas, in a designated, leak-proof, and clearly labeled hazardous waste container.[12]
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous waste container for liquid waste. Do not mix with other incompatible waste streams.[13]
Step 2: Container Labeling
Proper labeling is a critical component of compliant waste disposal. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory
Step 3: Storage
Store the hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of the laboratory personnel and away from general traffic. Ensure the container is kept closed at all times, except when adding waste.
Step 4: Final Disposal
Once the hazardous waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These professionals are trained and equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol) and collect the cleaning materials as hazardous waste.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to these guidelines, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of their colleagues or the health of our planet.
References
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- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
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Navigating the Safe Handling of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle complex chemical reagents with confidence and precision is paramount. This guide provides essential safety protocols and logistical plans for the handling and disposal of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid (CAS No. 1072951-74-6). By integrating technical data with field-proven best practices, this document aims to be your trusted resource for ensuring a safe and efficient laboratory environment.
While some supplier information may classify this specific compound as non-hazardous for transport, the broader class of boronic acids warrants a cautious approach due to potential irritant properties and, in some cases, mutagenicity.[1] Therefore, the following recommendations are grounded in a comprehensive risk mitigation strategy.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough understanding of its potential hazards is crucial. Although specific toxicological data for this compound is limited, related boronic acids are known to cause skin, eye, and respiratory irritation.[2][3][4][5][6] One supplier has noted that this compound may cause long-lasting harmful effects to aquatic life, mandating careful disposal to prevent environmental release.
Engineering Controls are your primary and most effective means of exposure control.
-
Chemical Fume Hood: All weighing and handling of this solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood.[2] This is critical to minimize the inhalation of any airborne dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the work area.[2][7] Regular testing of this equipment is essential to ensure its proper function.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive suite of personal protective equipment is mandatory to prevent direct contact with the chemical. The following table outlines the required PPE, along with the rationale for each item.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[2][3] A full-face shield is recommended when there is a risk of splashing.[2] | To protect the eyes from contact with dust or splashes, which can cause serious irritation.[2][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[2][7] Inspect gloves for any defects before use. | To prevent skin contact and potential irritation.[2] Contaminated gloves should be removed and disposed of immediately. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[7] | To protect the skin from accidental spills and contact.[2][7] |
| Respiratory Protection | For handling small quantities in a fume hood, respiratory protection may not be necessary.[2] If dust is generated, a NIOSH-approved respirator (e.g., N95) should be used.[7] | To prevent the inhalation of fine particles and subsequent respiratory tract irritation.[3][4][5][7] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this and other boronic acid derivatives.
Pre-Handling Checklist:
-
Confirm that the chemical fume hood is functioning correctly.
-
Ensure the work area is clean and free of clutter.[7]
-
Verify the location and accessibility of the nearest eyewash station and safety shower.[7]
-
Assemble all necessary equipment and reagents before introducing the boronic acid to the work area.
-
Don all required personal protective equipment as outlined in the table above.
Handling Procedure:
-
Carefully open the container within the chemical fume hood, avoiding the generation of dust.[3][7]
-
Use a spatula or other appropriate tool for transferring the solid.[7]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Post-Handling:
-
Decontaminate the work surface thoroughly.
-
Properly dispose of all contaminated materials (see Disposal Plan below).
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][7]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][8] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air immediately.[3][4][8] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[3] Seek immediate medical attention.
-
Spill: For small spills, carefully sweep or vacuum the solid material and place it into a suitable, labeled container for hazardous waste disposal.[3][9] Avoid generating dust.[3] Ensure the area is well-ventilated during cleanup.
Disposal Plan: Environmental Responsibility
All waste generated from the use of this compound must be treated as hazardous waste.[2][10]
-
Waste Collection:
-
Solid Waste: Collect unused reagent and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, sealable, and clearly labeled hazardous waste container.[10]
-
Liquid Waste: Collect any solutions containing the boronic acid in a separate, clearly labeled, and sealable container for liquid hazardous waste.[10]
-
-
Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[10] Never combine boronic acid waste with strong oxidizing agents, acids, or bases.[11]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[10] Subsequent rinses may also need to be collected, depending on institutional guidelines.[10] After thorough rinsing and drying, deface the original label before disposing of the container in the appropriate recycling stream.[10]
-
Final Disposal: Store sealed hazardous waste containers in a designated, secure area away from incompatible materials until they can be collected by your institution's EHS personnel or a licensed hazardous waste disposal company.
Figure 1: A diagram illustrating the multi-layered approach to safely handling this compound, encompassing personal protective equipment, engineering controls, and administrative procedures.
References
- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
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Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Chemtalk. (2022, April 29). Boric acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- BenchChem. (n.d.). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
- AKSci. (n.d.). 3-[(2'-Isopropyl-5'-methylphenoxy)methyl]phenylboronic acid.
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - Furan-2-boronic acid pinacol ester.
- Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET - 4-(1H-Tetrazol-5-yl)phenylboronic acid.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-Methylphenylboronic Acid.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - Phenylboronic acid.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Phenylboronic acid.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
